molecular formula C35H58O6 B1218428 Tocophersolan CAS No. 30999-06-5

Tocophersolan

カタログ番号: B1218428
CAS番号: 30999-06-5
分子量: 574.8 g/mol
InChIキー: AOBORMOPSGHCAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tocophersolan, also known as Vitamin E TPGS or D-α-Tocopheryl Polyethylene Glycol Succinate, is a unique water-soluble derivative of natural vitamin E that serves as a versatile polymer in biomedical and pharmaceutical research . Its core research value lies in its multifunctional role as a potent solubilizer, bioavailability enhancer, and absorption promoter for poorly soluble active pharmaceutical ingredients (APIs) . As a non-ionic surfactant, it forms micelles that significantly increase the aqueous solubility of hydrophobic compounds . Furthermore, this compound is widely investigated for its ability to overcome multidrug resistance (MDR) in cancer therapy by inhibiting the drug efflux pump P-glycoprotein (P-gp) . This makes it an invaluable excipient in the development of nano-based drug delivery systems, including micelles, liposomes, and polymeric nanoparticles, for applications in nanomedicine and nanotheranostics aimed at improving therapeutic outcomes for compounds like paclitaxel and doxorubicin . Approved as a safe pharmaceutical excipient by stringent regulatory authorities, it is a key component in the toolkit for advanced pharmaceutical innovation .

特性

CAS番号

30999-06-5

分子式

C35H58O6

分子量

574.8 g/mol

IUPAC名

1-O-(2-hydroxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate

InChI

InChI=1S/C35H58O6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-20-35(8)21-19-30-29(7)33(27(5)28(6)34(30)41-35)40-32(38)18-17-31(37)39-23-22-36/h24-26,36H,9-23H2,1-8H3

InChIキー

AOBORMOPSGHCAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C

正規SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCO)C

関連するCAS

9002-96-4

同義語

(+)-alpha-tocopheryl polyethylene glycol 1000 succinate
alpha-D-tocopherol poly(ethylene glycol) 2000 succinate
alpha-tocopheryl polyethylene glycol succinate
mono-(2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-6-chromanyl) succinate polyethylene glycol monoester
poly(oxy-1,2-ethanediyl), alpha-(4-((3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl)oxy)-1,4-dioxobutyl-omega-hydroxy-
tocofersolan
tocopherol poly(ethylene glycol) 2000 succinate
tocopherol polyethylene glycol succinate
tocophersolan
tocophersolan, (2R-(2R*(4R*,8R*)))-isomer
tocopheryl poly(ethylene glycol) 1000 succinate
TPGS
TPGS 2K
vitamin E-TPGS
vitamine E PEG-1000-succinate

製品の起源

United States

Foundational & Exploratory

Tocophersolan: A Multifaceted Mechanism for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tocophersolan, a synthetic, water-soluble derivative of vitamin E, has emerged as a critical enabler in modern drug delivery systems. Its multifaceted mechanism of action addresses key challenges in pharmaceutical formulation, particularly for poorly soluble and poorly permeable drug candidates. This technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. By elucidating its roles as a potent solubilizing agent, a bioavailability enhancer, and an inhibitor of efflux pumps, this document serves as a vital resource for researchers and professionals in drug development seeking to harness the full potential of this versatile excipient.

Core Mechanisms of Action

This compound, also known as d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is an amphiphilic molecule comprising a lipophilic vitamin E head and a hydrophilic polyethylene glycol (PEG) tail. This unique structure underpins its diverse functionalities in drug delivery.[1][2]

Enhanced Solubilization through Micelle Formation

One of the primary functions of this compound is to increase the aqueous solubility of lipophilic drugs.[3] As an amphiphilic molecule, this compound self-assembles into micelles in aqueous environments once its concentration reaches the critical micelle concentration (CMC).[4] The hydrophobic vitamin E portion forms the core of the micelle, creating a microenvironment capable of encapsulating poorly water-soluble drug molecules. The hydrophilic PEG chains form the outer shell, ensuring the micelle's stability and dispersion in aqueous media.[4] This micellar encapsulation effectively transforms a poorly soluble drug into a water-soluble formulation, significantly improving its dissolution and potential for absorption.[1]

Bioavailability Enhancement and Permeation

This compound significantly enhances the oral bioavailability of many drugs through multiple mechanisms.[5] Beyond improving solubility, it also acts as a permeation enhancer, facilitating the transport of drugs across the intestinal epithelium.[1] The PEG component of this compound is thought to contribute to the stability and integrity of the drug-loaded micelles, preventing premature drug precipitation in the gastrointestinal tract.[4]

Inhibition of P-glycoprotein Efflux Pump

A key mechanism by which this compound boosts the bioavailability of numerous drugs, particularly chemotherapeutic agents, is through the inhibition of the P-glycoprotein (P-gp) efflux pump.[5] P-gp is a transmembrane protein that actively transports a wide range of substrates out of cells, contributing to multidrug resistance (MDR) in cancer cells and limiting the absorption of many drugs in the intestine.[5] this compound has been shown to inhibit P-gp, thereby increasing the intracellular concentration and retention of co-administered drugs.[5]

Quantitative Data

The following tables summarize key quantitative parameters associated with this compound's performance in drug delivery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Critical Micelle Concentration (CMC)0.02 mM[6]
Hydrophilic-Lipophilic Balance (HLB)13[1]

Table 2: Examples of this compound-Mediated Solubility Enhancement

DrugInitial SolubilitySolubility with this compoundFold IncreaseReference(s)
Amprenavir36 µg/mL720 µg/mL20[7]
Paclitaxel1.34 µg/mL~50 µg/mL (with 5 mg/mL TPGS)~38[7]
Estradiol-Linear increase above 0.1 mg/mL TPGS-[8]

Table 3: P-glycoprotein Inhibition by this compound

ParameterValueReference(s)
IC50 for P-gp Inhibition0.4 - 3.25 µM[6]

Table 4: Enhancement of Oral Bioavailability with this compound

DrugBioavailability IncreaseAnimal ModelReference(s)
CyclosporineSignificant increase in AUCHealthy volunteers[9]
CyclosporineDoubled Cmax and increased AUCRats[10]
Paclitaxel6.3-fold increaseRats[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the performance of this compound in drug delivery systems.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using various methods, including surface tension measurements and conductivity measurements.

Methodology: Surface Tension Method

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer.

  • Data Plotting: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • CMC Determination: The CMC is the concentration at which a sharp break in the plot is observed, indicating the formation of micelles.

Assessment of Drug Solubility Enhancement

The equilibrium solubility method is commonly used to quantify the increase in drug solubility in the presence of this compound.

Methodology: Equilibrium Solubility Method

  • Preparation of Solutions: Prepare supersaturated solutions of the drug in aqueous solutions containing various concentrations of this compound.

  • Equilibration: Agitate the solutions at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Collect the supernatant and determine the drug concentration using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the drug solubility as a function of this compound concentration to determine the extent of solubility enhancement.

Caco-2 Permeability Assay for P-glycoprotein Inhibition

The Caco-2 cell monolayer model is widely used to assess the intestinal permeability of drugs and to investigate the inhibitory effect of compounds like this compound on P-gp.

Methodology: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer (typically 21 days).

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add the drug solution (with and without this compound) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the drug solution (with and without this compound) to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sample Collection and Analysis: At predetermined time points, collect samples from the receiver chamber and analyze the drug concentration using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests P-gp mediated efflux. A reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This compound can be used as a stabilizer in the formulation of solid lipid nanoparticles. The hot homogenization method is a common technique for their preparation.

Methodology: Hot Homogenization Method

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature above its melting point. Dissolve the lipophilic drug in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve this compound (as a surfactant/stabilizer) in an aqueous solution and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion to allow the lipid to solidify, forming the SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug release profile.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows associated with this compound in drug delivery.

G cluster_solubilization Micellar Solubilization of Lipophilic Drug Drug Lipophilic Drug (Poorly Water-Soluble) Micelle Hydrophilic PEG Shell Hydrophobic Vitamin E Core Drug->Micelle:t Encapsulation TPGS This compound (TPGS) Monomers TPGS->Micelle:h Self-Assembly (above CMC) Solubilized_Drug Drug-Loaded Micelle (Water-Soluble) Micelle->Solubilized_Drug

Caption: Micellar solubilization of a lipophilic drug by this compound.

G cluster_pgp Mechanism of P-glycoprotein (P-gp) Inhibition Drug_Outside Drug (Extracellular) Cell Intestinal Epithelial Cell Drug_Outside->Cell Passive Diffusion Cell->Drug_Outside P-gp Mediated Efflux Drug_Inside Increased Intracellular Drug Concentration Pgp P-gp Efflux Pump TPGS This compound (TPGS) TPGS->Pgp Inhibition

Caption: Inhibition of P-glycoprotein mediated drug efflux by this compound.

G cluster_workflow Experimental Workflow for Evaluating this compound in Drug Delivery Start Start: Poorly Soluble Drug Candidate Formulation Formulation with This compound Start->Formulation Solubility Solubility Assessment Formulation->Solubility Permeability In Vitro Permeability (e.g., Caco-2 Assay) Solubility->Permeability InVivo In Vivo Bioavailability Studies Permeability->InVivo End Optimized Drug Formulation InVivo->End

Caption: General experimental workflow for utilizing this compound.

Conclusion

This compound stands out as a highly effective and versatile excipient in pharmaceutical sciences. Its well-defined mechanisms of action—enhancing solubility through micellization, improving permeability, and inhibiting P-gp efflux—provide a robust platform for overcoming significant drug delivery challenges. The quantitative data and experimental protocols presented in this guide offer a practical framework for researchers to effectively utilize this compound in the development of novel and improved drug formulations. As the pharmaceutical industry continues to grapple with poorly soluble and permeable drug candidates, the strategic application of this compound will undoubtedly play a pivotal role in bringing new and more effective therapies to patients.

References

Tocophersolan (Vitamin E TPGS): A Physicochemical Guide for Advanced Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocophersolan, also known as d-α-tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS), is a water-soluble derivative of natural vitamin E.[1][2] Its unique amphiphilic nature, comprising a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it a versatile excipient in pharmaceutical formulations.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and experimental protocols to aid researchers in leveraging this excipient for enhanced drug delivery of poorly soluble and/or poorly permeable drug candidates, particularly those in the Biopharmaceutics Classification System (BCS) classes II and IV.[1][2]

Core Physicochemical Properties

This compound is a non-ionic surfactant that is chemically stable to heat, oxygen, and light.[3] It is a white to light tan waxy solid with a low melting point.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReferences
Synonyms Vitamin E TPGS, TPGS, D-α-Tocopherol polyethylene glycol 1000 succinate[3][4]
CAS Number 9002-96-4[3]
Molecular Weight Approximately 1513 g/mol [3]
Physical Form Waxy solid[3]
Color White to light tan[3]
Melting Point 37-41 °C[3]
Solubility in Water Soluble up to 20 wt%[3]
Critical Micelle Concentration (CMC) 0.02 wt% (approximately 0.13 mM)[3][5]
Hydrophile-Lipophile Balance (HLB) Approximately 13[3]
d-α-tocopherol content Minimum 25% by weight[3]

Role in Drug Formulation

This compound's unique properties make it a multifunctional excipient in drug delivery systems.[1][6] It is widely employed as a:

  • Solubilizing Agent: this compound forms micelles in aqueous solutions at concentrations above its CMC, encapsulating hydrophobic drug molecules within the lipophilic core of the micelles and thereby increasing their apparent solubility.[2][7][8]

  • Emulsifying Agent: Its amphiphilic nature allows it to stabilize oil-in-water emulsions, making it valuable for lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[1][9]

  • Permeability Enhancer: A key advantage of this compound is its ability to inhibit the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance and poor oral bioavailability of many drugs.[1][9][10] By blocking P-gp, this compound increases the intracellular concentration and intestinal absorption of P-gp substrate drugs.[9][11]

  • Stabilizer: It can be used to stabilize amorphous solid dispersions and prevent the crystallization of drugs.[1]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes the determination of the CMC of this compound using a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.[12]

Materials and Equipment:

  • This compound (Vitamin E TPGS)

  • Pyrene

  • Acetone (spectroscopic grade)

  • Distilled, deionized water

  • Volumetric flasks

  • Micropipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene in acetone at a concentration of 1x10⁻³ M.

  • Prepare a series of aqueous solutions of this compound with varying concentrations, ranging from below to above the expected CMC (e.g., 0.001 wt% to 0.1 wt%).

  • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The volume of acetone added should be kept minimal (e.g., <1% of the total volume) to avoid affecting micellization.

  • Allow the solutions to equilibrate for at least 2 hours in the dark at a constant temperature.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. For pyrene, the excitation wavelength is typically set at 335 nm, and the emission spectrum is recorded from 350 to 450 nm.

  • Determine the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm (I₁/I₃ ratio).

  • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve , which can be identified as the intersection of two linear fits of the pre-micellar and post-micellar regions.[12]

Particle Size Analysis of this compound-Based Formulations by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of nanoparticles in a suspension.[4] This protocol outlines the general procedure for analyzing the particle size of a this compound-based nanoformulation.

Materials and Equipment:

  • This compound-based nanoformulation (e.g., nanoemulsion, nanosuspension)

  • Distilled, deionized water (filtered through a 0.22 µm filter)

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or quartz)

Procedure:

  • Prepare the sample for analysis. The formulation may need to be diluted with filtered, deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1 mg/mL.

  • Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary. Avoid introducing air bubbles.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Set the instrument parameters , including the viscosity and refractive index of the dispersant (water), and the measurement angle (typically 90° or 173°).

  • Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time and use a correlation function to calculate the hydrodynamic diameter of the particles.

  • Analyze the data. The DLS software will provide the mean particle size (Z-average), the polydispersity index (PDI) which indicates the width of the size distribution, and the particle size distribution by intensity, volume, and number.

Evaluation of Solubility Enhancement

This protocol provides a general method to assess the ability of this compound to enhance the aqueous solubility of a poorly soluble drug.

Materials and Equipment:

  • Poorly soluble drug

  • This compound

  • Distilled, deionized water

  • Phosphate buffered saline (PBS) or other relevant buffer

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2% w/v) in the desired buffer.

  • Add an excess amount of the poorly soluble drug to each this compound solution in separate vials. The amount of drug added should be sufficient to ensure that a saturated solution is formed.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium.

  • After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Dilute the filtered supernatant with a suitable solvent if necessary.

  • Quantify the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Plot the solubility of the drug as a function of the this compound concentration to determine the extent of solubility enhancement.

Mechanisms and Pathways

P-glycoprotein (P-gp) Inhibition

This compound's ability to enhance the permeability of certain drugs is largely attributed to its inhibition of the P-gp efflux pump. This mechanism is crucial for improving the oral bioavailability of many anticancer and antiviral drugs that are P-gp substrates.

Pgp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_out->Pgp Binds to P-gp Drug_in Drug (Intracellular) Drug_out->Drug_in Passive Diffusion This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Energy Source

Caption: Mechanism of P-gp inhibition by this compound.

Experimental Workflow for Solubility Enhancement Study

The following diagram illustrates a typical workflow for investigating the solubility enhancement of a poorly soluble drug using this compound.

Solubility_Workflow start Start prep_solutions Prepare this compound Solutions (Varying Concentrations) start->prep_solutions add_drug Add Excess Poorly Soluble Drug prep_solutions->add_drug equilibrate Equilibrate (Shaking Incubation) add_drug->equilibrate separate Separate Undissolved Drug (Centrifugation & Filtration) equilibrate->separate quantify Quantify Dissolved Drug (HPLC Analysis) separate->quantify analyze Analyze Data (Solubility vs. Concentration Plot) quantify->analyze end End analyze->end

Caption: Workflow for a solubility enhancement study.

Safety and Regulatory Status

This compound is considered to have high biocompatibility.[1] It is listed in the FDA's Inactive Ingredient Database for oral and topical formulations.[13] The European Medicines Agency has also approved its use.[14] While generally recognized as safe (GRAS), it is important to consult regulatory guidelines for specific applications and dosage forms.[2][13]

Conclusion

This compound (Vitamin E TPGS) is a highly effective and versatile excipient for addressing the challenges of poor drug solubility and permeability. Its well-characterized physicochemical properties, coupled with its proven mechanisms of enhancing bioavailability, make it an invaluable tool for formulation scientists. The data and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to harness the full potential of this compound in creating advanced and effective drug delivery systems.

References

Biocompatibility and Safety Profile of Tocophersolan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tocophersolan, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural vitamin E. It is widely utilized in pharmaceutical formulations as a solubilizer, emulsifier, and bioavailability enhancer. This technical guide provides a comprehensive overview of the biocompatibility and safety profile of this compound, drawing from preclinical and clinical data. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its suitability for various applications. This guide summarizes key safety data in structured tables, outlines detailed experimental methodologies for biocompatibility assessment, and provides visual representations of relevant signaling pathways.

Physicochemical Properties

This compound is an amphiphilic molecule with a hydrophilic polyethylene glycol (PEG) 1000 head and a lipophilic vitamin E tail. This structure allows it to form micelles in aqueous solutions, encapsulating poorly water-soluble compounds and enhancing their delivery.

Preclinical and Clinical Safety Profile

This compound has been extensively studied for its safety and is considered a safe pharmaceutical excipient by regulatory agencies such as the U.S. Food and Drug Administration (FDA), which has granted it Generally Recognized as Safe (GRAS) status.[1][2] The European Food Safety Authority (EFSA) has also concluded that the use of Vitamin E TPGS as a food additive does not raise a safety concern at the proposed use and use levels.[3]

Acute Toxicity

The acute oral toxicity of this compound is low.

Parameter Value Species Reference
LD50 (Oral)>7 g/kgRat[4]
Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies have demonstrated a high No-Observed-Adverse-Effect Level (NOAEL).

Study Duration NOAEL Species Key Findings Reference
Subchronic1000 mg/kg bw/dayRat, DogNo treatment-related adverse effects observed.[5]
One-generation reproductive toxicity1000 mg/kg bw/dayRatNo adverse effects on reproductive and developmental parameters.[3]
Developmental toxicity1000 mg/kg bw/dayRat, RabbitNo adverse effects on reproductive and developmental parameters.[3]
Genotoxicity and Carcinogenicity

This compound has not been found to be genotoxic.[5]

Biocompatibility Assessment

A comprehensive assessment of biocompatibility is crucial for any excipient intended for pharmaceutical use. Key in vitro assays for evaluating the biocompatibility of this compound include cytotoxicity and hemolysis assays.

In Vitro Cytotoxicity
Cell Line Compound IC50 Reference
Mouse Macrophagesdelta-tocopherol40 µM[6]
Human Hepatocytesdelta-tocopherol>90 µM (refractory)[6]
Bovine Endothelial Cellsdelta-tocopherol>90 µM (refractory)[6]
Human Prostate Cancer (DU145)γ-Tocotrienol17.0 ± 1.0 µM[8]
Human Prostate Cancer (DU145)α-Tocopheryl ether acetate45.0 ± 2.3 µM[8]

Note: The table includes data for related vitamin E compounds as direct, comprehensive IC50 data for this compound on a variety of cell lines is limited in the available literature.

Hemolytic Potential

The hemolytic potential of an excipient is its ability to damage red blood cells, leading to the release of hemoglobin. A study on berberine chloride nanoparticles surface-modified with 1% w/v Vitamin E TPGS found the formulation to be compatible for systemic use based on hemolysis and LDH assays, indicating that this compound at this concentration is safe.[9] Although a detailed concentration-dependent hemolysis profile is not available, it has been noted that TPGS can cause hemolysis at concentrations greater than 100 µM.[10]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully remove the supernatant and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration.

MTT_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement A Seed Cells B Add this compound A->B C Incubate B->C D Add MTT Reagent C->D Metabolically active cells E Add Solubilizer (DMSO) D->E Formazan production F Measure Absorbance E->F

MTT Assay Experimental Workflow

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring plasma membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.

Detailed Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with varying concentrations of this compound as described in the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

LDH_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay LDH Assay A Culture & Treat Cells B Collect Supernatant A->B Cell Lysis C Add Reaction Mix B->C D Incubate C->D E Measure Absorbance D->E

LDH Assay Experimental Workflow

Hemolysis Assay

This assay evaluates the compatibility of a substance with red blood cells (RBCs).

Principle: The release of hemoglobin from damaged RBCs is measured spectrophotometrically.

Detailed Methodology:

  • Blood Collection and Preparation: Obtain fresh whole blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).

  • Treatment: Prepare a suspension of washed RBCs. Incubate the RBC suspension with various concentrations of this compound. Include a negative control (RBCs in saline) and a positive control (RBCs in a lysing agent like Triton X-100).

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

Hemolysis_Assay_Workflow A Prepare Red Blood Cell Suspension B Incubate with this compound A->B C Centrifuge to Pellet Intact Cells B->C D Collect Supernatant C->D E Measure Hemoglobin Absorbance D->E

Hemolysis Assay Experimental Workflow

Signaling Pathways Modulated by this compound

This compound and its active component, α-tocopherol, have been shown to modulate several key cellular signaling pathways.

Inhibition of P-glycoprotein (P-gp)

This compound is a well-known inhibitor of the P-glycoprotein (P-gp) efflux pump, which is a major contributor to multidrug resistance in cancer cells. The proposed mechanism involves the inhibition of P-gp's ATPase activity, which is essential for its function.[12][13] This inhibition is not competitive, suggesting an allosteric modulation of the pump.[7]

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug ADP ADP + Pi Pgp->ADP Drug->Pgp Efflux This compound This compound This compound->Pgp Inhibits ATPase Activity ATP ATP ATP->Pgp Energy Source

Mechanism of P-glycoprotein Inhibition by this compound

Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, often through the generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction, a decrease in the mitochondrial membrane potential, and the activation of apoptotic signaling cascades.[9] Studies have shown that this compound can downregulate anti-apoptotic proteins like Bcl-2 and Survivin.[13]

Apoptosis_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Bcl2 Bcl-2 / Survivin (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Causes Dysfunction Apoptosis Apoptosis Mitochondria->Apoptosis Activates Bcl2->Apoptosis Inhibits

Apoptosis Induction Pathway by this compound

Modulation of Protein Kinase C (PKC) and NF-κB Signaling

The α-tocopherol component of this compound can modulate signaling pathways involved in inflammation and cell proliferation, such as the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways. α-tocopherol has been shown to inhibit PKC activity, which can affect cell growth and differentiation.[14][15] It can also attenuate NF-κB activation, a key regulator of inflammatory responses.[15][16]

PKC_NFkB_Modulation Alpha_Tocopherol α-Tocopherol (from this compound) PKC Protein Kinase C (PKC) Alpha_Tocopherol->PKC Inhibits NFkB NF-κB Alpha_Tocopherol->NFkB Attenuates Activation Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Modulation of PKC and NF-κB Pathways by α-Tocopherol

Conclusion

This compound exhibits a favorable biocompatibility and safety profile, supported by extensive preclinical and clinical data. Its low toxicity, coupled with its functional properties as a pharmaceutical excipient, makes it a valuable tool in drug development. The provided data and experimental outlines can serve as a foundational guide for researchers and scientists in their assessment and application of this compound. Further studies focusing on concentration-dependent effects on a wider range of normal human cell lines would provide an even more comprehensive understanding of its biocompatibility.

References

Tocophersolan (TPGS): A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of D-α-Tocopheryl Polyethylene Glycol 1000 Succinate (TPGS) for Pharmaceutical Research and Development

D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), a water-soluble derivative of natural vitamin E, has emerged as a versatile and invaluable excipient in the pharmaceutical industry.[1][2][3] Approved by the FDA as a safe pharmaceutical adjuvant, TPGS offers a unique combination of properties that address several key challenges in drug delivery, particularly for poorly soluble and permeable drug candidates.[1][2][3] This technical guide provides a comprehensive overview of TPGS, summarizing its physicochemical properties, detailing its multifaceted applications in drug delivery, and providing insights into relevant experimental protocols and biological mechanisms of action for researchers, scientists, and drug development professionals.

Physicochemical Properties of Tocophersolan (TPGS)

TPGS is an amphiphilic molecule synthesized by the esterification of vitamin E succinate with polyethylene glycol (PEG) 1000.[1][2] This structure, comprising a lipophilic α-tocopherol tail and a hydrophilic PEG head, imparts surfactant-like properties, making it an effective solubilizer, emulsifier, and stabilizer.[1][4][5]

Table 1: Key Physicochemical Properties of TPGS

PropertyValueReferences
Molecular Weight ~1513 g/mol [6][7][8]
Hydrophilic-Lipophilic Balance (HLB) 13.2[5][6][9][10][11]
Critical Micelle Concentration (CMC) 0.02% w/w (or wt%)[2][6][8][9][10][12]
Melting Point 37-41 °C[5][6][7]
Appearance White to light tan waxy solid[6][7]
Solubility in Water ~20% w/w at 20°C[5][6]

Core Applications in Drug Delivery

The unique characteristics of TPGS have led to its widespread investigation and application in various drug delivery strategies.

Solubility and Bioavailability Enhancement

TPGS is highly effective at enhancing the aqueous solubility of poorly water-soluble drugs, which fall under the Biopharmaceutics Classification System (BCS) class II and IV.[1][3][13] By forming micelles at concentrations above its low CMC, TPGS can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and dissolution rate.[2][5] For instance, TPGS has been shown to significantly increase the solubility of the anti-cancer drug paclitaxel.[5][14] This enhancement in solubility often translates to improved oral bioavailability.[1][15] Studies have demonstrated that co-administration of TPGS can significantly increase the plasma concentration of drugs like paclitaxel.[14]

P-glycoprotein (P-gp) Inhibition and Overcoming Multidrug Resistance (MDR)

One of the most significant attributes of TPGS is its ability to inhibit the P-glycoprotein (P-gp) efflux pump.[1][2][16] P-gp is a key contributor to multidrug resistance (MDR) in cancer cells, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1][16] TPGS can reverse this resistance by inhibiting P-gp function.[1][16] The primary mechanisms of P-gp inhibition by TPGS include:

  • Inhibition of P-gp ATPase Activity: TPGS has been shown to inhibit the ATPase activity of P-gp, which is essential for the energy-dependent efflux of drugs.[4][17][18][19]

  • Modulation of Membrane Fluidity: At higher concentrations, TPGS can alter the fluidity of the cell membrane, which may indirectly affect P-gp function.[4][18][19][20]

  • Mitochondrial Interference: Some studies suggest that TPGS-based nanoparticles can interfere with mitochondrial function, leading to a reduction in ATP production, which in turn limits the energy available for P-gp-mediated drug efflux.[21]

This P-gp inhibitory activity makes TPGS a valuable component in formulations designed to overcome MDR in cancer therapy.[1][22]

cluster_MDR Mechanism of TPGS in Overcoming Multidrug Resistance TPGS This compound (TPGS) Pgp P-glycoprotein (P-gp) Efflux Pump TPGS->Pgp Inhibits ATPase Activity Mitochondria Mitochondria TPGS->Mitochondria Interferes with Function Drug Chemotherapeutic Drug Pgp->Drug Effluxes ATP ATP Mitochondria->ATP Produces Cell Cancer Cell Drug->Cell Enters Cell->Drug Accumulates Extracellular Extracellular Space Intracellular Intracellular Space cluster_Workflow Workflow for PLA-TPGS Nanoparticle Preparation A 1. Dissolve PLA-TPGS and Drug in DMSO B 2. Dialyze against Deionized Water A->B C 3. Nanoparticle Formation (Solvent Exchange) B->C D 4. Collect Nanoparticle Suspension C->D E 5. Optional: Purify by Centrifugation D->E cluster_Apoptosis TPGS-Induced Apoptosis Signaling TPGS This compound (TPGS) Bcl2 Bcl-2 TPGS->Bcl2 Downregulates Survivin Survivin TPGS->Survivin Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Survivin->Apoptosis Inhibits

References

The Amphiphilic Nature of Tocophersolan: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tocophersolan, also known as Vitamin E Polyethylene Glycol Succinate (TPGS), is a synthetic, water-soluble derivative of natural vitamin E. Its unique amphiphilic structure, consisting of a lipophilic vitamin E moiety and a hydrophilic polyethylene glycol (PEG) chain, confers valuable surfactant properties. This technical guide provides an in-depth exploration of the amphiphilic nature of this compound, its physicochemical properties, and its multifaceted applications in drug delivery. Detailed experimental protocols for characterizing its micellar properties are provided, alongside visual representations of its mechanism of action and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

The Amphiphilic Core of this compound

This compound is synthesized by the esterification of the acid group of d-α-tocopheryl acid succinate with polyethylene glycol (PEG) 1000. This process links the lipophilic α-tocopherol head to a hydrophilic PEG tail via a succinate linker, creating a molecule with a distinct polar and non-polar region. This dual nature is the foundation of its utility as a non-ionic surfactant in pharmaceutical formulations.[1][2]

The structure of this compound allows it to spontaneously self-assemble into micelles in aqueous environments above a certain concentration, known as the critical micelle concentration (CMC).[3] These micelles have a hydrophobic core, formed by the vitamin E tails, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell, formed by the PEG chains, which interfaces with the aqueous medium, thereby increasing the drug's solubility and stability.

Physicochemical Properties of this compound

The surfactant properties of this compound are quantified by several key parameters that are critical for formulation development.

PropertyValueDescription
Hydrophilic-Lipophilic Balance (HLB) 13This value indicates that this compound is a good oil-in-water (o/w) emulsifier and solubilizer, making it suitable for aqueous formulations of lipophilic drugs.[1][2]
Critical Micelle Concentration (CMC) 0.02 mM - 0.06 mMThis low CMC signifies that this compound forms stable micelles at very low concentrations, which is advantageous for in vivo applications where significant dilution occurs.[4]
Aggregation Number (Nagg) ~10This represents the average number of this compound molecules that aggregate to form a single micelle.
Micelle Size ~13 nmThe small size of this compound micelles is beneficial for drug delivery, as it can influence biodistribution and cellular uptake.

Role in Drug Delivery and Bioavailability Enhancement

This compound's amphiphilic nature makes it a versatile excipient in various drug delivery systems to enhance the bioavailability of poorly soluble drugs.[5]

  • Solubilization: By encapsulating lipophilic drugs within its micellar core, this compound significantly increases their aqueous solubility.

  • Permeation Enhancement: The surfactant properties of this compound can modulate the fluidity of intestinal cell membranes, thereby facilitating the permeation of drugs across the intestinal epithelium.

  • P-glycoprotein (P-gp) Inhibition: this compound is a well-documented inhibitor of the efflux transporter P-glycoprotein.[6][7][8] P-gp is present on the apical membrane of intestinal enterocytes and actively pumps drugs out of the cells, reducing their absorption. By inhibiting P-gp, this compound increases the intracellular concentration and overall absorption of co-administered drug substrates.[6][7][8]

Experimental Protocols

The following are detailed, generalized methodologies for the characterization of this compound's micellar properties. These protocols are based on established techniques and should be optimized for specific laboratory conditions and instrumentation.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.[9][10][11]

Materials:

  • This compound

  • Pyrene

  • Acetone (spectroscopic grade)

  • Deionized water

  • Fluorometer

Procedure:

  • Preparation of Pyrene Stock Solution: Prepare a 1 mM stock solution of pyrene in acetone.

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations ranging from well below to well above the expected CMC (e.g., 0.001 mM to 1 mM).

  • Sample Preparation: To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of acetone added is minimal (e.g., <1% of the total volume) to avoid affecting micellization.

  • Incubation: Gently mix the solutions and allow them to equilibrate for at least 2 hours in the dark at a controlled temperature (e.g., 25°C).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 334 nm.

    • Record the emission spectra from 350 nm to 450 nm for each sample.

    • Identify the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 372 nm and 383 nm, respectively).

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each this compound concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the sharpest change in the I₁/I₃ ratio.

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

This technique determines the average number of surfactant molecules per micelle. It involves a fluorescent probe (e.g., pyrene) and a quencher that both partition into the micelle. The extent of fluorescence quenching is related to the number of quencher molecules per micelle, which in turn depends on the micelle concentration.[4][12]

Materials:

  • This compound

  • Pyrene (fluorophore)

  • Benzophenone or Coumarin 153 (quencher)

  • Deionized water

  • Fluorometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound at a concentration significantly above its CMC.

    • Prepare stock solutions of pyrene and the quencher in a suitable solvent (e.g., acetone).

  • Sample Preparation:

    • Prepare a series of this compound solutions with a fixed concentration above the CMC.

    • Add a constant amount of pyrene to each solution.

    • Add varying concentrations of the quencher to the solutions.

  • Fluorescence Measurement:

    • Excite the pyrene and measure the fluorescence intensity in the absence (I₀) and presence (I) of the quencher.

  • Data Analysis:

    • According to the Poisson distribution of the quencher among the micelles, the following equation can be used: ln(I₀/I) = [Quencher] / [Micelle]

    • The micelle concentration ([Micelle]) can be calculated as: [Micelle] = ([this compound] - CMC) / Nagg

    • By plotting ln(I₀/I) against the quencher concentration, a linear relationship is obtained. The slope of this line can be used to determine the micelle concentration.

    • The aggregation number (Nagg) can then be calculated.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle's diffusion coefficient, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.[13][14][15][16]

Materials:

  • This compound

  • Deionized water (filtered through a 0.22 µm filter)

  • Dynamic Light Scattering instrument

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in filtered, deionized water at a concentration above its CMC (e.g., 1 mg/mL).

    • Ensure the solution is free of dust and other particulates by filtering it through a 0.22 µm syringe filter directly into a clean DLS cuvette.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C) and allow the instrument to equilibrate.

    • Input the viscosity and refractive index of the solvent (water) at the measurement temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Perform multiple measurements to ensure reproducibility. The instrument's software will typically perform an autocorrelation analysis of the scattered light intensity fluctuations.

  • Data Analysis:

    • The software will calculate the diffusion coefficient and subsequently the hydrodynamic diameter of the micelles using the Stokes-Einstein equation.

    • The size distribution and polydispersity index (PDI) will also be provided, indicating the homogeneity of the micelle population.

Visualizing the Mechanisms and Workflows of this compound

Logical Relationship of this compound's Amphiphilic Structure to Micelle Formation

This compound This compound Molecule Lipophilic Lipophilic (Vitamin E Moiety) This compound->Lipophilic contains Hydrophilic Hydrophilic (PEG Chain) This compound->Hydrophilic contains Core Hydrophobic Core Lipophilic->Core forms Shell Hydrophilic Shell Hydrophilic->Shell forms Micelle Micelle (in Aqueous Solution) Core->Micelle Shell->Micelle

Caption: Amphiphilic structure of this compound leading to micelle formation in an aqueous environment.

Experimental Workflow for Oral Drug Delivery Enhancement

cluster_formulation Formulation cluster_absorption Oral Administration & Absorption Drug Poorly Soluble Drug Mix Co-dissolve/Disperse Drug->Mix TPGS This compound TPGS->Mix Formulation Drug-Loaded Micellar Formulation Mix->Formulation Oral Oral Administration Formulation->Oral Lumen Intestinal Lumen (Micelles Disperse) Oral->Lumen Enterocyte Enterocyte Lumen->Enterocyte Increased Permeation & P-gp Inhibition Bloodstream Systemic Circulation Enterocyte->Bloodstream Enhanced Absorption

Caption: Workflow of this compound in enhancing the oral delivery of poorly soluble drugs.

Signaling Pathway of P-glycoprotein Inhibition by this compound

TPGS This compound Pgp P-glycoprotein (P-gp) TPGS->Pgp Interacts with ATPase ATPase Activity TPGS->ATPase Inhibits Membrane Cell Membrane Pgp->ATPase requires Efflux Drug Efflux Pgp->Efflux mediates ATPase->Efflux powers Intracellular Increased Intracellular Drug Concentration ATPase->Intracellular increases Drug Drug Substrate Drug->Pgp Binds to Efflux->Intracellular reduces

Caption: Mechanism of P-glycoprotein inhibition by this compound, leading to increased intracellular drug levels.

Conclusion

The amphiphilic nature of this compound is central to its efficacy as a pharmaceutical excipient. Its ability to form micelles, solubilize poorly soluble compounds, and inhibit drug efflux pumps like P-glycoprotein makes it an invaluable tool in modern drug development. The provided technical details and experimental protocols offer a framework for researchers to harness the full potential of this compound in overcoming the challenges of poor drug bioavailability. A thorough understanding and characterization of its physicochemical properties are paramount to designing robust and effective drug delivery systems.

References

Early-stage research applications of Tocophersolan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early-Stage Research Applications of Tocophersolan

Introduction

D-α-tocopheryl polyethylene glycol 1000 succinate (this compound or TPGS) is a water-soluble derivative of natural vitamin E, created by esterifying the acid group of vitamin E succinate with polyethylene glycol (PEG).[1][2][3] This amphiphilic structure, possessing both a lipophilic α-tocopherol head and a hydrophilic PEG tail, allows it to act as a potent non-ionic surfactant.[4] Approved by the U.S. Food and Drug Administration (FDA) as a safe pharmaceutical excipient, this compound has garnered significant attention in early-stage research for its multifaceted roles in drug delivery and formulation.[1][5][6]

This technical guide provides a comprehensive overview of the core applications of this compound in preclinical research, focusing on its utility as a solubilizing agent, a key component in nanomedicine, an inhibitor of multidrug resistance, and a compound with intrinsic anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile excipient.

Core Physicochemical Properties and Functions

The primary advantage of this compound in pharmaceutical development stems from its surfactant properties, which enable it to self-assemble into micelles in aqueous environments above a certain concentration.[4][7] This characteristic is fundamental to its various functions.

  • Solubilizer and Bioavailability Enhancer: this compound is highly effective at increasing the solubility of poorly water-soluble drugs (Biopharmaceutics Classification System Class II and IV), thereby enhancing their oral bioavailability.[1][6][8] By encapsulating hydrophobic drug molecules within the core of its micelles, it facilitates their dissolution and absorption.[9][10]

  • Emulsifier and Stabilizer: It is widely used as an emulsifying and stabilizing agent in the preparation of various drug delivery systems, including nanoparticles, liposomes, and microemulsions.[5][8] The hydrophilic PEG chains provide a steric barrier that prevents particle aggregation.[5]

  • Permeation Enhancer: this compound has been shown to enhance the permeation and intestinal absorption of drugs, further contributing to improved bioavailability.[1][8]

  • P-glycoprotein (P-gp) Inhibitor: One of its most significant roles is the inhibition of the P-glycoprotein efflux pump, a key mechanism in multidrug resistance (MDR) in cancer cells.[1][5][11]

Quantitative physicochemical properties are summarized in the table below.

PropertyValueReference
Critical Micelle Concentration (CMC) 0.02 mM (at room temp.)[12][13]
0.02 wt% (at 37 °C)[14]
0.04 - 0.06 mmol/L[9]
P-gp ATPase Inhibition (IC50) 0.4 - 3.25 µM[12]

Applications in Drug Delivery Systems

This compound is a cornerstone excipient for formulating advanced drug delivery systems for a wide range of therapeutic agents, including anticancer drugs like paclitaxel, docetaxel, and doxorubicin.[5][7]

Micellar Solubilization

The ability of this compound to form micelles is exploited to significantly increase the aqueous solubility of hydrophobic compounds. A notable example is its use in the formulation of the HIV protease inhibitor amprenavir, where it increased the drug's water solubility from 36 µg/mL to 720 µg/mL.[7][8] Similarly, a 5 mg/mL concentration of this compound was reported to increase the solubility of paclitaxel by approximately 38-fold.[7]

Nanoparticle Formulations

This compound is frequently incorporated into nanoparticles to improve drug encapsulation, stability, and cellular uptake.[1][6] It can be used as a surface stabilizer for polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or as a primary component in copolymers (e.g., PLA-TPGS).[7][8] Its inclusion has been shown to increase drug encapsulation efficiency, in some cases by 100% compared to traditional emulsifiers like polyvinyl alcohol.[7][8]

The table below presents data from various studies on this compound-based nanoparticle formulations.

DrugFormulation TypeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
α-Tocopherol Acetate Chitosan-coated SLN175 ± 15+35 ± 2.590.58 ± 1.38[15]
Paclitaxel (PTX) αTS-PTX-PEG-NLC96.2 ± 3.9-39.15 ± 3.2>95.0[16]
Doxorubicin SLN with α-TS (0.4%)79 ± 1-96 ± 2[17]
Paclitaxel (PAX) TPGS-b-PCL Micelles≤ 200-6.7 - 17.7[18]

SLN: Solid Lipid Nanoparticles; NLC: Nanostructured Lipid Carriers; αTS: α-Tocopherol Succinate

Mechanism of Action in Overcoming Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, where cancer cells become resistant to a broad range of anticancer drugs. A primary cause of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter that actively removes chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.[11]

This compound effectively counteracts this mechanism. It is a potent, non-competitive inhibitor of P-gp.[11][19] The primary mechanism of inhibition is through the modulation of the P-gp ATPase activity, which provides the energy for the pumping action.[20][21] By inhibiting ATPase activity, this compound disables the pump, leading to increased intracellular accumulation and retention of co-administered anticancer drugs.[11][21] This restores the sensitivity of resistant cancer cells to chemotherapy.

P_glycoprotein_Inhibition Mechanism of P-glycoprotein (P-gp) Inhibition by this compound cluster_cell Cancer Cell cluster_outside Extracellular Space PGP P-gp Efflux Pump ADP ADP + Pi PGP->ADP Drug_out Chemotherapeutic Drug PGP->Drug_out Efflux ATP ATP ATP->PGP Powers Pump Drug_in Chemotherapeutic Drug Drug_in->PGP Enters Cell TPGS This compound TPGS->PGP Inhibits ATPase Activity Anticancer_Signaling Proposed Pro-Apoptotic Signaling of this compound TPGS This compound Bcl2 Bcl-2 TPGS->Bcl2 inhibits Survivin Survivin TPGS->Survivin inhibits Mito Mitochondrial Pathway Apoptosis Apoptosis (Cell Death) Mito->Apoptosis promotes Bcl2->Mito inhibits Survivin->Mito inhibits Nanoparticle_Workflow Workflow for Nanoparticle Formulation and Characterization A 1. Organic Phase: Drug + Polymer (e.g., PLGA-TPGS) in Organic Solvent B 2. Emulsification: Add to Aqueous Phase + Homogenization A->B C 3. Solvent Evaporation B->C D 4. Nanoparticle Collection (Centrifugation) C->D E 5. Characterization: - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency D->E

References

The Evolution and Application of Tocophersolan (TPGS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS or Tocophersolan) has emerged as a critical enabling excipient in modern pharmaceutical development. Initially conceived as a water-soluble derivative of vitamin E for supplementation, its unique amphiphilic properties have propelled its use in a multitude of advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the history, development, physicochemical properties, and multifaceted applications of TPGS, with a focus on its role in enhancing the bioavailability of poorly soluble drugs and overcoming multidrug resistance in cancer therapy.

Historical Development

The journey of TPGS began in the 1950s when it was developed by Eastman Kodak as a water-soluble formulation of vitamin E to address deficiencies in patients with malabsorption syndromes.[2][3] For decades, its primary application remained in nutritional supplementation. However, the recognition of its surfactant and biological properties in the late 20th and early 21st centuries led to a paradigm shift in its use. Researchers began exploring its potential as a pharmaceutical excipient to tackle the challenges of modern drug development, particularly the poor aqueous solubility of new chemical entities.[1][4] Its approval by the U.S. Food and Drug Administration (FDA) as a safe pharmaceutical adjuvant further solidified its position in the pharmaceutical industry.[1][5]

Physicochemical Properties of this compound

TPGS is a non-ionic surfactant synthesized by the esterification of the carboxyl group of D-α-tocopheryl succinate with polyethylene glycol (PEG) 1000.[1][6] This process yields an amphiphilic molecule with a lipophilic α-tocopherol head and a hydrophilic PEG tail.[1][7] This unique structure is the foundation of its versatile functionality.

PropertyValueReference
Synonyms This compound, Vitamin E TPGS[8][9]
CAS Number 9002-96-4[2][8]
Molecular Weight Approximately 1513 g/mol [6][8]
Physical Form Waxy solid at room temperature[5][6]
Color White to light tan[8][10]
Melting Point 37-41 °C[5][10]
Solubility in Water ~20% w/w at 25 °C[2]
Critical Micelle Concentration (CMC) 0.02% w/w at 37 °C[10]
Hydrophile-Lipophile Balance (HLB) 13[10][11]
d-α-tocopherol content Minimum 25% by weight[8]

Synthesis of this compound

The synthesis of TPGS is a well-established esterification process. The primary steps involved are:

  • Preparation of Vitamin E Succinate: Natural vitamin E (d-α-tocopherol) is reacted with succinic anhydride to form d-α-tocopheryl succinate. This reaction introduces a carboxylic acid group to the vitamin E molecule.

  • Esterification with PEG 1000: The d-α-tocopheryl succinate is then esterified with polyethylene glycol 1000. This reaction is typically carried out in a solvent medium and may be facilitated by an esterification catalyst.[12]

The resulting product, TPGS, is a water-soluble derivative of vitamin E, combining the lipophilic properties of tocopherol with the hydrophilic nature of PEG.[1][6]

Synthesis_of_TPGS Tocopherol d-α-Tocopherol Reaction1 Esterification Tocopherol->Reaction1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1 TocopherylSuccinate d-α-Tocopheryl Succinate Reaction1->TocopherylSuccinate Reaction2 Esterification TocopherylSuccinate->Reaction2 PEG1000 Polyethylene Glycol 1000 PEG1000->Reaction2 TPGS This compound (TPGS) Reaction2->TPGS TPGS_Applications TPGS This compound (TPGS) Solubilizer Solubilizer & Absorption Enhancer TPGS->Solubilizer PgpInhibitor P-gp Inhibitor (MDR Reversal) TPGS->PgpInhibitor Nanoformulations Component of Nanoformulations TPGS->Nanoformulations Nanoparticles Nanoparticles Nanoformulations->Nanoparticles Liposomes Liposomes Nanoformulations->Liposomes Micelles Micelles Nanoformulations->Micelles SolidDispersions Solid Dispersions Nanoformulations->SolidDispersions TPGS_Signaling_Pathways TPGS TPGS Mitochondria Mitochondrial Destabilization TPGS->Mitochondria ROS ROS Generation TPGS->ROS AKT Inhibition of phospho-AKT TPGS->AKT p21_p27 Upregulation of p21 & p27Kip1 TPGS->p21_p27 Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis Bcl2_Survivin Downregulation of Bcl-2 & Survivin AKT->Bcl2_Survivin Bcl2_Survivin->Apoptosis CellCycleArrest G1/S Phase Cell Cycle Arrest p21_p27->CellCycleArrest Experimental_Workflow Start Start Formulation Formulation of TPGS-based Nanoparticles Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, Drug Loading) Formulation->Characterization InVitro In Vitro Evaluation Characterization->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Uptake Cellular Uptake Study InVitro->Uptake PgpInhibition P-gp Inhibition Assay InVitro->PgpInhibition InVivo In Vivo Evaluation (Animal Model) PgpInhibition->InVivo Pharmacokinetics Pharmacokinetics InVivo->Pharmacokinetics Efficacy Antitumor Efficacy InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity End End Efficacy->End

References

Methodological & Application

Protocol for Tocophersolan-Based Nanoparticle Formulation: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of tocophersolan-based nanoparticles. This compound, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a non-ionic surfactant and a water-soluble derivative of vitamin E. Its amphiphilic nature, biocompatibility, and ability to inhibit P-glycoprotein (P-gp) mediated drug efflux make it an excellent excipient for developing advanced drug delivery systems.[1][2] These protocols are designed to guide researchers in the preparation and characterization of various this compound-based nanoparticles for enhanced drug solubility, stability, and cellular uptake.

Overview of this compound in Nanoparticle Formulations

This compound serves multiple functions in nanoparticle formulations, acting as a stabilizer, emulsifier, and permeation enhancer.[3] Its unique structure, comprising a lipophilic vitamin E head and a hydrophilic polyethylene glycol (PEG) tail, allows for the effective encapsulation of both hydrophobic and, to some extent, hydrophilic drugs. The PEG moiety provides a stealth effect, potentially increasing the circulation time of nanoparticles in vivo. Furthermore, this compound's ability to inhibit the P-gp efflux pump is particularly advantageous for overcoming multidrug resistance in cancer therapy.[2][4][5]

Experimental Protocols

This section details the methodologies for preparing three common types of this compound-based nanoparticles: polymeric nanoparticles, solid lipid nanoparticles (SLNs), and micelles.

Protocol for this compound-Stabilized Polymeric Nanoparticles using Emulsion-Solvent Evaporation

This protocol describes the formulation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles stabilized by this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (Vitamin E TPGS)

  • Active Pharmaceutical Ingredient (API) - hydrophobic

  • Dichloromethane (DCM) or Ethyl Acetate (EA) - organic solvent

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and the API (e.g., 10 mg) in an appropriate volume of the organic solvent (e.g., 5 mL of DCM).[6][7]

  • Aqueous Phase Preparation: Dissolve this compound in deionized water to create the aqueous phase (e.g., 1% w/v solution).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Sonicate the resulting mixture using a probe sonicator in an ice bath to form a nanoemulsion. Sonication parameters (e.g., power, time) should be optimized for the specific formulation.[6]

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the organic solvent under reduced pressure.[6][7]

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

Protocol for this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method is suitable for encapsulating thermolabile drugs in a solid lipid matrix.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • This compound (Vitamin E TPGS)

  • Active Pharmaceutical Ingredient (API)

  • Deionized water

  • High-shear homogenizer

  • Water bath

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the API in the molten lipid.[8][9][10]

  • Aqueous Phase Preparation: Dissolve this compound in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.[8][10]

  • Homogenization: Subject the pre-emulsion to high-shear homogenization to reduce the particle size to the nanometer range.[8][10]

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the solidification of the lipid and the formation of SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.

Protocol for this compound-Based Micelles using the Film Hydration Method

This protocol is ideal for solubilizing poorly water-soluble drugs within the hydrophobic core of this compound micelles.

Materials:

  • This compound (Vitamin E TPGS)

  • Active Pharmaceutical Ingredient (API)

  • Organic solvent (e.g., ethanol, chloroform)

  • Deionized water or buffer

  • Rotary evaporator

  • Water bath

Procedure:

  • Film Formation: Dissolve this compound and the API in an organic solvent in a round-bottom flask.[11][12]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform film on the inner surface of the flask.[11][12]

  • Hydration: Add deionized water or a suitable buffer to the flask and hydrate the film by rotating the flask in a water bath set above the phase transition temperature of the polymer. This process allows for the self-assembly of this compound into micelles, encapsulating the drug within their cores.[11][12]

  • Sonication (Optional): The resulting micellar solution can be sonicated briefly to ensure homogeneity and reduce the size of any aggregates.

  • Filtration: Filter the micellar solution through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug or large aggregates.

Characterization of this compound-Based Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

Protocol:

  • Dilute a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer.

  • Analyze the sample using a DLS instrument to determine the mean particle size (Z-average) and PDI. A PDI value below 0.3 generally indicates a monodisperse population.

  • Measure the zeta potential using the same instrument to assess the surface charge of the nanoparticles, which is an indicator of their colloidal stability.

Encapsulation Efficiency (EE) and Drug Loading (DL)

These parameters quantify the amount of drug successfully incorporated into the nanoparticles.

Protocol:

  • Separate the nanoparticles from the aqueous phase containing the unencapsulated drug by centrifugation or ultracentrifugation.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Disrupt the nanoparticle pellet using a suitable solvent to release the encapsulated drug.

  • Quantify the amount of encapsulated drug.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug x 100

    • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) x 100

Data Presentation

The following tables summarize typical quantitative data for various this compound-based nanoparticle formulations.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

Nanoparticle TypeDrugPolymer/LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polymeric NPDoxorubicinPLGA150 - 250< 0.2-15 to -2570 - 905 - 10[6][13]
Polymeric NPPaclitaxelPLA-TPGS~100< 0.2-20 to -30> 80~5[14]
Solid Lipid NPα-TocopherolStearic Acid150 - 200< 0.3+30 to +40 (chitosan coated)~90Not Reported[8]
MicellesDoxorubicinP5kSSLV~30< 0.2~ -0.8~97~4.6[11][12]
MicellesRetinoic AcidTPGS11 - 20< 0.3Slightly NegativeNot ReportedNot Reported[15]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of this compound-based nanoparticles.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization Organic_Phase Organic Phase (Polymer/Lipid + Drug + Solvent) Emulsification Emulsification/ Self-Assembly Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (this compound + Water) Aqueous_Phase->Emulsification Solvent_Removal Solvent Removal/ Hydration Emulsification->Solvent_Removal Nanoparticles Nanoparticle Suspension Solvent_Removal->Nanoparticles Size_Zeta Particle Size & Zeta Potential (DLS/ELS) Nanoparticles->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) Nanoparticles->EE_DL Morphology Morphology (TEM/SEM) Nanoparticles->Morphology

Fig. 1: General workflow for nanoparticle formulation.
Cellular Uptake and P-glycoprotein Inhibition Pathway

This compound-based nanoparticles can enhance the intracellular delivery of drugs through various endocytic pathways and by inhibiting the P-glycoprotein efflux pump.

signaling_pathway cluster_cell Cancer Cell Nanoparticle This compound-based Nanoparticle Endocytosis Endocytosis (Clathrin-mediated, Caveolin-mediated, etc.) Nanoparticle->Endocytosis 1. Cellular Uptake Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release 2. Endosomal Escape Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Release->Pgp Therapeutic_Target Intracellular Therapeutic Target Drug_Release->Therapeutic_Target 3. Therapeutic Action Drug_Efflux Drug Efflux Pgp->Drug_Efflux Drug Binding Extracellular_Drug Free Drug Pgp->Extracellular_Drug Efflux Tocophersolan_Inhibition This compound Inhibition Tocophersolan_Inhibition->Pgp 4. Inhibition Extracellular_Drug->Pgp

Fig. 2: Cellular uptake and P-gp inhibition by this compound nanoparticles.

References

Enhancing Oral Bioavailability of BCS Class II Drugs with Tocophersolan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability. Class II drugs are characterized by high permeability but low solubility, which often leads to poor and variable oral bioavailability, limiting their therapeutic efficacy. Tocophersolan, or D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), a water-soluble derivative of vitamin E, has emerged as a promising excipient to overcome these challenges.[1][2] Its amphiphilic nature allows it to act as a solubilizing agent, emulsifier, and permeation enhancer, making it a versatile tool in the formulation of BCS Class II drugs.[3]

These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for various formulation strategies to enhance the oral bioavailability of BCS Class II drugs.

Mechanism of Action of this compound

This compound enhances the oral bioavailability of BCS Class II drugs through a dual mechanism:

  • Solubility Enhancement: Due to its amphiphilic structure, this compound forms micelles in aqueous environments at concentrations above its critical micelle concentration (CMC).[4] These micelles can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the gastrointestinal fluids and facilitating their dissolution.[5]

  • Permeability Enhancement: this compound is a potent inhibitor of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter protein expressed on the apical membrane of intestinal epithelial cells.[2][6] P-gp actively transports a wide range of xenobiotics, including many BCS Class II drugs, out of the cells and back into the intestinal lumen, thereby reducing their net absorption. This compound inhibits the ATPase activity of P-gp, disrupting its function and preventing the efflux of co-administered drugs.[2][7] This leads to increased intracellular drug concentration and enhanced permeation across the intestinal epithelium.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the impact of this compound-based formulations on the key pharmacokinetic parameters of various BCS Class II drugs.

Table 1: Pharmacokinetic Parameters of Carbamazepine Solid Dispersion in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Carbamazepine Suspension3.078.517.3100
Carbamazepine Solid Dispersion9.863.7574.62431

Data sourced from a study on carbamazepine solid dispersion suspension.[1]

Table 2: Pharmacokinetic Parameters of Fenofibrate Formulations in Rats

FormulationCmax (µg/mL)AUC (µg·h/mL)
Fenofibrate Powder2.36 ± 0.3417.72 ± 1.52
PVP Nanospheres6.73 ± 1.7561.01 ± 14.66
Gelatin Nanocapsules9.14 ± 2.4796.80 ± 15.42

Data from a study on polymeric nanoparticulated systems of fenofibrate.[8]

Table 3: Pharmacokinetic Parameters of Cyclosporine with and without this compound in Healthy Volunteers

FormulationApparent Oral Clearance (L/hr/kg)AUC (ng·h/mL)
Cyclosporine0.24 ± 0.143908 ± 2601
Cyclosporine + this compound0.15 ± 0.086296 ± 5102

Data from a study on the effect of water-soluble vitamin E on cyclosporine pharmacokinetics.[4]

Table 4: Bioavailability of Danazol Cocrystal Formulation in Rats

FormulationRelative Bioavailability Improvement (vs. neat danazol)
Neat Danazol:Vanillin Cocrystal1.7-fold
Formulated Danazol:Vanillin Cocrystal with 1% TPGS>10-fold

Data from a study on a danazol cocrystal formulation.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the formulation and evaluation of BCS Class II drugs with this compound.

Protocol 1: Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol describes the preparation of a solid dispersion of a BCS Class II drug with this compound using HME.

Materials:

  • BCS Class II Drug (e.g., Itraconazole)

  • This compound (TPGS)

  • Polymer (e.g., Soluplus®)

  • Hot-Melt Extruder with a twin-screw system

  • Milling apparatus

Procedure:

  • Blending: Physically mix the BCS Class II drug, this compound, and the polymer in the desired ratio (e.g., Drug:TPGS:Polymer 20:15:65 w/w/w).[10]

  • Extrusion:

    • Set the temperature profile of the extruder barrel. For an Itraconazole-HPMCAS-TPGS formulation, a temperature of 160°C can be used.[10] The processing temperature should be above the glass transition temperature of the polymer but below the degradation temperature of the drug and excipients.

    • Feed the blended powder into the extruder at a constant rate.

    • The molten material is then forced through a die to form a continuous strand.

  • Cooling and Milling:

    • Cool the extrudate to room temperature.

    • Mill the solidified extrudate to obtain a fine powder.

Characterization:

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of the drug within the solid dispersion.

  • X-Ray Powder Diffraction (XRPD): To assess the crystallinity of the drug in the formulation.

  • In vitro Dissolution Studies: To evaluate the drug release profile in various media (e.g., simulated gastric and intestinal fluids).

HME_Workflow cluster_prep Preparation cluster_char Characterization start Start blend Blending of Drug, TPGS, and Polymer start->blend extrude Hot-Melt Extrusion blend->extrude cool Cooling of Extrudate extrude->cool mill Milling cool->mill dsc DSC Analysis mill->dsc xrpd XRPD Analysis mill->xrpd dissolution In Vitro Dissolution mill->dissolution end End dsc->end xrpd->end dissolution->end SEDDS_Workflow cluster_prep Preparation cluster_char Characterization start Start solubility Solubility Studies start->solubility formulation Formulation of SEDDS solubility->formulation emulsification Self-Emulsification Assessment formulation->emulsification droplet_size Droplet Size Analysis emulsification->droplet_size drug_release In Vitro Drug Release emulsification->drug_release end End droplet_size->end drug_release->end PK_Study_Workflow start Start fasting Animal Fasting start->fasting dosing Oral Administration fasting->dosing blood_sampling Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation drug_analysis Drug Analysis (HPLC/LC-MS) plasma_separation->drug_analysis pk_analysis Pharmacokinetic Analysis drug_analysis->pk_analysis end End pk_analysis->end Pgp_Inhibition Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug BCS Class II Drug Pgp->Drug ATP ATP ATP->Pgp Hydrolysis Drug->Pgp Efflux TPGS This compound (TPGS) TPGS->Pgp Inhibition

References

Application Notes and Protocols: Tocophersolan for the Delivery of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-α-tocopheryl polyethylene glycol succinate (Tocophersolan), a water-soluble derivative of vitamin E, has emerged as a versatile and powerful excipient in the development of advanced drug delivery systems for anticancer agents.[1] Its amphiphilic nature, biocompatibility, and unique biological activities make it an ideal component for formulating nanoparticles, micelles, liposomes, and other nanocarriers designed to improve the therapeutic index of chemotherapeutic drugs.[2][3]

These application notes provide a comprehensive overview of the use of this compound in anticancer drug delivery, including detailed experimental protocols, comparative data on various formulations, and insights into its mechanisms of action.

Key Advantages of this compound in Anticancer Drug Delivery

This compound offers several key advantages that address major challenges in cancer chemotherapy:

  • Enhanced Solubility and Bioavailability: this compound acts as an excellent solubilizing agent for poorly water-soluble anticancer drugs like paclitaxel and docetaxel, improving their formulation characteristics and oral bioavailability.[4][5]

  • P-glycoprotein (P-gp) Inhibition: this compound is a potent inhibitor of the P-glycoprotein efflux pump, a key mechanism of multidrug resistance (MDR) in cancer cells. By blocking P-gp, this compound increases the intracellular accumulation and retention of chemotherapeutic agents in resistant tumors.[1][6][7]

  • Improved Pharmacokinetics: Formulations incorporating this compound have been shown to prolong the systemic circulation time and enhance the tumor accumulation of anticancer drugs through the enhanced permeability and retention (EPR) effect.[8]

  • Intrinsic Anticancer Activity: this compound itself has been shown to induce apoptosis in cancer cells, potentially acting synergistically with the encapsulated anticancer drug.[2]

Data Presentation: Physicochemical and Biological Properties of this compound-Based Formulations

The following tables summarize quantitative data from various studies on this compound-based formulations for the delivery of common anticancer agents.

Table 1: Physicochemical Characterization of Paclitaxel-Loaded this compound Formulations

Formulation TypePolymer/Lipid MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
NanoparticlesPCL-TPGS132 ± 150.11 ± 0.03-97.1 ± 1.04.99 ± 0.33[9]
NanoparticlesPLGA/TPGS200-300--80.9-[10]
MicellesPCL-TPGS~150< 0.2-> 95~3.3[11]
NanoparticlesPLA-TPGS~300< 0.2-895[12]

Table 2: Physicochemical Characterization of Docetaxel-Loaded this compound Formulations

Formulation TypePolymer/Lipid MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Proniosomes-93 ± 6.5--18.53 ± 1.6597.31 ± 0.60-[5]
LiposomesDOPC, Cholesterol, Cardiolipin~100----[4]
Solid Lipid NanoparticlesTrimyristin, ePC, DOPE-PEG182.8 ± 2.0≤ 0.2~ -30-2.4-2.8[13]

Table 3: Physicochemical Characterization of Doxorubicin-Loaded this compound Formulations

Formulation TypePolymer/Lipid MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
NanoparticlesChitosan-g-TPGS140-180--~40-[14]
MicellesTPGS2000~30< 0.2---[15]
Hybrid NanoparticlesPLGA-TPGS~150< 0.2-98-[16]

Table 4: In Vitro Cytotoxicity (IC50) of this compound-Based Formulations

Anticancer DrugFormulationCancer Cell LineIC50 Value (µg/mL or nM)ComparisonReference
PaclitaxelPCL-TPGS NPsMDA-MB-2317.8-fold lower than Abraxane®vs. Abraxane®[7]
PaclitaxelTPGS-b-PCL NPsMCF-7Significantly lower than mPEG-b-PCL NPs and Abraxane®vs. mPEG-b-PCL NPs, Abraxane®[17]
PaclitaxelPLGA/TPGS NPsMCF-71.38-fold more effective than Taxol® (48h)vs. Taxol®[10]
DocetaxelTPGS-PNsMCF-7Lower than DTX solutionvs. Docetaxel solution[5]
DoxorubicinCT NPsMCF-7/DOX (resistant)1.5-199-fold more effective than Adriamycinvs. Adriamycin[14]
DoxorubicinTPGS2000-DOX MicellesMCF-7/ADR (resistant)Lower than free DOXvs. free Doxorubicin[15]

Table 5: In Vivo Tumor Growth Inhibition by this compound-Based Formulations

Anticancer DrugFormulationAnimal ModelTumor TypeKey FindingReference
PaclitaxelPCL-TPGS NPsRats-Longer systemic circulation than Taxol® and Abraxane®[7]
PaclitaxelPLA-TPGS NPsXenograft mice-27.4-fold longer half-life than Taxol®[18]
DocetaxelTPGS-PNsMCF-7 tumor-bearing miceBreast CancerHigher antitumor efficacy than DTX solution[5]
DocetaxelSLN-DTX4T1 tumor-bearing miceMurine Mammary Carcinoma92.7% tumor growth inhibition vs. 42.7% for free DTX[19]
DoxorubicinCT NPs--Improved in vivo antitumor activity compared to Adriamycin[14]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based nanoparticles.

Protocol 1: Preparation of Paclitaxel-Loaded PCL-TPGS Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • Poly(ε-caprolactone)-alpha tocopheryl polyethylene glycol 1000 succinate (PCL-TPGS) copolymer

  • Paclitaxel (PTX)

  • Dichloromethane (DCM)

  • Distilled water

  • TPGS (for aqueous phase)

  • Homogenizer (e.g., Ultra-Turrax®) or probe sonicator

Procedure:

  • Prepare a stock solution of PTX in DCM (e.g., 1.4 mg/mL).

  • Dissolve a specific amount of PCL-TPGS copolymer (e.g., 42 mg) in the PTX stock solution (e.g., 3 mL) and vortex until complete dissolution. This forms the organic phase.

  • Prepare the aqueous phase by dissolving TPGS (e.g., 0.03% w/v) in distilled water (e.g., 100 mL).

  • Slowly pour the organic phase into the aqueous phase under homogenization using either an Ultra-Turrax® at high speed (e.g., 24,000 rpm for 5 min) or a probe sonicator (e.g., 50 W for 60 s) to form an oil-in-water (o/w) emulsion.[20]

  • Stir the resulting emulsion overnight at room temperature under magnetic stirring to allow for the complete evaporation of the organic solvent (DCM).

  • The resulting nanoparticle suspension can be used for further characterization or lyophilized for long-term storage.

Protocol 2: Preparation of Docetaxel-Loaded Solid Lipid Nanoparticles (SLNs)

Materials:

  • Docetaxel (DTX)

  • High melting point triglyceride (e.g., Trimyristin)

  • Egg phosphatidylcholine (ePC)

  • DOPE-PEG-2000

  • Poloxamer 188 or Pluronic F68

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolve DTX, triglyceride, ePC, and DOPE-PEG-2000 in an organic solvent to form the oil phase.

  • Prepare the aqueous phase by dissolving Poloxamer 188 in the aqueous buffer.

  • Heat both the oil and aqueous phases to a temperature above the melting point of the lipid (e.g., 70-80°C).

  • Add the hot oil phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.

  • Further reduce the particle size by ultrasonication using a probe sonicator.

  • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unloaded drug.[13][21]

Protocol 3: Characterization of Nanoparticles

A. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).

  • Set the measurement parameters, including temperature, solvent refractive index, and viscosity.

  • Perform the measurement to obtain the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.[17][22][23][24]

B. Morphological Analysis (Transmission Electron Microscopy - TEM):

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the nanoparticles to adhere to the grid for a few minutes.

  • Wick away the excess liquid with a piece of filter paper.

  • (Optional) Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate for enhanced contrast.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope at an appropriate acceleration voltage.[2][4][5][25]

C. Encapsulation Efficiency and Drug Loading Content:

  • Separate the unencapsulated drug from the nanoparticle suspension by ultracentrifugation or size exclusion chromatography.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticles.

  • Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug.

  • Quantify the total amount of drug in the disrupted nanoparticle sample.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

Protocol 4: In Vitro Cell Viability (MTT) Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound-based drug formulation and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the this compound-based drug formulation and the free drug in the cell culture medium.

  • Remove the old medium from the wells and add the drug-containing medium. Include wells with untreated cells as a control.

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).[10]

Protocol 5: In Vivo Tumor Growth Inhibition Study

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cell line for tumor induction

  • This compound-based drug formulation and control solutions (e.g., saline, free drug)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into different treatment groups (e.g., saline control, free drug, this compound formulation).

  • Administer the treatments via the desired route (e.g., intravenous, oral) at a predetermined schedule and dose.

  • Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Plot the tumor growth curves for each group to evaluate the antitumor efficacy of the formulations.[19]

Visualization of Mechanisms and Workflows

Experimental Workflow: Nanoparticle Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Evaluation A 1. Prepare Organic Phase (Drug + Polymer/Lipid in Solvent) C 3. Emulsification (Homogenization/Sonication) A->C B 2. Prepare Aqueous Phase (Surfactant in Water) B->C D 4. Solvent Evaporation C->D E 5. Nanoparticle Suspension D->E F Particle Size & Zeta Potential (DLS) E->F G Morphology (TEM) E->G H Encapsulation Efficiency & Drug Loading E->H I In Vitro Drug Release E->I J In Vitro Cytotoxicity (MTT Assay) E->J K In Vivo Efficacy (Tumor Model) E->K

Caption: Workflow for this compound-based nanoparticle formulation and evaluation.

Signaling Pathway: P-glycoprotein (P-gp) Inhibition by this compound

G cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ATP_binding ATP Binding Site Pgp->ATP_binding Drug_out Anticancer Drug (Extracellular) Pgp->Drug_out Efflux ATP_binding->Pgp Hydrolysis ADP ADP + Pi ATP_binding->ADP Drug_out->Pgp Binding Drug_in Anticancer Drug (Intracellular) TPGS This compound TPGS->ATP_binding Inhibition ATP ATP ATP->ATP_binding

Caption: Mechanism of P-gp inhibition by this compound.

Signaling Pathway: Doxorubicin-Induced Apoptosis

G cluster_cell Cancer Cell cluster_mito Mitochondrion Dox_TPGS Doxorubicin-TPGS Nanoparticle Dox Doxorubicin Dox_TPGS->Dox Release Bax Bax Dox->Bax Activates Bcl2 Bcl-2 Dox->Bcl2 Inhibits CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Bax->CytoC Release Bcl2->Bax Inhibits Casp9 Pro-Caspase-9 Apaf1->Casp9 Activates Casp9_a Caspase-9 Casp9->Casp9_a Casp3 Pro-Caspase-3 Casp9_a->Casp3 Cleaves & Activates Casp3_a Caspase-3 Casp3->Casp3_a Apoptosis Apoptosis Casp3_a->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Doxorubicin.

Signaling Pathway: Targeting the HER2 Pathway

G cluster_cell HER2+ Cancer Cell cluster_membrane Cell Membrane HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K RAS Ras HER2_dimer->RAS HER2_receptor HER2 Receptor HER2_receptor->HER2_dimer Targeted_NP Targeted TPGS Nanoparticle Targeted_NP->HER2_dimer Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the HER2 signaling pathway.

Conclusion

This compound is a highly effective and versatile tool for the development of advanced anticancer drug delivery systems. Its ability to enhance drug solubility, overcome multidrug resistance, and improve pharmacokinetic profiles makes it a valuable component in the formulation of more effective and less toxic cancer therapies. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore and optimize the use of this compound in their own work, with the ultimate goal of improving patient outcomes in cancer treatment.

References

Application of Tocophersolan in Topical Drug Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocophersolan, also known as d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of natural vitamin E.[1][2] Its amphiphilic nature, arising from a hydrophilic polyethylene glycol (PEG) head and a lipophilic vitamin E tail, makes it a versatile excipient in pharmaceutical formulations.[3][4] With a hydrophilic-lipophilic balance (HLB) value of approximately 13, this compound functions as an effective non-ionic surfactant, emulsifier, and solubilizing agent.[3][4] In topical drug delivery, this compound is increasingly utilized to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, improve drug solubility and stability within the formulation, and enable the formation of advanced delivery systems such as nanoemulsions and nanostructured lipid carriers (NLCs).[5][6]

These application notes provide an overview of the utility of this compound in topical formulations, supported by quantitative data and detailed experimental protocols.

Key Applications and Mechanisms of Action

This compound's primary roles in topical drug delivery systems are:

  • Permeation Enhancement: this compound facilitates the transport of drugs across the skin's primary barrier, the stratum corneum.[4] Its surfactant properties are thought to fluidize the intercellular lipid matrix of the stratum corneum, thereby increasing drug diffusivity.[7][8]

  • Solubility Enhancement: For poorly water-soluble drugs, this compound can significantly increase their solubility in aqueous and semi-aqueous topical formulations.[3][9] It achieves this by forming micelles that encapsulate the lipophilic drug molecules, allowing for their dispersion in the vehicle.[10][11]

  • Formulation Stabilization: As an emulsifier, this compound stabilizes oil-in-water and water-in-oil emulsions, preventing phase separation and ensuring a homogenous distribution of the API.[3] This is particularly crucial for creating stable creams, lotions, and gels.

  • Nanocarrier Formulation: this compound is a key component in the fabrication of nanocarriers like nanoemulsions and nanostructured lipid carriers (NLCs).[12][13] These systems can protect the encapsulated drug from degradation, provide controlled release, and further enhance skin penetration.[12][14]

Proposed Mechanism of Permeation Enhancement

The mechanism by which this compound enhances skin permeation is multifaceted. The following diagram illustrates the proposed interactions with the stratum corneum.

G cluster_0 Topical Formulation with this compound cluster_1 Stratum Corneum cluster_2 Viable Epidermis Formulation Drug + this compound Micelles SC 'Corneocytes' 'Intercellular Lipids' Formulation->SC Application on Skin Surface Action1 Disruption of Lipid Bilayer Epidermis Viable Epidermis SC->Epidermis Enhanced Drug Penetration Action1->SC Interaction with Intercellular Lipids Action2 Increased Fluidity Action1->Action2 Action3 Drug Partitioning Action2->Action3

Caption: Proposed mechanism of this compound as a skin permeation enhancer.

Quantitative Data on Performance Enhancement

The following tables summarize quantitative data from studies investigating the effect of this compound and related vitamin E formulations on drug delivery and formulation characteristics.

Table 1: Enhancement of Topical Drug Penetration

Formulation TypeActive IngredientPenetration Enhancement MetricResultReference
Nanostructured Lipid Carriers (NLCs)TocopherolAmount delivered into epidermis762.3 ng/mL ± 184.6 (NLCs) vs. 182.3 ng/mL ± 52.7 (Nanoemulsion)[12][14]
GelGriseofulvinSynergistic enhancement with ethanolEnhanced drug permeation and retention in the skin[4][15]
Ethosomal GelTocopherol AcetateEx vivo drug permeation44.55% ± 0.01% (Ethosomal gel) vs. significantly lower in control gel[16]
TransfersomesTocopherolAccumulation in stratum corneum>11% with Tween 80 as surfactant[1]
Liquid FormulationTocopherolRetention in epidermis (in vivo)1377 µg/g[3]

Table 2: Solubility Enhancement of Poorly Soluble Drugs (Illustrative for Oral Formulations)

DrugInitial Solubility (in water)Solubility with TPGSFold IncreaseReference
Amprenavir36 µg/mL720 µg/mL20[4][15]
Paclitaxel1.34 µg/mL50 µg/mL (at 5 mg/mL TPGS)~38[4][15]

Table 3: Physicochemical Characteristics of Tocopherol-based Nanocarriers

Nanocarrier TypeParameterValueReference
Nanostructured Lipid Carriers (NLCs)Particle Size67.0 nm ± 1.2[12][14]
Zeta Potential-32.0 mV ± 1.2[12][14]
Nanoemulsion (NE)Particle Size586.5 nm ± 209.6[12]
Zeta Potential-10 mV ± 0.6[12]
EthosomesParticle Size144 - 289 nm[16]
Entrapment EfficiencyUp to 99.71%[16]

Experimental Protocols

Protocol 1: Preparation of a this compound-based Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the hot homogenization method, suitable for encapsulating a lipophilic API.

G start Start step1 Prepare Aqueous Phase: - Dissolve this compound in water - Heat to 60-70°C start->step1 step3 Mix Phases: - Add oil phase to aqueous phase - Under high-speed homogenization step1->step3 step2 Prepare Oil Phase: - Dissolve API in lipid/oil - Heat to 60-70°C step2->step3 step4 High-Pressure Homogenization: - Process pre-emulsion - 500-1500 bar, 3-5 cycles step3->step4 step5 Cooling: - Cool nanoemulsion to room temperature step4->step5 step6 Characterization: - Particle size, PDI, Zeta potential step5->step6 end_node End step6->end_node

Caption: Workflow for preparing a this compound-based nanoemulsion.

Materials:

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • This compound (TPGS)

  • Lipid/oil (e.g., Caprylic/capric triglyceride)

  • Purified water

  • High-speed homogenizer

  • High-pressure homogenizer

Procedure:

  • Aqueous Phase Preparation: Dissolve a predetermined amount of this compound in purified water. Heat the aqueous phase to 60-70°C.

  • Oil Phase Preparation: Dissolve the lipophilic API in the chosen lipid/oil. Heat the oil phase to the same temperature as the aqueous phase (60-70°C).

  • Pre-emulsion Formation: Add the hot oil phase to the hot aqueous phase under continuous stirring with a high-speed homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles. Maintain the temperature during homogenization.[13]

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the permeation of a drug from a topical formulation through a skin membrane.

G start Start step1 Prepare Skin Membrane: - Thaw and cut human or animal skin - Mount on Franz diffusion cell start->step1 step2 Assemble Franz Cell: - Fill receptor with buffer (e.g., PBS) - Equilibrate to 32-37°C step1->step2 step3 Apply Formulation: - Apply a finite dose of the formulation to the donor compartment step2->step3 step4 Sample Collection: - Withdraw aliquots from receptor at specified time intervals step3->step4 step5 Sample Analysis: - Quantify drug concentration using a validated HPLC method step4->step5 step6 Data Analysis: - Plot cumulative amount permeated vs. time - Calculate flux and permeability coefficient step5->step6 end_node End step6->end_node

Caption: Experimental workflow for an in vitro skin permeation study.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Topical formulation containing the API and this compound

  • Control formulation (without this compound)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Skin Membrane Preparation: Thaw cryopreserved skin and cut it into sections large enough to be mounted on the Franz diffusion cells. The stratum corneum should face the donor compartment.

  • Franz Cell Assembly: Fill the receptor compartment of the Franz cell with the receptor medium, ensuring no air bubbles are trapped beneath the skin. The receptor medium should be maintained at 37°C to ensure a skin surface temperature of approximately 32°C.

  • Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[17]

  • Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area of skin against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.

Protocol 3: HPLC Analysis of API in Skin Permeation Samples

This protocol provides a general framework for quantifying the API concentration in samples obtained from the in vitro skin permeation study.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 analytical column

  • Mobile phase (e.g., a mixture of acetonitrile and water/buffer)

  • API standard solutions of known concentrations

  • Collected samples from the permeation study

Procedure:

  • Method Development and Validation: Develop an HPLC method specific to the API. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

  • Standard Curve Preparation: Prepare a series of standard solutions of the API in the receptor medium at different known concentrations.

  • Sample Preparation: If necessary, filter the collected samples to remove any particulate matter.

  • Chromatographic Analysis: Inject a fixed volume of the standard solutions and the collected samples into the HPLC system.

  • Quantification: Generate a standard curve by plotting the peak area of the API against the concentration of the standard solutions. Use the regression equation of the standard curve to determine the concentration of the API in the unknown samples.

Conclusion

This compound is a highly effective and versatile excipient for topical drug formulations. Its ability to enhance drug solubility and skin permeation, coupled with its role in stabilizing formulations and forming advanced nanocarrier systems, makes it a valuable tool for drug development professionals. The provided protocols offer a starting point for the formulation and evaluation of topical delivery systems incorporating this compound. Further optimization of formulation parameters and experimental conditions is recommended for specific APIs and therapeutic applications. The safety of this compound in cosmetic formulations has been reviewed and deemed safe for use.[18][19]

References

Application Notes and Protocols for Tocophersolan in Pediatric Drug Formulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tocophersolan (Vitamin E TPGS) in Pediatrics

D-α-tocopheryl polyethylene glycol 1000 succinate (this compound or Vitamin E TPGS) is a water-soluble derivative of natural vitamin E, approved by the FDA as a safe pharmaceutical excipient.[1] Its amphiphilic nature, possessing both a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it an invaluable tool in overcoming formulation challenges, particularly for pediatric populations.[2][3] In pediatrics, where dosage flexibility, taste-masking, and the safety of excipients are paramount, this compound offers significant advantages.[4] It is approved for treating vitamin E deficiency in children with chronic cholestasis, demonstrating its safety and efficacy in this sensitive population.[5]

This compound primarily acts as a non-ionic surfactant that enhances the solubility and bioavailability of poorly water-soluble drugs (BCS Class II and IV).[1][6] Its mechanisms of action include micellar solubilization of drug compounds, inhibition of P-glycoprotein (P-gp) efflux pumps in the intestine, and enhancement of drug permeability across biological membranes.[2][4][7] These properties make it a versatile excipient for various pediatric dosage forms, including oral solutions, nanomicelles, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).

Key Applications and Advantages in Pediatric Formulations

  • Solubility Enhancement: this compound forms micelles in aqueous environments, encapsulating hydrophobic drug molecules within its lipophilic core, thereby increasing their apparent solubility.[2][3]

  • Bioavailability Enhancement: By inhibiting the P-gp efflux pump, which actively transports drugs out of enterocytes and back into the intestinal lumen, this compound increases the net absorption and systemic bioavailability of various drugs.[7][8][9]

  • Development of Liquid Formulations: Its water-solubility facilitates the development of oral liquid formulations, which are preferred for pediatric patients who have difficulty swallowing solid dosage forms.

  • Taste Masking: By encapsulating the drug, this compound can help mask the unpleasant taste of certain active pharmaceutical ingredients (APIs), improving patient compliance.

  • Safety Profile: this compound has an established safety profile in pediatric patients, as evidenced by its use in products like Vedrop® for vitamin E deficiency.[5]

Quantitative Data on Formulation Performance

The following tables summarize the quantitative improvements observed when using this compound in various drug formulations.

DrugFormulation TypeKey FindingFold IncreaseReference
CarvedilolNanomicellesApparent aqueous solubilityUp to 60.4
CarvedilolNanomicellesRelative oral bioavailability (in rats)4.95
AmprenavirMicellar SolutionAqueous solubility20[1][3][10]
PaclitaxelMicellar SolutionAqueous solubility (at 5 mg/mL TPGS)~38[1][3][10]
SilymarinMixed Nanomicelles (Soluplus/TPGS)Aqueous solubility~6[11]

Table 1: Enhancement of Drug Solubility and Bioavailability with this compound.

FormulationDrugParticle Size (nm)Encapsulation Efficiency (%)Reference
NanomicellesSpironolactone->90%
Solid Lipid Nanoparticlesα-Tocopherol Acetate175 ± 1590.58 ± 1.38[12]
Nanostructured Lipid CarriersTocopherol67.0 ± 1.2-[13]
Mixed NanomicellesSilymarin~60>92%[11]

Table 2: Physicochemical Properties of this compound-Based Nanoformulations.

Signaling Pathways and Mechanisms of Action

P-glycoprotein (P-gp) Inhibition

This compound enhances the oral bioavailability of many drugs by inhibiting the P-gp efflux pump. This is a crucial mechanism for drugs that are P-gp substrates. The inhibition is thought to occur through modulation of the cell membrane's fluidity and direct interaction with the pump's ATPase activity, which powers the efflux.[7][8][9]

Pgp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Lumen Drug in Intestinal Lumen Pgp->Drug_Lumen Efflux Drug_Inside Drug inside Enterocyte ADP ADP + Pi Pgp->ADP Drug_Lumen->Pgp Enters cell TPGS This compound (TPGS) TPGS->Pgp Inhibits ATPase & Modulates Membrane ATP ATP ATP->Pgp Powers Efflux

Caption: Mechanism of P-gp efflux pump inhibition by this compound.

Cellular Uptake of Nanoformulations

This compound-based nanocarriers, such as nanomicelles and solid lipid nanoparticles, are taken up by cells through various endocytic pathways. The small size and surface properties imparted by the PEG chains of this compound facilitate this uptake, protecting the encapsulated drug from degradation and delivering it intracellularly.

Cellular_Uptake cluster_cell Cell Interior Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release (e.g., pH-triggered) Lysosome->Drug_Release 4. Fusion & Escape Nanocarrier This compound-based Nanocarrier (e.g., Micelle) Membrane Cell Membrane Nanocarrier->Membrane 1. Adhesion Membrane->Endosome 2. Endocytosis (e.g., Clathrin-mediated)

Caption: General pathway for cellular uptake of this compound nanocarriers.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanomicelles for a Poorly Soluble Drug

This protocol describes the preparation of drug-loaded nanomicelles using the solvent evaporation technique, suitable for encapsulating a hydrophobic pediatric drug.

Materials:

  • Drug (e.g., Spironolactone)

  • This compound (Vitamin E TPGS)

  • Soluplus® (optional, for mixed micelles)

  • Ethanol

  • Distilled Water

  • Dialysis membrane (MWCO 8-14 kDa)

Procedure:

  • Drug & Polymer Dissolution: Accurately weigh the desired amount of the drug and dissolve it in 3 mL of ethanol. In a separate container, disperse the required amount of this compound (and Soluplus®, if creating mixed micelles) in distilled water.

  • Organic Phase Addition: Slowly add the ethanolic drug solution to the aqueous polymer dispersion under continuous stirring.

  • Solvent Evaporation: Continue stirring the mixture at room temperature for several hours (or use a rotary evaporator) to allow for the complete evaporation of ethanol. This leads to the self-assembly of polymers into nanomicelles with the drug encapsulated in the core.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the resulting nanomicelle dispersion using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE%): Separate unencapsulated drug from the nanomicelles by centrifugation using a filter device (e.g., Amicon®). Quantify the free drug in the filtrate and the total drug amount using a suitable analytical method (e.g., HPLC). Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100

    • Morphology: Visualize the nanomicelles using Transmission Electron Microscopy (TEM).

Protocol_Nanomicelles A 1. Dissolve Drug in Ethanol & Disperse TPGS in Water B 2. Add Drug Solution to TPGS Dispersion A->B C 3. Stir to Evaporate Ethanol (Self-Assembly Occurs) B->C D 4. Characterize Nanomicelles (Size, EE%, Morphology) C->D

Caption: Workflow for preparing this compound-based nanomicelles.

Protocol 2: Preparation of this compound-Stabilized Solid Lipid Nanoparticles (SLNs)

This protocol outlines the hot homogenization and ultrasonication method for preparing SLNs, a promising carrier system for pediatric oral delivery.

Materials:

  • Drug (API)

  • Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)

  • This compound (Vitamin E TPGS) as surfactant/stabilizer

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the drug to the molten lipid and stir until a clear solution is formed.

  • Aqueous Phase Preparation: Dissolve this compound in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., using an Ultra-Turrax®) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles or ultrasonication using a probe sonicator. This process reduces the droplet size to the nanometer range.

  • Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the drug entrapped within the matrix.

  • Characterization: Perform analyses similar to Protocol 1 (DLS for size, EE% determination, and microscopy for morphology).

Protocol_SLN A 1. Prepare Heated Lipid Phase (Lipid + Drug) & Aqueous Phase (Water + TPGS) B 2. Create Pre-emulsion via High-Shear Mixing A->B C 3. Reduce Droplet Size via High-Pressure Homogenization B->C D 4. Cool Dispersion in Ice Bath to Form SLNs C->D E 5. Characterize SLNs (Size, EE%, etc.) D->E

Caption: Workflow for preparing this compound-stabilized SLNs.

Protocol 3: Formulation and Evaluation of a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a liquid SEDDS formulation suitable for pediatric administration in soft capsules or as an oral liquid.

Materials:

  • Drug (API)

  • Oil (e.g., medium-chain triglycerides, oleic acid)

  • This compound (Vitamin E TPGS) as surfactant

  • Co-surfactant (e.g., Transcutol®, PEG 400)

Procedure:

  • Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Constructing Phase Diagrams: Prepare various mixtures of oil, surfactant, and co-surfactant (Smix) at different ratios (e.g., 1:1, 2:1, 1:2). For each Smix ratio, mix with the oil at varying ratios (from 9:1 to 1:9). Titrate each mixture with water and observe for transparency to construct a pseudo-ternary phase diagram and identify the self-emulsification region.

  • SEDDS Formulation: Select an optimized ratio of oil, surfactant, and co-surfactant from the efficient self-emulsification region. Dissolve the drug in this mixture with gentle heating and vortexing until a clear, isotropic solution is formed.

  • Evaluation:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous media (e.g., 250 mL of 0.1 N HCl) under gentle agitation (e.g., USP dissolution apparatus at 50 rpm). Measure the time taken for the formulation to form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Analyze the droplet size of the emulsion formed upon dilution using DLS.

    • Robustness to Dilution: Dilute the formulation with various physiologically relevant media (e.g., simulated gastric and intestinal fluids) to check for any signs of drug precipitation or phase separation.[14]

Protocol_SEDDS A 1. Screen Excipients for Drug Solubility B 2. Construct Pseudo-Ternary Phase Diagram A->B C 3. Select Optimal Ratio and Dissolve Drug to Form SEDDS B->C D 4. Evaluate Performance: Emulsification Time, Droplet Size C->D

Caption: Workflow for formulating and evaluating a this compound-based SEDDS.

Protocol 4: In Vitro Drug Release Testing

This protocol is essential for assessing the performance of the developed formulations.

Materials:

  • Developed formulation (Nanomicelles, SLNs, etc.)

  • Dialysis tubing (appropriate MWCO)

  • Release medium (e.g., Simulated Gastric Fluid (pH 1.2), Simulated Intestinal Fluid (pH 6.8))

  • Shaking water bath or USP dissolution apparatus

Procedure:

  • Sample Preparation: Accurately measure a volume of the formulation equivalent to a known amount of drug and place it inside a dialysis bag. Securely seal the bag.

  • Release Study: Place the dialysis bag in a vessel containing a known volume of pre-warmed (37°C) release medium.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 5: In Vivo Pharmacokinetic Evaluation in an Animal Model

This protocol provides a framework for assessing the in vivo performance of a this compound-based pediatric formulation. Juvenile animal models should be used where appropriate and ethically approved.

Materials:

  • Test formulation and control formulation (e.g., drug suspension)

  • Appropriate juvenile animal model (e.g., young rats)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge and freezer (-80°C)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals according to institutional guidelines. Fast the animals overnight (with access to water) before dosing.

  • Dosing: Administer the test and control formulations orally via gavage at a predetermined dose based on body weight.

  • Blood Sampling: Collect blood samples (e.g., from the tail vein) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.[15]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[15]

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Compare the parameters of the test formulation to the control to determine the relative bioavailability.

Conclusion

This compound (Vitamin E TPGS) is a multifunctional excipient with significant potential to address key challenges in pediatric drug formulation. Its ability to enhance solubility and bioavailability, coupled with a favorable safety profile, makes it an excellent candidate for developing age-appropriate and effective medicines for children. The protocols and data presented here provide a foundation for researchers and formulation scientists to harness the benefits of this compound in the development of next-generation pediatric drug delivery systems.

References

Application Notes and Protocols for Incorporating Tocophersolan into Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for incorporating Tocophersolan (d-α-tocopheryl polyethylene glycol 1000 succinate, TPGS) into various solid dosage forms. This compound is a water-soluble derivative of vitamin E that functions as a non-ionic surfactant, enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2] Its properties also make it a valuable excipient in advanced formulation technologies like hot-melt extrusion and as a stabilizer in amorphous solid dispersions.[2][3]

This document outlines protocols for four key methods: Hot-Melt Extrusion (HME), Spray Drying for the preparation of Solid Dispersions, High-Shear Wet Granulation, and the formulation of Solid Self-Emulsifying Drug Delivery Systems (S-SEDDS).

Hot-Melt Extrusion (HME)

Hot-melt extrusion is a solvent-free process used to create solid dispersions by dispersing an API in a polymer matrix at the molecular level.[4][5] this compound can act as a plasticizer and a stabilizer in HME formulations, reducing the processing temperature and enhancing the stability of the final product.[6][7]

Experimental Protocol: Preparation of a this compound-Based Solid Dispersion by HME

This protocol describes the preparation of a valsartan solid dispersion using Soluplus® and this compound.[4]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API): Valsartan (VST)

  • Polymers: Soluplus® (SP), this compound (TPGS)

  • Twin-screw hot-melt extruder

  • Milling and sieving equipment

Procedure:

  • Blending: Physically mix the API and polymers according to the desired ratios (see Table 1). A typical batch size for laboratory scale is around 250 g.[8]

  • Extrusion:

    • Feed the blended mixture into the twin-screw extruder.

    • Set the temperature profile for the heating zones of the extruder barrel (see Table 2 for an example).[4]

    • Maintain a constant screw speed (e.g., 150 rpm) and monitor the extrusion pressure (e.g., ~100 bars) and motor load.[4][8]

    • The molten extrudate is passed through a die (e.g., 1 mm diameter).[8]

  • Cooling and Milling:

    • Allow the extrudates to cool to room temperature.

    • Mill the cooled extrudates to a uniform powder using appropriate milling equipment.

    • Sieve the milled powder to obtain the desired particle size fraction (e.g., using a 70-mesh sieve).[4]

Characterization: The resulting solid dispersion should be characterized to confirm the amorphization of the drug and its molecular dispersion in the polymer matrix. Standard techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the absence of a melting peak for the crystalline drug.[9][10]

  • X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the solid dispersion, indicated by the absence of sharp crystalline peaks.[9][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the polymers.[9]

Quantitative Data for HME with this compound

Table 1: Formulation Composition for Valsartan Solid Dispersion [4]

Formulation CodeValsartan (% w/w)Soluplus® (% w/w)This compound (% w/w)
F120800
F2207010

Table 2: Example Temperature Profile for Hot-Melt Extrusion [4][8]

Extruder ZoneTemperature (°C)
Zone 1 (Feeding)80
Zone 2120
Zone 3160
Zone 4170
Zone 5175
Zone 6 (Die)180

Experimental Workflow for Hot-Melt Extrusion

HME_Workflow cluster_prep Preparation cluster_process Processing cluster_downstream Downstream Processing Blend Blending of API and Polymers Extruder Hot-Melt Extrusion Blend->Extruder Feed Cooling Cooling of Extrudate Extruder->Cooling Molten Extrudate Milling Milling Cooling->Milling Sieving Sieving Milling->Sieving Final_Product Solid Dispersion Powder Sieving->Final_Product

Workflow for Hot-Melt Extrusion.

Spray Drying for Solid Dispersions

Spray drying is a continuous process that rapidly transforms a liquid feed (a solution of the API and carrier) into a solid powder.[11] This rapid solvent evaporation can produce amorphous solid dispersions with enhanced solubility and dissolution rates.[12]

Experimental Protocol: Preparation of a this compound Solid Dispersion by Spray Drying

This protocol provides a general methodology for preparing a spray-dried solid dispersion (SDSD).

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Carrier Polymer (e.g., HPMCAS-LF)

  • This compound (as a surfactant/stabilizer)

  • Volatile organic solvent (e.g., acetone, methanol)

  • Spray dryer with a two-fluid nozzle

Procedure:

  • Solution Preparation:

    • Dissolve the API, carrier polymer, and this compound in a suitable solvent or solvent mixture to create the feed solution. The solids content typically ranges from 10% to 30%.[13]

  • Spray Drying:

    • Set the spray drying process parameters (see Table 3 for an example).[14]

    • Pump the feed solution to the atomizer (nozzle).

    • Atomize the liquid feed into fine droplets inside the drying chamber.

    • The heated drying gas (e.g., nitrogen) rapidly evaporates the solvent, forming solid particles.

    • Collect the dried powder using a cyclone separator and/or a filter.[15]

  • Post-Drying:

    • The collected powder may be further dried under vacuum to remove residual solvent.

Characterization: The resulting SDSD powder should be characterized for:

  • Solid-state properties: Using DSC and XRPD to confirm amorphicity.[10][14]

  • Particle morphology: Using Scanning Electron Microscopy (SEM).[16]

  • Dissolution performance: In a relevant dissolution medium.[17]

  • Physical stability: By storing the powder under accelerated stability conditions (e.g., 40°C/75% RH) and re-characterizing at specified time points.[14]

Quantitative Data for Spray Drying with this compound

Table 3: Example Spray Drying Parameters for Small-Scale Production [14]

ParameterValue
Nozzle Diameter1.2 mm
Atomizing Air Pressure1.50 bar
Drying Gas Flow Rate0.30 m³/min
Inlet Temperature60 °C
Liquid Feed RateDictates outlet temperature and particle size[13]

Table 4: Dissolution Enhancement of Gefitinib with this compound Solid Dispersions [17]

FormulationDrug Release after 120 min (%)
Pure Gefitinib37.26
Gefitinib-TPGS Solid Dispersion (F1)94.76
Gefitinib-TPGS-HP-β-CD Complex (F3)99.19

Experimental Workflow for Spray Drying

SprayDrying_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Solution API, Polymer, and this compound in Solvent Atomization Atomization Solution->Atomization Feed Solution Drying Drying with Heated Gas Atomization->Drying Separation Cyclone Separation Drying->Separation PostDrying Post-Drying (Vacuum) Separation->PostDrying Collected Powder Final_Product Solid Dispersion Powder PostDrying->Final_Product

Workflow for Spray Drying.

High-Shear Wet Granulation

Wet granulation is a common process for preparing granules for tablet compression.[18] this compound can be incorporated into the binder solution to improve the solubility of the API within the granules. However, its waxy nature and low melting point (~37°C) can present challenges during processing, particularly at high tablet press speeds.[19][20]

Experimental Protocol: High-Shear Wet Granulation with this compound

This protocol is based on studies investigating the incorporation of this compound into tablet formulations.[19][21]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) and other excipients (e.g., filler, disintegrant)

  • This compound (TPGS)

  • Binder solution solvent (e.g., water)

  • High-shear granulator

  • Fluid-bed dryer or tray dryer

  • Milling and blending equipment

  • Tablet press

Procedure:

  • Binder Solution Preparation: Prepare a solution of this compound in the granulating fluid (e.g., a 20% w/w aqueous solution).[21]

  • Dry Mixing: Blend the API and intragranular excipients in the bowl of the high-shear granulator.[22]

  • Wet Massing: Add the this compound binder solution to the powder blend while mixing at a set impeller and chopper speed until a suitable wet mass is formed.[22]

  • Wet Milling: Pass the wet mass through a screen to form granules.

  • Drying: Dry the wet granules in a fluid-bed or tray dryer to a target moisture content.

  • Dry Milling: Mill the dried granules to the desired particle size distribution.[22]

  • Final Blending: Blend the dried granules with extragranular excipients (e.g., lubricant, glidant).[22]

  • Compression: Compress the final blend into tablets using a tablet press. Note that formulations with high TPGS content may require lower press speeds.[19]

Processing Considerations:

  • The incorporation of adsorbents like granulated colloidal silicon dioxide (e.g., Aeroperl® 300) can help overcome compaction problems associated with the waxy nature of this compound, especially at higher concentrations (>10% w/w).[19][21]

Quantitative Data for Wet Granulation with this compound

Table 5: Impact of this compound on Tablet Properties [20]

This compound Level (% w/w)Effect on Tensile StrengthEffect on Disintegration TimeEffect on Dissolution
0 - 10Significant ImpactSignificant ImpactSignificant Impact

Table 6: Example Formulation for Wet Granulation with this compound [19]

ComponentFunctionConcentration (% w/w)
APIActive IngredientVaries
This compound (TPGS)Binder / Solubilizerup to 10
Microcrystalline CelluloseFillerVaries
Croscarmellose SodiumDisintegrantVaries
Aeroperl® 300Adsorbent5 - 10 (intragranular)
Magnesium StearateLubricantVaries

Experimental Workflow for High-Shear Wet Granulation

WetGranulation_Workflow cluster_granulation Granulation cluster_compression Tableting DryMixing Dry Mixing (API + Excipients) WetMassing Wet Massing with TPGS Binder Solution DryMixing->WetMassing WetMilling Wet Milling WetMassing->WetMilling Drying Drying WetMilling->Drying DryMilling Dry Milling Drying->DryMilling FinalBlending Final Blending (with Lubricant) DryMilling->FinalBlending Compression Tablet Compression FinalBlending->Compression Final_Product Tablets Compression->Final_Product

Workflow for High-Shear Wet Granulation.

Solid Self-Emulsifying Drug Delivery Systems (S-SEDDS)

S-SEDDS are solid dosage forms that contain a mixture of oil, surfactants, and co-surfactants, which spontaneously form a fine oil-in-water emulsion upon dilution in the gastrointestinal tract.[11] This can significantly enhance the absorption of lipophilic drugs. This compound is an excellent surfactant for these systems due to its emulsifying properties.

Experimental Protocol: Preparation of S-SEDDS by Adsorption

This protocol describes the preparation of a tocotrienol-rich fraction (TRF) S-SEDDS using an adsorption method.[11][23]

Materials and Equipment:

  • Liquid API or API dissolved in oil (e.g., tocotrienol-rich fraction)

  • Surfactants: this compound (TPGS), Labrasol®, Poloxamer 188

  • Solid Carrier: Magnesium aluminosilicate (e.g., Neusilin® US2)

  • Mortar and pestle

  • Vortex mixer

Procedure:

  • Preparation of Liquid SEDDS:

    • Prepare the liquid self-emulsifying mixture by combining the oily API with the surfactants (e.g., Labrasol® and Poloxamer 188).[11] If a solid surfactant is used, it may need to be melted.

    • Vortex the mixture until a homogenous, isotropic liquid is formed.

  • Adsorption onto Solid Carrier:

    • Place a known amount of the solid carrier (e.g., 1 g of magnesium aluminosilicate) in a mortar.

    • Gradually add the liquid SEDDS mixture to the solid carrier while continuously mixing with the pestle.

    • Continue mixing until a homogenous, free-flowing powder is obtained.[11]

Characterization:

  • Self-Emulsification Efficiency: Assess the ability of the S-SEDDS to form a stable emulsion upon dilution in an aqueous medium.

  • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS).[11]

  • Powder Flow Properties: Evaluate the flowability of the S-SEDDS powder using standard methods (e.g., angle of repose, Carr's index).

  • In Vitro Drug Release: Perform dissolution studies to evaluate the release of the API from the S-SEDDS.

Quantitative Data for S-SEDDS with this compound

Table 7: Example Formulation for S-SEDDS [11][23]

ComponentFunctionConcentration (% w/w)
Tocotrienol-Rich Fraction (TRF)Oily API70
Surfactants (Poloxamer/Labrasol®)Emulsifiers30
Magnesium AluminosilicateSolid CarrierAdsorbent for liquid SEDDS

Table 8: Characterization of TRF-based S-SEDDS [11]

ParameterResult
Emulsion Droplet Size210 - 277 nm
Oral Bioavailability Enhancement (vs. oily preparation)3.4 - 3.8 times higher

Experimental Workflow for S-SEDDS Preparation

SSEDDS_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Liquid_SEDDS Mixing of Oily API and Surfactants Adsorption Adsorption of Liquid SEDDS onto Solid Carrier Liquid_SEDDS->Adsorption Solid_Carrier Solid Carrier (e.g., Neusilin® US2) Solid_Carrier->Adsorption Final_Product S-SEDDS Powder Adsorption->Final_Product

Workflow for S-SEDDS Preparation.

References

Application Notes and Protocols: Tocophersolan as a Solubilizer for Hydrophobic Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tocophersolan, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural vitamin E.[1] Its amphiphilic nature, possessing both a hydrophobic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it an effective non-ionic surfactant.[2][3] This unique structure allows this compound to form micelles in aqueous environments, thereby significantly enhancing the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[4][5] It is particularly useful for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, which are characterized by low solubility.[6] Furthermore, this compound has been shown to inhibit the P-glycoprotein (P-gp) efflux pump, a key mechanism in multidrug resistance, making it a valuable excipient in cancer chemotherapy and for improving the absorption of various drugs.[6][7]

Mechanism of Action

This compound enhances the solubility of hydrophobic APIs primarily through micellar encapsulation. Above its critical micelle concentration (CMC) of approximately 0.02% w/w, this compound molecules self-assemble into spherical micelles. The hydrophobic vitamin E tails form the core of the micelle, creating a microenvironment where poorly water-soluble drugs can be entrapped. The hydrophilic PEG chains form the outer shell, interfacing with the aqueous medium and rendering the entire micelle-drug complex water-soluble.

Beyond solubilization, this compound can also enhance drug permeability and overcome multidrug resistance by inhibiting the function of P-glycoprotein.[6][7] P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many drugs, out of cells. This compound is thought to inhibit P-gp by altering the fluidity of the cell membrane and by inhibiting its ATPase activity.[8]

Quantitative Data on Solubility Enhancement

The following table summarizes the quantitative enhancement in aqueous solubility of various hydrophobic APIs upon formulation with this compound.

Active Pharmaceutical Ingredient (API)Initial Solubility (µg/mL)Formulation with this compoundFinal Solubility (µg/mL)Fold IncreaseReference
Paclitaxel1.345 mg/mL TPGS solution50~38[2]
Amprenavir36TPGS micelles72020[2]
All-trans-retinoic acid (ATRA)~0.19TPGS micelles90.76~478[9]

Experimental Protocols

Preparation of a Standard this compound Solution (Aqueous)

This protocol describes a general laboratory-scale procedure for preparing a clear aqueous solution of this compound.

Materials:

  • This compound (Vitamin E TPGS)

  • Purified water

  • Magnetic stirrer with heating plate

  • Beaker

  • Thermometer

Procedure:

  • Heat the required volume of purified water to 60-65 °C in a beaker on a heating plate with magnetic stirring.

  • Melt the required amount of this compound separately at 60-65 °C.[10]

  • Slowly and with moderate stirring, add the melted this compound to the heated water. Avoid vigorous stirring to prevent foam formation.[10]

  • Maintain the temperature of the mixture at 60-65 °C and continue stirring for up to four hours, or until the solubilization is complete and the solution is clear.[10]

  • Allow the solution to cool down to room temperature (20-25 °C) while continuing to stir.[10]

  • The final product should be a clear, slightly yellow solution.

Formulation by Hot-Melt Extrusion (HME)

HME is a solvent-free method used to create solid dispersions of a drug within a polymer matrix, enhancing the drug's dissolution rate. This compound can act as a plasticizer and a thermal binder in HME formulations.[3]

Materials:

  • Hydrophobic API

  • This compound

  • A suitable polymer carrier (e.g., Soluplus®, Eudragit®)

  • Hot-melt extruder with a twin-screw system

  • Chilling rolls or conveyor belt

  • Pelletizer or mill

Procedure:

  • Pre-mix the API, this compound, and the polymer carrier in the desired ratio.

  • Feed the blend into the hot-melt extruder. The feeding rate should be consistent to ensure a uniform product.

  • Set the temperature profile of the extruder barrels. The temperature should be high enough to melt the components and ensure the drug dissolves in the molten polymer-Tocophersolan matrix, but below the degradation temperature of the API and excipients. A typical starting point is 20-30°C above the glass transition temperature (Tg) of the polymer.[11]

  • Set the screw speed to achieve adequate mixing and residence time for the formation of a homogenous melt.

  • The molten extrudate is then passed through a die and rapidly cooled on chilling rolls or a conveyor belt to solidify the amorphous solid dispersion.

  • The solidified extrudate can then be pelletized or milled to the desired particle size for further processing into final dosage forms (e.g., tablets, capsules).

Formulation by Solvent Evaporation

This technique involves dissolving the hydrophobic API and this compound in a common volatile solvent, followed by the removal of the solvent to produce a solid dispersion or nanoparticles.

Materials:

  • Hydrophobic API

  • This compound

  • A volatile organic solvent (e.g., acetone, ethanol, dichloromethane)

  • An aqueous phase (if preparing nanoparticles)

  • Rotary evaporator or spray dryer

  • Homogenizer or sonicator (for nanoparticles)

Procedure for Solid Dispersion:

  • Dissolve the API and this compound in a suitable volatile organic solvent.

  • Remove the solvent using a rotary evaporator under reduced pressure. The evaporation process should be controlled to ensure the formation of a uniform solid film.

  • The resulting solid dispersion can be scraped, milled, and sieved to obtain a powder with improved dissolution characteristics.

Procedure for Nanoparticles:

  • Dissolve the API and a polymer (e.g., PLGA) in a volatile organic solvent.

  • Prepare an aqueous solution containing this compound as a stabilizer.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Evaporate the organic solvent using a rotary evaporator, leading to the precipitation of the drug-loaded polymer as nanoparticles stabilized by this compound.[12]

  • The nanoparticles can be collected by centrifugation or lyophilization.

Formulation by Nanoprecipitation

Nanoprecipitation is a simple and rapid method for producing drug nanoparticles. It involves the precipitation of a polymer and drug from an organic solution upon its addition to a non-solvent.

Materials:

  • Hydrophobic API

  • A biodegradable polymer (e.g., PLGA, PCL)

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • An aqueous solution containing this compound as a stabilizer

  • Magnetic stirrer

Procedure:

  • Dissolve the API and the polymer in the water-miscible organic solvent to create the organic phase.

  • Prepare the aqueous phase by dissolving this compound in purified water.

  • Under moderate magnetic stirring, inject the organic phase into the aqueous phase. The rapid diffusion of the solvent into the non-solvent phase causes the polymer and drug to co-precipitate, forming nanoparticles.[13]

  • The organic solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) to obtain a dry powder.

Visualizations

micelle_formation cluster_0 Hydrophobic API in Aqueous Solution cluster_1 Addition of this compound cluster_2 Micelle Formation & API Encapsulation API_mol Poorly Soluble API Water TPGS_mol This compound (Amphiphilic) API_in_micelle API node_a node_b node_c node_d node_e node_f Water_out node_a->Water_out Hydrophilic PEG Head node_d->API_in_micelle Hydrophobic Vitamin E Tail

Caption: Micelle formation and API encapsulation by this compound.

experimental_workflow start Start: Hydrophobic API formulation Formulation with this compound (e.g., HME, Solvent Evaporation) start->formulation solubility Solubility Measurement (e.g., HPLC, UV-Vis) formulation->solubility characterization Physicochemical Characterization (e.g., DLS, DSC, XRD) solubility->characterization dissolution In Vitro Dissolution Study characterization->dissolution permeability In Vitro Permeability Assay (e.g., Caco-2 cells) dissolution->permeability bioavailability In Vivo Bioavailability Study (Animal Model) permeability->bioavailability end End: Enhanced Bioavailability bioavailability->end

Caption: Experimental workflow for evaluating this compound's solubilization efficacy.

pgp_inhibition cluster_cell Cell Membrane pgp P-glycoprotein (P-gp) Efflux Pump adp ADP + Pi pgp->adp drug_out Drug (Extracellular) pgp->drug_out Efflux atp ATP atp->pgp Hydrolysis drug_out->pgp Binding drug_in Drug (Intracellular) drug_in->pgp tpgs This compound tpgs->pgp Inhibition of ATPase Activity cluster_cell cluster_cell tpgs->cluster_cell Membrane Fluidity Alteration

Caption: P-glycoprotein (P-gp) inhibition mechanism by this compound.

References

Application Notes and Protocols for Gene Therapy Utilizing Tocophersolan-Based Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocophersolan, a water-soluble derivative of vitamin E also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), has emerged as a versatile and promising excipient in the field of drug delivery and gene therapy.[1] Approved by the FDA as a safe pharmaceutical ingredient, its amphiphilic nature, biocompatibility, and ability to enhance cellular uptake and overcome multidrug resistance make it an attractive component for the development of non-viral gene delivery vectors.[1][2] These vectors offer a potentially safer alternative to viral vectors by reducing the risks of immunogenicity and insertional mutagenesis.[3]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-based vectors for gene therapy research. The protocols are intended to guide researchers in the development and evaluation of these novel gene delivery systems for applications such as cancer therapy.

Data Presentation: Physicochemical Properties of this compound-Based Vectors

The following tables summarize quantitative data from various studies on this compound-based gene delivery vectors, providing a comparative overview of their key physicochemical characteristics.

Table 1: Characterization of TPGS-b-PBAE Copolymer-Based Nanoparticles

Vector Composition (Feed Ratio)Molecular Weight (Mw, g/mol )Nanoparticle Size (nm)Zeta Potential (mV)Reference
TBP1 (TPGS-A:BDD:AP = 10:95:85)22,110--[1]
TBP2 (TPGS-A:BDD:AP = 5:95:90)39,340~150 (at 75:1 mass ratio)~45 (at 75:1 mass ratio)[1]
TBP3 (TPGS-A:BDD:AP = 1:95:100)40,330--[1]

TBP: TPGS-b-PBAE; TPGS-A: Acrylated TPGS; BDD: 1,4-butanediol diacrylate; AP: 5-amino-1-pentanol. Data for nanoparticle size and zeta potential is for TBP2-GFP polyplex NPs.

Table 2: Characterization of α-Tocopherol-Oligochitosan-Based Oligomersomes (TCOsomes)

Oligochitosan Molecular Weight (kDa)Mean Nanoparticle Size (nm)Polydispersity Index (PDI)Reference
42200.111 - 0.256[4]
12.53770.111 - 0.256[4]

Table 3: In Vitro Transfection Efficiency of this compound-Based Vectors

VectorCell LineTransfection EfficiencyReference
TBP2-GFP Polyplex NPsHEK 293T, HeLa, Me180, SiHa, SCC-7, C666-1High[1]
TCOsome(4K) with siRNA->98% cellular uptake[4]
sc pDNA encapsulated in chitosan NPs-High p53 expression[3]

Experimental Protocols

Protocol 1: Synthesis and Purification of TPGS-b-PBAE Copolymer

This protocol describes the synthesis of a this compound-poly(β-amino ester) block copolymer (TPGS-b-PBAE), a promising vector for gene delivery.[1]

Materials:

  • D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,4-butanediol diacrylate (BDD)

  • 5-amino-1-pentanol (AP)

  • Dialysis tubing (MWCO 1000 Da)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Lyophilizer

Procedure:

Part A: Synthesis of Acrylated TPGS (TPGS-A)

  • In a round bottom flask, dissolve 1513 mg (1 mmol) of TPGS in 4 mL of anhydrous DMF.

  • Add 152 mg (1.5 mmol) of triethylamine (TEA) to the solution to act as an acid-binding agent.

  • Slowly add 136 mg (1.5 mmol) of acryloyl chloride to the reaction mixture while stirring.

  • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

  • After 12 hours, centrifuge the mixture to remove any precipitate.

  • Transfer the supernatant to a dialysis bag (MWCO 1000 Da) and dialyze against deionized water for 12 hours, changing the water every 4 hours to remove unreacted reagents and byproducts.

  • Lyophilize the dialyzed solution to obtain pure TPGS-A as a solid product.

Part B: Synthesis of TPGS-b-PBAE Copolymer (e.g., TBP2)

  • In a clean, dry vial, co-dissolve the following in DMF, based on the desired feed ratio (refer to Table 1 for examples):

    • TPGS-A (e.g., for TBP2, a molar ratio of 5)

    • 1,4-butanediol diacrylate (BDD) (e.g., for TBP2, a molar ratio of 95)

    • 5-amino-1-pentanol (AP) (e.g., for TBP2, a molar ratio of 90)

  • Seal the vial and stir the mixture at 90°C for 48 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • The resulting TPGS-b-PBAE copolymer solution can be used for nanoparticle formulation or further purified if necessary.

Protocol 2: Preparation of this compound-Based Nanoparticles for Gene Delivery

This protocol details the formation of polyplex nanoparticles by complexing the cationic TPGS-b-PBAE copolymer with anionic plasmid DNA (pDNA).[1]

Materials:

  • TPGS-b-PBAE copolymer solution in DMF

  • Plasmid DNA (e.g., encoding a therapeutic gene or a reporter like GFP)

  • Nuclease-free water

  • Vortex mixer

Procedure:

  • Dilute the TPGS-b-PBAE copolymer solution to the desired concentration with nuclease-free water.

  • Dilute the plasmid DNA to the desired concentration in a separate tube with nuclease-free water.

  • To form the polyplex nanoparticles, add the diluted TPGS-b-PBAE solution to the diluted plasmid DNA solution at a specific mass ratio (e.g., 30:1, 50:1, 75:1, or 100:1 polymer to pDNA).

  • Immediately after adding the polymer solution, gently vortex the mixture for 30 seconds to ensure thorough mixing and self-assembly of the nanoparticles.

  • Incubate the nanoparticle solution at room temperature for 30 minutes to allow for stable complex formation.

  • The resulting nanoparticle suspension is now ready for characterization (e.g., size and zeta potential measurement) and for in vitro or in vivo applications.

Protocol 3: In Vitro Transfection of Cancer Cells with this compound-Based Vectors

This protocol provides a general procedure for transfecting cancer cells in culture with this compound-based nanoparticles carrying plasmid DNA.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • 24-well tissue culture plates

  • This compound-based pDNA nanoparticles (prepared as in Protocol 2)

  • Phosphate-buffered saline (PBS)

  • Transfection control (e.g., a commercial transfection reagent like Lipofectamine®)

  • Reporter plasmid (e.g., pEGFP) for transfection efficiency assessment

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: The day before transfection, seed the cancer cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • On the day of transfection, dilute the this compound-based pDNA nanoparticles in serum-free medium to the desired final concentration. The optimal concentration should be determined empirically for each cell line.

    • Prepare control transfections using a commercial reagent according to the manufacturer's instructions.

  • Transfection:

    • Gently wash the cells with PBS.

    • Remove the PBS and add the nanoparticle-containing medium to the cells.

    • Incubate the cells with the transfection complexes for 4-6 hours in a humidified incubator at 37°C with 5% CO2.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Continue to incubate the cells for 24-72 hours to allow for gene expression.

  • Assessment of Transfection Efficiency:

    • If a reporter plasmid like pEGFP was used, visualize the cells under a fluorescence microscope to qualitatively assess the percentage of fluorescent cells.

    • For quantitative analysis, detach the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

Protocol 4: In Vivo Administration of this compound-Based siRNA Vectors in a Mouse Tumor Model

This protocol outlines a general procedure for the systemic administration of this compound-based nanoparticles carrying siRNA to tumor-bearing mice.[5][6]

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a human cancer cell line)

  • This compound-based siRNA nanoparticles

  • Sterile, pyrogen-free saline or PBS

  • Insulin syringes with a 27-30 gauge needle

  • Animal restraining device

Procedure:

  • Preparation of Nanoparticle Formulation for Injection:

    • Dilute the this compound-based siRNA nanoparticles to the desired final concentration in sterile, pyrogen-free saline or PBS. The typical injection volume for intravenous administration in mice is 100-200 µL.

    • The dosage of siRNA will need to be optimized, but a starting point could be in the range of 1-5 mg/kg body weight.[5]

  • Animal Restraint:

    • Properly restrain the mouse using an appropriate restraining device to ensure accurate and safe injection.

  • Intravenous Injection:

    • Carefully locate the lateral tail vein.

    • Gently insert the needle into the vein and slowly inject the nanoparticle suspension.

    • Observe the injection site for any signs of leakage. If leakage occurs, withdraw the needle and attempt injection in a more proximal location on the tail.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • Continue to monitor the tumor growth and overall health of the animal according to the experimental plan.

  • Evaluation of Gene Silencing:

    • At the desired time points post-injection, euthanize the mice and harvest the tumors and other relevant organs.

    • Analyze the expression of the target mRNA and protein in the harvested tissues using techniques such as qRT-PCR and Western blotting to determine the extent of gene silencing.

Visualizations

Signaling Pathway of TPGS-Induced Apoptosis in Cancer Cells

This compound (TPGS) has been shown to induce apoptosis in cancer cells through a multi-faceted mechanism primarily involving the mitochondrial pathway.[1][7][8] TPGS treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn triggers a cascade of events culminating in programmed cell death.[8]

TPGS_Apoptosis_Pathway TPGS This compound (TPGS) ROS ↑ Reactive Oxygen Species (ROS) TPGS->ROS Ca2 ↑ Intracellular Ca2+ TPGS->Ca2 Bcl2 ↓ Bcl-2 TPGS->Bcl2 Survivin ↓ Survivin TPGS->Survivin AKT ↓ p-AKT TPGS->AKT P21_P27 ↑ P21 / P27Kip1 TPGS->P21_P27 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Ca2->Mitochondria Bcl2->Caspase9 Survivin->Caspase9 AKT->Bcl2 CellCycleArrest G1/S Phase Cell Cycle Arrest P21_P27->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: TPGS-induced apoptotic signaling pathway in cancer cells.

Experimental Workflow for Developing this compound-Based Gene Therapy Vectors

The following diagram illustrates a typical experimental workflow for the development and preclinical evaluation of this compound-based gene therapy vectors.

Gene_Therapy_Workflow cluster_synthesis Vector Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies Synthesis Synthesis of This compound-Polymer Conjugate Formulation Nanoparticle Formulation with Nucleic Acid Synthesis->Formulation Characterization Physicochemical Characterization (Size, Zeta, Morphology) Formulation->Characterization CellUptake Cellular Uptake Studies Characterization->CellUptake Transfection Transfection Efficiency Assay CellUptake->Transfection Cytotoxicity Cytotoxicity Assay Transfection->Cytotoxicity Biodistribution Biodistribution & Pharmacokinetics Cytotoxicity->Biodistribution Efficacy Therapeutic Efficacy in Animal Model Biodistribution->Efficacy Toxicity Toxicology & Safety Assessment Efficacy->Toxicity

Caption: Workflow for this compound-based gene vector development.

Logical Relationship: Mechanism of this compound-Vector Mediated Gene Delivery

This diagram outlines the key steps involved in the delivery of a therapeutic gene to a target cell using a this compound-based vector.

Gene_Delivery_Mechanism Vector This compound-based Nanoparticle Vector (with nucleic acid cargo) Cell Target Cell (e.g., Cancer Cell) Vector->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Escape Endosomal Escape Endosome->Escape Release Cargo Release (Nucleic Acid) Escape->Release pH-mediated disruption Nucleus Nucleus Release->Nucleus Nuclear Import (pDNA) Transcription Transcription Release->Transcription Cytosolic action (siRNA) Nucleus->Transcription Translation Translation Transcription->Translation Protein Therapeutic Protein Translation->Protein Effect Therapeutic Effect Protein->Effect

Caption: Mechanism of this compound-vector mediated gene delivery.

References

Application Notes and Protocols: Tocophersolan in Nanotheranostics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Subject: The strategic application of D-α-tocopheryl polyethylene glycol succinate (Tocophersolan or TPGS) in the formulation of advanced nanotheranostic agents for improved drug delivery, imaging, and therapeutic efficacy.

Introduction: The Multifaceted Role of this compound

D-α-tocopheryl polyethylene glycol succinate, commonly known as this compound or TPGS, is a water-soluble derivative of natural vitamin E, approved by the FDA as a safe pharmaceutical excipient.[1][2] Its amphiphilic structure, comprising a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, grants it unique surfactant properties.[3][4] Initially used for its solubilizing capabilities, this compound has emerged as a critical component in nanomedicine and nanotheranostics.[5][6]

Nanotheranostics represents a paradigm where diagnosis and therapy are integrated into a single nanoscale agent.[1] this compound is instrumental in this field due to its pleiotropic functions:

  • Enhanced Solubility and Bioavailability: It is highly effective at solubilizing poorly water-soluble therapeutic and imaging agents, a major hurdle in drug development.[2][3]

  • Improved Formulation Stability: As an emulsifier and stabilizer, it helps create uniformly sized and stable nanoparticles, preventing aggregation.[5][7]

  • Overcoming Multidrug Resistance (MDR): this compound is a potent inhibitor of P-glycoprotein (P-gp), an efflux pump that is a primary cause of multidrug resistance in cancer cells.[1][3][4] By inhibiting P-gp, it increases the intracellular concentration and efficacy of co-administered anticancer drugs.[6]

  • Enhanced Permeability: It improves drug permeation across biological membranes, boosting absorption and cellular uptake.[3][8]

  • Inherent Anticancer Activity: Studies have shown that this compound itself possesses antineoplastic properties, capable of inducing apoptosis in cancer cells by downregulating anti-apoptotic proteins like Survivin and Bcl-2.[5][9]

These properties make this compound an exemplary excipient for developing sophisticated nanotheranostics that can simultaneously deliver imaging agents and therapeutic payloads, monitor treatment response, and overcome biological barriers to effective therapy.[5][10]

Key Applications in Nanotheranostic Formulations

This compound's versatility allows its incorporation into various nanocarrier systems.

  • Polymeric Nanoparticles: this compound is frequently used to formulate nanoparticles with biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA).[11] Copolymers such as PLA-TPGS can self-assemble into nanoparticles, offering high drug encapsulation efficiency.[11][12]

  • Liposomes: Used as a coating for liposomes, this compound enhances stability, cellular uptake, and the encapsulation efficiency of drugs like docetaxel.[11][13]

  • Micelles: Due to its amphiphilic nature, this compound can form micelles to encapsulate hydrophobic drugs.[14] It is often used in mixed micellar systems with other polymers to optimize drug loading and release kinetics.[15]

  • Prodrugs: this compound can be chemically conjugated to drugs like doxorubicin to create a prodrug, which can then self-assemble into nanostructures for targeted delivery.[4][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-based nanocarriers, highlighting its impact on formulation characteristics and biological activity.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
PLA-TPGS NanoparticlesPaclitaxel~300Narrow895[12]
PLGA Nanospheres (TPGS emulsifier)Paclitaxel300 - 8000.005 - 0.045Up to 100N/A[7]
Curcumin Lipid Nanocapsules (0.05% TPGS)Curcumin1900.24051.06 ± 7.27N/A[16]
α-tocopherol loaded SLNsα-tocopherol175 ± 15N/A90.58 ± 1.38N/A[17]
PLGA/TPGS NanoparticlesCurcuminN/AN/AN/AN/A[18]
CK-MicellesCompound K53.07 ± 1.31N/A94.60 ± 1.4511.19 ± 0.87[18]
Resveratrol PCL Nanoparticles (with TPGS)Resveratrol138.6N/A96.6N/A[19]

Table 2: In Vitro & In Vivo Performance of this compound-Based Formulations

FormulationModel SystemKey FindingReference(s)
Curcumin Lipid NanocapsulesCaco-2 cells / Sprague Dawley rats~14-fold higher cell uptake; ~12.8-fold increased intestinal permeability; ~12-fold increase in AUC.[16]
TPGS-Doxorubicin ConjugateMCF-7 cells / Sprague–Dawley ratsIC50 value was 1.5-fold less than that of the free drug after 24 h.[9]
Resveratrol PCL Nanoparticles (with TPGS)Breast Cancer CellsIC50 of 0.73 µM (compared to 4.06 µM for pure drug).[19]
Docetaxel-loaded TPGS-modified nanomedicineIn vivo (IV administration)AUC and MRT improved by 4.08 and 14 times, respectively.[5]

Experimental Protocols

The following protocols provide generalized methodologies for the formulation and characterization of this compound-based nanotheranostics. Researchers should optimize these protocols based on their specific drug, imaging agent, and target application.

Protocol 4.1: Formulation of PLA-TPGS Nanoparticles via Modified Solvent Evaporation

This protocol describes the synthesis of nanoparticles using a pre-formed PLA-TPGS copolymer, a common method for encapsulating hydrophobic agents.[12]

Materials:

  • PLA-TPGS copolymer

  • Hydrophobic drug/imaging agent

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • (Optional) Additional surfactant like Poloxamer or PVA

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLA-TPGS copolymer and the hydrophobic agent in DCM. For example, create a solution with 5% drug loading relative to the polymer weight.

  • Emulsification: Add the organic phase dropwise to a larger volume of aqueous solution (e.g., deionized water, potentially containing a small percentage of an additional emulsifier) under high-speed homogenization or sonication. Maintain the process in an ice bath to prevent solvent evaporation.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature under a fume hood for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove any residual free drug or surfactant.

  • Lyophilization: Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the sample to obtain a powdered form for long-term storage.

Protocol 4.2: Characterization of Nanotheranostic Particles

A. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

  • Reconstitute a small amount of the lyophilized nanoparticles in deionized water or phosphate-buffered saline (PBS) to form a dilute suspension.

  • Vortex briefly to ensure homogeneity.

  • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the average hydrodynamic diameter, polydispersity index (PDI), and surface zeta potential. A narrow PDI (e.g., < 0.2) indicates a monodisperse population.[17]

B. Morphological Analysis (Transmission Electron Microscopy - TEM)

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to sit for a few minutes for the particles to adhere.

  • Wick away the excess liquid using filter paper.

  • (Optional) Apply a drop of a negative staining agent (e.g., phosphotungstic acid) for 1-2 minutes to enhance contrast, then wick away the excess.

  • Allow the grid to air-dry completely.

  • Image the grid using a TEM to visualize the morphology, size, and aggregation state of the nanoparticles.[16]

C. Drug Encapsulation Efficiency (EE) and Loading Content (LC)

  • Accurately weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM or acetonitrile) to break the particles and release the encapsulated drug.

  • Quantify the amount of drug in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7][12]

  • Calculate EE and LC using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100

    • LC (%) = (Mass of drug in nanoparticles / Total mass of lyophilized nanoparticles) x 100

Protocol 4.3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the therapeutic efficacy of the nanotheranostic formulation on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Nanotheranostic formulation, free drug, and empty nanoparticles (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the nanotheranostic formulation, the free drug, and the empty nanoparticles in fresh cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various treatments. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against drug concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[9]

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes and concepts related to the use of this compound in nanotheranostics.

G cluster_formulation Formulation & Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation cluster_goal Theranostic Goal A 1. Select Core Polymer (e.g., PLA, PLGA) C 3. Add this compound (as copolymer or surfactant) A->C B 2. Select Payload (Drug + Imaging Agent) B->C D 4. Nanoparticle Assembly (e.g., Solvent Evaporation) C->D E Size & Zeta Potential (DLS) D->E F Morphology (TEM) G Drug Loading (HPLC) H Stability Analysis I In Vitro Studies (Cell Uptake, Cytotoxicity) H->I J In Vivo Studies (Imaging, Efficacy, PK/PD) I->J K Targeted Diagnosis & Therapy J->K

Caption: Workflow for developing this compound-based nanotheranostics.

G cluster_roles Key Functional Roles TPGS This compound (TPGS) in Nanotheranostic Solubilizer Solubilizer & Bioavailability Enhancer TPGS->Solubilizer Stabilizer Formulation Stabilizer TPGS->Stabilizer MDR_Inhibitor MDR Reversal Agent (P-gp Inhibition) TPGS->MDR_Inhibitor Anticancer Direct Anticancer Agent (Apoptosis Induction) TPGS->Anticancer Permeation Permeation Enhancer TPGS->Permeation

Caption: Multifaceted roles of this compound in nanotheranostics.

G cluster_membrane Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump TPGS This compound (TPGS) TPGS->Pgp Inhibits Apoptosis Cell Apoptosis TPGS->Apoptosis Promotes Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Survivin) TPGS->Bcl2 Downregulates Drug Anticancer Drug Drug->Pgp Pumped Out Bcl2->Apoptosis Inhibits

Caption: Dual anticancer mechanism of this compound action.

References

Troubleshooting & Optimization

Technical Support Center: Tocophersolan Tablet Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Tocophersolan (Vitamin E TPGS) in tablet formulations.

Troubleshooting Guide

This guide addresses common issues observed during the formulation and manufacturing of this compound tablets.

Issue 1: Sticking and Picking of Granules to Punch Surfaces

This is one of the most prevalent issues due to the waxy and low-melting-point nature of this compound.[1][2][3][4]

Potential Cause Recommended Solution
Waxy Nature of this compound Incorporate an adsorbent like granulated colloidal silicon dioxide (e.g., Aeroperl® 300) into the formulation, preferably intragranularly.[5][6][7][8] This can increase granule porosity and reduce the waxy surface effects.
Excessive Moisture Ensure granules are thoroughly dried before compression.[2][9] Control the humidity in the compression suite.[3][10] Consider using moisture-scavenging excipients.[11]
Heat Generation During Compression Reduce the speed of the tablet press to minimize heat generation.[2][7] If possible, use a press with cooling capabilities. Control the temperature of the production and storage areas, ideally between 60-75°F (15-24°C).[10]
Inadequate Lubrication Increase the concentration of the lubricant (e.g., magnesium stearate) or select a more efficient lubricant.[1][2]
High Binder Concentration An excessive amount of binder can lead to sticky granules.[1][2] Reduce the binder concentration or select an alternative binder.
Scratched or Rough Punch Faces Polish the punch faces to ensure a smooth surface.[1]

Issue 2: Poor Compactability and Tablet Defects (Cracking, Capping)

Formulations containing this compound often exhibit reduced compactability, especially at high compression speeds.[5][6][7][8][12]

Potential Cause Recommended Solution
Low Dwell Time (High Press Speed) Decrease the tablet press speed to increase the dwell time, allowing for better particle bonding.[5][6][7][12] While successful at lab scale (~100 ms dwell time), this may not be ideal for commercial production (<20 ms dwell time).
Poor Granule Properties The intragranular incorporation of Aeroperl® 300 has been shown to improve granule particle size and porosity, leading to enhanced compactability.[5][6][7][8]
High API Content If the formulation has a high drug load, it may be necessary to reduce the amount of API to improve compressibility.[1]
Inadequate Binder Ensure a suitable binder is used at an optimal concentration to produce robust granules.[1]
Air Entrapment Use pre-compression to remove entrapped air before the main compression event.[1] Tapered dies can also facilitate air escape.[1]

Issue 3: Inconsistent Tablet Hardness and High Friability

Variations in tablet hardness and a high degree of abrasion can be related to formulation and process parameters.

Potential Cause Recommended Solution
Heat Sensitivity of this compound Heat generated during processing can reduce tablet tensile strength. Increasing the level of extragranular fillers can help mitigate this effect.[7][13]
Non-uniform Granule Size Distribution Optimize the granulation process to achieve a more uniform particle size distribution.
Insufficient Binder The use of an appropriate amount of a suitable binder, such as hydroxypropyl cellulose, is crucial for tablet strength.[13]
Moisture Content Both excessively dry and overly moist granules can lead to weak tablets.[1] Optimize the drying process to achieve the target moisture content.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating tablets with this compound?

A1: The primary challenges stem from its physicochemical properties. This compound is a waxy, semi-solid material with a low melting point (around 37°C).[7][13] This leads to common manufacturing problems such as sticking of the formulation to tablet punches and dies, poor powder flow, and reduced tablet compressibility, especially at high manufacturing speeds.[5][6][7]

Q2: What is a suitable concentration of this compound for tablet formulations?

A2: Studies have successfully incorporated up to 10-14% w/w of this compound into tablet formulations using a wet granulation process.[5][7][8] However, the optimal concentration will depend on the specific drug and other excipients in the formulation.

Q3: How does compression speed affect this compound tablet quality?

A3: Compression speed is a critical factor. At low speeds (longer dwell times, ~100 ms), successful compression is often achievable.[5][12] However, at high speeds typical of commercial manufacturing (dwell times <20 ms), a significant loss in compactability is observed, leading to defects like cracking and capping.[5][6][7][8]

Q4: Which excipients are recommended to overcome this compound formulation challenges?

A4: The intragranular addition of granulated colloidal silicon dioxide (e.g., Aeroperl® 300) at 5-10% w/w has been shown to be highly effective in overcoming compaction problems.[5][7][8] It improves granule properties by reducing particle size and increasing porosity.[6] Higher levels of extragranular fillers can also help maintain tablet strength, especially when dealing with the heat sensitivity of this compound.[7][13]

Q5: Is this compound sensitive to moisture and pH?

A5: Yes, formulations containing this compound can be moisture-sensitive, which can increase stickiness.[3][11][14] Therefore, controlling humidity during manufacturing and storage is important.[10] Regarding pH, aqueous solutions of this compound are stable in a pH range of 4.5-7.5.[15] While the microenvironmental pH within a solid tablet is complex, significant deviations from this range due to acidic or basic excipients could potentially impact the stability of this compound, which contains an ester linkage susceptible to hydrolysis under extreme pH conditions.[16][17]

Q6: What analytical methods are used to characterize this compound tablets?

A6: Standard tablet characterization methods are employed, including tests for hardness, thickness, friability, disintegration, and dissolution.[4] For quantifying this compound and its related compounds, High-Performance Liquid Chromatography (HPLC) with UV-Vis or other suitable detectors is a common and effective method.[18][19] More advanced techniques like scanning electron microscopy (SEM) can be used to examine the morphology of granules and tablets, while Differential Scanning Calorimetry (DSC) can assess the physical state of the drug and excipients.[20]

Experimental Protocols

Protocol 1: High-Shear Wet Granulation of a this compound Formulation

This protocol describes a general method for preparing granules containing this compound.

  • Binder Solution Preparation:

    • Prepare a 20% w/w solution of this compound by melting it at approximately 60-65°C.[21]

    • Separately, heat the granulation liquid (e.g., purified water or a water/ethanol mixture) to 60-65°C.

    • Slowly add the melted this compound to the heated liquid under moderate stirring to create the binder solution.[21] An additional binder like hydroxypropyl cellulose can also be dissolved in this solution.[13]

  • Dry Mixing:

    • Blend the active pharmaceutical ingredient (API) and intragranular excipients (e.g., filler, disintegrant, and Aeroperl® 300) in a high-shear granulator for 5-10 minutes.

  • Granulation:

    • While the powders are mixing, add the binder solution at a controlled rate.

    • Continue mixing until granules of the desired consistency are formed (as determined by power consumption or torque of the main impeller).

  • Drying:

    • Dry the wet granules in a fluid bed dryer or a tray dryer to a target moisture content (e.g., 1-3%).

  • Milling:

    • Mill the dried granules using a suitable mill (e.g., cone mill) to achieve a uniform particle size distribution and break any agglomerates.

  • Final Blending:

    • Transfer the milled granules to a blender.

    • Add the extragranular excipients (e.g., additional filler, disintegrant, and lubricant) and blend for a specified time (e.g., 10 minutes for excipients, followed by 3-5 minutes after adding the lubricant).

Protocol 2: Tablet Compression and Characterization

  • Tablet Compression:

    • Compress the final blend using a rotary tablet press fitted with the appropriate tooling.

    • Start with a low press speed and gradually increase to assess the impact on tablet quality.

    • Key parameters to monitor and control include compression force, pre-compression force, and turret speed (dwell time).

  • Tablet Characterization:

    • Hardness: Measure the breaking force of at least 10 tablets using a tablet hardness tester.

    • Friability: Determine the weight loss of a sample of tablets after tumbling in a friabilator (e.g., for 100 revolutions).

    • Disintegration: Measure the time it takes for tablets to disintegrate in a specified medium using a disintegration tester.

    • Dissolution: Perform dissolution testing using a USP apparatus (e.g., Apparatus II, paddles) in a relevant dissolution medium (e.g., 0.1 N HCl).[20] Analyze samples at predetermined time points using a validated analytical method like HPLC.

Visualizations

Troubleshooting_Sticking start Sticking & Picking Observed check_moisture Check Granule & Environmental Moisture start->check_moisture check_lubrication Evaluate Lubrication check_moisture->check_lubrication Optimal dry_granules Dry Granules / Control Humidity check_moisture->dry_granules High check_heat Assess Heat Generation (Press Speed) check_lubrication->check_heat Adequate adjust_lubricant Increase Lubricant % or Change Lubricant check_lubrication->adjust_lubricant Inadequate check_formulation Review Formulation (Adsorbent, Binder) check_heat->check_formulation Low reduce_speed Reduce Press Speed check_heat->reduce_speed High add_adsorbent Add Intragranular Adsorbent (e.g., Aeroperl®) check_formulation->add_adsorbent No/Low Adsorbent resolved Problem Resolved dry_granules->resolved adjust_lubricant->resolved reduce_speed->resolved add_adsorbent->resolved

Caption: Troubleshooting workflow for sticking and picking issues.

Formulation_Workflow start Define Target Product Profile formulation_dev Formulation Development (Select API, TPGS %, Excipients) start->formulation_dev granulation High-Shear Wet Granulation formulation_dev->granulation drying_milling Drying & Milling granulation->drying_milling blending Final Blending drying_milling->blending compression Tablet Compression (Vary Speed/Force) blending->compression characterization Tablet Characterization (Hardness, Friability, Dissolution) compression->characterization optimization Optimization Loop characterization->optimization optimization->formulation_dev Fails final_product Final Tablet Formulation optimization->final_product Meets Specs

References

Technical Support Center: Tocophersolan-Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tocophersolan (Vitamin E TPGS)-containing nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Vitamin E TPGS) and why is it used in nanoparticle formulations?

This compound, or D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of natural Vitamin E.[1] It is widely used as a non-ionic surfactant and stabilizer in nanoparticle formulations. Its amphiphilic nature, with both a lipophilic vitamin E portion and a hydrophilic polyethylene glycol (PEG) chain, allows it to effectively coat nanoparticles, preventing their aggregation and enhancing their stability in aqueous solutions.[2][3] Furthermore, TPGS can improve drug encapsulation efficiency, control drug release, and enhance the oral bioavailability of poorly soluble drugs.[4][5]

Q2: What are the common signs of instability in my this compound-containing nanoparticle formulation?

Instability in nanoparticle formulations can manifest in several ways:

  • Visual Changes: The appearance of cloudiness, sedimentation, or the formation of visible aggregates in the nanoparticle suspension is a clear indicator of instability.[6]

  • Increased Particle Size and Polydispersity Index (PDI): An increase in the average particle size and PDI, as measured by Dynamic Light Scattering (DLS), suggests that the nanoparticles are aggregating.[6] A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle dispersion.[7]

  • Changes in Zeta Potential: A significant change in the zeta potential, which is a measure of the surface charge of the nanoparticles, can indicate a loss of electrostatic stabilization, leading to aggregation.[8] Generally, zeta potential values greater than +30 mV or less than -30 mV indicate good stability.[7]

  • Drug Leakage: A decrease in the encapsulation efficiency over time indicates that the encapsulated drug is leaking from the nanoparticles.

Q3: How do pH and temperature affect the stability of this compound-containing nanoparticles?

Both pH and temperature are critical factors that can influence the stability of nanoparticle formulations.

  • pH: The pH of the surrounding medium can affect the surface charge of the nanoparticles and the ionization of the encapsulated drug, which in turn can influence particle-particle interactions and stability.[6][9] For many nanoparticle systems, stability is highest at a pH that maintains a significant surface charge, leading to strong electrostatic repulsion between particles.[2] Extreme pH values can sometimes lead to aggregation.[9]

  • Temperature: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[10] High temperatures can also accelerate the degradation of the encapsulated drug or the nanoparticle matrix itself.[11] Freezing and thawing cycles can also be detrimental, as the formation of ice crystals can force nanoparticles into close proximity, causing irreversible aggregation.[10]

Q4: What are the best storage conditions for my this compound-containing nanoparticle formulation?

Proper storage is crucial for maintaining the long-term stability of nanoparticle formulations.

  • Refrigeration: Storing nanoparticles at 2-8°C is often recommended to minimize aggregation and degradation.[12]

  • Avoid Freezing: Unless specifically formulated with cryoprotectants, freezing nanoparticle suspensions should be avoided as it can cause irreversible aggregation.[12]

  • Protection from Light: For light-sensitive drugs or components, storing the formulation in amber vials or in the dark is advisable.

  • Inert Atmosphere: For oxygen-sensitive formulations, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: How can I prevent aggregation of my this compound-containing nanoparticles?

Preventing aggregation is a key challenge in nanoparticle formulation. Here are some strategies:

  • Optimize this compound Concentration: The concentration of TPGS should be optimized to ensure adequate surface coverage of the nanoparticles.

  • Control pH and Ionic Strength: Maintaining an optimal pH and avoiding high ionic strength buffers can help maintain electrostatic repulsion between particles.[11]

  • Incorporate Co-stabilizers: In some cases, using a combination of stabilizers can provide enhanced steric and electrostatic stabilization.

  • Proper Storage: Adhering to recommended storage conditions is critical for long-term stability.[12]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Visible Aggregation/Sedimentation - Insufficient this compound concentration- Inappropriate pH or high ionic strength of the buffer- Suboptimal storage temperature- Freeze-thaw cycles- Increase the concentration of this compound in the formulation.- Screen different pH values and buffer systems to find the optimal conditions for stability. Measure the zeta potential to assess surface charge.- Store the nanoparticle suspension at the recommended temperature (typically 2-8°C).[12]- Avoid freezing the nanoparticle suspension. If freezing is necessary, investigate the use of cryoprotectants.[10]
Increase in Particle Size and PDI - Nanoparticle aggregation- Ostwald ripening- Review the formulation components and preparation method. Ensure adequate mixing and homogenization.- Confirm the stability of the formulation under the current storage conditions by performing a time-course DLS analysis.
Significant Change in Zeta Potential - Change in pH of the suspension- Adsorption of ions from the buffer or other components onto the nanoparticle surface- Measure and adjust the pH of the nanoparticle suspension.- If using a new buffer or additive, assess its impact on the zeta potential in a small-scale experiment.
Low Drug Encapsulation Efficiency or Rapid Drug Leakage - Poor affinity of the drug for the nanoparticle core- Instability of the nanoparticle matrix- Degradation of the drug during formulation or storage- Modify the nanoparticle core composition to improve drug compatibility.- Optimize the formulation to enhance the stability of the nanoparticle matrix. The addition of TPGS has been shown to improve encapsulation efficiency.[4]- Assess the stability of the drug under the formulation and storage conditions.

Data on Nanoparticle Stability

The following tables summarize quantitative data on the stability of this compound-containing and other relevant nanoparticle formulations under various conditions.

Table 1: Physicochemical Properties and Stability of Sorafenib Tosylate-Loaded Nanostructured Lipid Carriers (NLCs) with and without TPGS [13]

FormulationParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
ST-NLC180 ± 10.230.125-25.464.67
ST-TPGS-NLC267 ± 10.560.288-31.474.35

ST-NLC: Sorafenib Tosylate-loaded Nanostructured Lipid Carrier. ST-TPGS-NLC: ST-NLC with the addition of this compound.[13]

Table 2: Stability of Curcumin-Loaded Nanoparticles with Different TPGS Ratios in 0.9% Saline Solution over 9 Days [12]

TPGS:Curcumin RatioDayMean Diameter (nm)Zeta Potential (mV)PDI
12.5:1 1~10-10~0.2
3~12-11~0.25
6~15-12~0.3
9~18-13~0.35
5:1 1~8-8~0.18
3~10-9~0.22
6~13-10~0.28
9~16-11~0.32

Table 3: Long-Term Storage Stability of Riluzole-Loaded Lipid Nanoparticles at Different Temperatures over 3 Months [14]

FormulationStorage TemperatureTimeParticle Size (nm)PDIZeta Potential (mV)
NLC Riluzole 5 °C0 days~150~0.2~-25
30 days~155~0.22~-24
90 days~160~0.25~-23
25 °C0 days~150~0.2~-25
30 days~170~0.3~-20
90 days~200~0.35~-18

Experimental Protocols

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for measuring the hydrodynamic diameter and PDI of nanoparticles.[12]

  • Instrument Preparation: Turn on the DLS instrument and allow it to warm up for the time specified by the manufacturer.

  • Sample Preparation:

    • Ensure the nanoparticle suspension is well-dispersed by gentle vortexing or inversion. Avoid sonication unless it is part of the standard formulation procedure, as it can induce aggregation.[6]

    • Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water or the same buffer as the formulation) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to achieve a stable count rate as recommended by the instrument manufacturer.

  • Measurement:

    • Rinse a clean DLS cuvette with the same solvent used for dilution.

    • Pipette the diluted sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including the solvent refractive index and viscosity, and the measurement temperature.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis: The instrument software will calculate the average particle size (Z-average) and the PDI. Report the mean and standard deviation of the replicate measurements.

Protocol 2: Measurement of Zeta Potential

This protocol describes the measurement of the surface charge of nanoparticles.[13]

  • Instrument and Electrode Preparation:

    • Turn on the zeta potential analyzer.

    • Clean the electrodes of the zeta cell according to the manufacturer's instructions. This typically involves rinsing with ethanol followed by deionized water.

  • Sample Preparation:

    • Prepare the nanoparticle suspension in the desired medium (e.g., deionized water or a specific buffer). The pH of the medium should be measured and recorded as it significantly influences the zeta potential.[13]

    • The concentration of the sample should be optimized for the instrument.

  • Measurement:

    • Carefully inject the sample into the zeta cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument.

    • Set the measurement parameters, including the dispersant properties (dielectric constant, viscosity) and temperature.

    • Allow the sample to equilibrate.

    • Perform a minimum of three measurements for each sample.

  • Data Analysis: The software will calculate the electrophoretic mobility and convert it to the zeta potential using the Smoluchowski or Huckel approximation, depending on the ionic strength of the medium. Report the mean zeta potential and standard deviation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_stress Stress Conditions NP_Formulation Nanoparticle Formulation Dilution Dilution with appropriate solvent NP_Formulation->Dilution Visual Visual Inspection NP_Formulation->Visual pH_Stress Varying pH NP_Formulation->pH_Stress Temp_Stress Varying Temperature NP_Formulation->Temp_Stress Storage_Stress Long-Term Storage NP_Formulation->Storage_Stress DLS DLS Measurement (Size & PDI) Dilution->DLS Zeta Zeta Potential Measurement Dilution->Zeta Data_Analysis Data Analysis & Interpretation DLS->Data_Analysis Analyze Size & PDI trends Zeta->Data_Analysis Analyze Zeta Potential trends Visual->Data_Analysis Observe for aggregation pH_Stress->Dilution Temp_Stress->Dilution Storage_Stress->Dilution troubleshooting_flowchart Start Instability Observed (e.g., Aggregation) Check_Formulation Is TPGS concentration optimal? Start->Check_Formulation Check_Conditions Are pH and ionic strength controlled? Check_Formulation->Check_Conditions Yes Increase_TPGS Increase TPGS concentration Check_Formulation->Increase_TPGS No Check_Storage Are storage conditions appropriate? Check_Conditions->Check_Storage Yes Optimize_Buffer Optimize pH and buffer system Check_Conditions->Optimize_Buffer No Adjust_Storage Adjust storage temperature/conditions Check_Storage->Adjust_Storage No Stable Stable Formulation Check_Storage->Stable Yes Increase_TPGS->Check_Formulation Optimize_Buffer->Check_Conditions Adjust_Storage->Check_Storage

References

Technical Support Center: Optimizing Tocophersolan Concentration in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Tocophersolan (d-α-Tocopheryl polyethylene glycol 1000 succinate, TPGS) in emulsions. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

A1: this compound is a water-soluble derivative of vitamin E.[1][2] It is a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) of approximately 13.[3] This amphiphilic nature allows it to act as an excellent emulsifier and solubilizing agent, making it ideal for creating stable oil-in-water (O/W) emulsions, particularly for poorly water-soluble drugs.[1][2][3] Its ability to form micelles significantly enhances the solubility and bioavailability of lipophilic compounds.[4]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles. For this compound, the CMC is notably low, in the range of 0.04 to 0.06 mmol/L.[4] Operating above the CMC is crucial for solubilizing hydrophobic drugs within the core of the micelles, which is a primary mechanism for its effectiveness in drug delivery.[5][6]

Q3: What is a typical concentration range for this compound in emulsions?

A3: The optimal concentration of this compound can vary significantly depending on the specific formulation, including the type of oil, the active pharmaceutical ingredient (API), and the desired particle size. However, concentrations can range from as low as 0.75% up to 20% (w/v or w/w) in many formulations.[3][7] For nanoemulsions, higher surfactant-to-oil ratios are often employed to achieve smaller droplet sizes.[8]

Q4: How does this compound concentration affect emulsion particle size?

A4: Generally, increasing the concentration of this compound leads to a reduction in the average droplet size of the emulsion.[7] This is because a higher concentration of surfactant molecules is available to stabilize the oil-water interface during homogenization, preventing droplet coalescence. However, at very high concentrations, an increase in particle size or polydispersity index (PDI) may be observed due to phenomena like "over-processing" or the formation of viscous liquid crystal structures at the interface.[7]

Q5: What are the key methods for preparing this compound-based emulsions?

A5: this compound-based emulsions can be prepared using both high-energy and low-energy methods.

  • High-Energy Methods: These involve the use of mechanical devices to create intense disruptive forces. Common techniques include high-pressure homogenization, microfluidization, and ultrasonication.[9][10]

  • Low-Energy Methods: These rely on the physicochemical properties of the components to form emulsions spontaneously. Examples include phase inversion emulsification (PIE) and the solvent displacement method.[8][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of this compound-based emulsions.

Problem Potential Cause(s) Suggested Solution(s)
Phase Separation or Creaming Insufficient this compound concentration; Inadequate homogenization; Ostwald ripening; Incorrect oil-to-water ratio.Increase this compound concentration to ensure adequate coverage of the oil droplets. Optimize homogenization parameters (increase pressure, time, or cycles).[13] Consider using a co-surfactant or a stabilizer like a biopolymer.[14] Adjust the oil phase volume.
Cloudy or Opaque Emulsion (when a translucent nanoemulsion is desired) Large particle size (>100 nm); High polydispersity index (PDI).Increase the surfactant-to-oil ratio (SOR).[8] Optimize high-energy emulsification parameters (e.g., higher pressure in homogenization).[15][16] If using a low-energy method like phase inversion, ensure the titration of the aqueous phase is done slowly and with continuous stirring.[17]
Unstable Emulsion (Particle size increases over time) Droplet coalescence due to insufficient stabilization; Ostwald ripening, especially with oils of some water solubility.Increase this compound concentration. Add a co-stabilizer. Optimize the zeta potential by adjusting the pH to increase electrostatic repulsion between droplets.[18][19]
High Polydispersity Index (PDI > 0.3) Inefficient homogenization; "Over-processing" where excessive energy input leads to droplet recombination.Optimize the number of homogenization cycles and pressure; excessive cycles can sometimes increase PDI.[13][20] For ultrasonication, optimize the amplitude and duration.[20]
Drug Precipitation or Low Encapsulation Efficiency Drug concentration exceeds the solubilization capacity of the formulation; Incompatible solvent used for the drug.Increase the concentration of this compound and/or the oil phase. Ensure the drug is fully dissolved in the oil phase before emulsification. Select an oil in which the drug has high solubility.
Phase Inversion Issues (during PIE method) Incorrect surfactant-to-oil ratio (SOR); Improper rate of water addition.Adjust the SOR; phase inversion is highly dependent on this ratio.[8][21] Control the rate of water titration and the stirring speed to allow for the proper transition from a W/O to an O/W emulsion.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and other emulsifiers in emulsions.

Table 1: Effect of Emulsifier Concentration on Particle Size

Emulsifier SystemConcentration (% w/v or w/w)Resulting Particle Size (nm)Polydispersity Index (PDI)Reference
Tween 80 & Brij 35 (50:50)0.75~250~0.25[7]
Tween 80 & Brij 35 (50:50)3.0~150~0.35[7]
Gum Arabic0.05%10.010.403[22]
Gum Arabic0.15%171.20.634[22]
Tween 20 & MaltodextrinVaried Ratios90 - 120Not specified[14]
Tween 8020% (with 10% oil phase)~40Not specified[8]

Table 2: Critical Micelle Concentration (CMC) of this compound

ParameterValueUnitReference
Critical Micelle Concentration (CMC)0.04 - 0.06mmol/L[4]

Experimental Protocols

Protocol 1: Preparation of a this compound-based Nanoemulsion using High-Pressure Homogenization

This protocol is a general guideline and may require optimization for specific formulations.

Materials:

  • This compound (TPGS)

  • Oil phase (e.g., Medium Chain Triglycerides - MCT oil)

  • Active Pharmaceutical Ingredient (API), lipophilic

  • Purified water

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

Methodology:

  • Preparation of the Oil Phase:

    • Dissolve the desired amount of the lipophilic API in the oil phase. Gentle heating may be applied if necessary to ensure complete dissolution.

    • Add the calculated amount of this compound to the oil-API mixture. Stir until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Prepare the required volume of purified water.

  • Formation of the Coarse Emulsion:

    • Gradually add the oil phase to the aqueous phase while mixing at high speed (e.g., 5000-10000 rpm) using a high-shear mixer for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Typical parameters to start with are 100-200 MPa (1000-2000 bar) for 3-5 cycles.[13][15][16] These parameters should be optimized to achieve the desired particle size and PDI.

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the emulsion's stability.

    • Visually inspect for any signs of instability such as creaming or phase separation.

Protocol 2: Preparation of a this compound-based Nanoemulsion using the Emulsion Phase Inversion (EPI) Method

This low-energy method is suitable for forming small droplet emulsions.

Materials:

  • This compound (TPGS)

  • Oil phase (e.g., MCT oil)

  • Vitamin E acetate (or other lipophilic active)

  • Purified water

  • Magnetic stirrer

Methodology:

  • Initial Mixture:

    • In a beaker, combine the oil phase, vitamin E acetate, and this compound.[8] A typical starting point could be a high surfactant-to-oil ratio (SOR), for example, 2:1 or higher.

    • Stir the mixture continuously using a magnetic stirrer at a moderate speed.

  • Water Titration:

    • Slowly and continuously add purified water to the oil-surfactant mixture drop by drop.[8][17]

    • Initially, a water-in-oil (W/O) emulsion will form. As more water is added, the emulsion will become more viscous.

  • Phase Inversion:

    • At a critical water concentration, the emulsion will undergo phase inversion, transforming from a W/O to an oil-in-water (O/W) nanoemulsion. This is often accompanied by a noticeable decrease in viscosity and a change in appearance from opaque to more translucent.

  • Final Dilution and Equilibration:

    • Continue adding the remaining water to reach the final desired concentration of all components.

    • Allow the nanoemulsion to stir for an additional 15-30 minutes to ensure it reaches equilibrium.

  • Characterization:

    • Measure the mean particle size, PDI, and zeta potential as described in Protocol 1.

Visualizations

Caption: Experimental workflow for optimizing this compound nanoemulsions.

stability_logic conc This compound Concentration sor Surfactant-to-Oil Ratio (SOR) conc->sor stability Emulsion Stability conc->stability Sufficient Conc. -> Prevents Coalescence size Droplet Size sor->size Higher SOR -> Smaller Size energy Homogenization Energy energy->size Higher Energy -> Smaller Size size->stability Smaller Size -> Higher Stability (Reduced Creaming)

Caption: Key factors influencing emulsion droplet size and stability.

References

Technical Support Center: Scalability of Tocophersolan-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scalability considerations of Tocophersolan (Vitamin E TPGS)-based formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of nanoemulsions, solid dispersions, and other advanced drug delivery systems incorporating this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound-based formulations from the lab to pilot or commercial scale?

A1: The primary challenges often revolve around maintaining the physicochemical properties of the formulation, such as particle size distribution, encapsulation efficiency, and stability. This compound's waxy nature and low melting point (around 37°C) can lead to processing issues like equipment fouling, agglomeration, and altered dissolution profiles at larger scales.[1] For nanoemulsions, achieving consistent droplet size and preventing phase separation during scale-up is a key concern. In solid dosage forms, issues like tablet sticking, picking, and poor compactability can arise, especially at high manufacturing speeds.

Q2: How does the choice of manufacturing equipment impact the scalability of this compound formulations?

A2: Equipment selection is critical. For nanoemulsions, high-energy methods like high-pressure homogenization and microfluidization are generally more scalable than probe sonication, which is common in lab settings.[2] The geometry and efficiency of the homogenization chamber can significantly affect droplet size reduction and uniformity. For solid dispersions made by hot-melt extrusion (HME), the extruder's screw design, length-to-diameter ratio (L/D), and temperature control capabilities are crucial for ensuring consistent mixing and drug-polymer miscibility during scale-up.[3][4] In wet granulation, the impeller and chopper design, along with the binder addition rate, become critical parameters to control to achieve a reproducible granulation process at a larger scale.[5][6][7]

Q3: What are the key stability concerns for scaled-up this compound formulations?

A3: Stability issues can manifest as both physical and chemical changes. For liquid formulations like nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS), physical instability can lead to phase separation, creaming, or particle size growth (Ostwald ripening).[8] For solid dispersions, the primary concern is the potential for the amorphous drug to recrystallize over time, which would negatively impact solubility and bioavailability. Environmental factors such as temperature and humidity can accelerate these degradation pathways, making robust stability testing under various conditions essential.[9]

Q4: Are there specific considerations for the sterilization of parenteral this compound-based formulations during scale-up?

A4: Yes, sterilization is a critical step for parenteral products. This compound's heat sensitivity may preclude the use of standard terminal sterilization methods like autoclaving at high temperatures. Alternative methods such as sterile filtration for nanoemulsions or aseptic processing may be necessary.[9][10] The validation of any sterilization process is crucial to ensure sterility without compromising the formulation's integrity, including particle size, drug loading, and stability.[11][12]

Troubleshooting Guides

Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue Potential Root Cause(s) Recommended Troubleshooting Steps
Increased Particle Size and Polydispersity Index (PDI) Upon Scale-Up 1. Insufficient energy input from the homogenization/microfluidization process at a larger scale. 2. Slower cooling rates in larger vessels, leading to droplet coalescence. 3. Inefficient mixing of phases before homogenization.1. Optimize homogenization parameters: increase pressure, number of passes, or processing time. 2. Implement a more efficient cooling system for the scaled-up process. 3. Ensure the pre-emulsion is uniform before homogenization; consider using a high-shear mixer.
Phase Separation or Creaming During Storage 1. Inadequate amount of this compound or other emulsifiers to stabilize the larger interfacial area in a scaled-up batch. 2. Ostwald ripening due to a broad particle size distribution. 3. Changes in viscosity with scale.1. Re-evaluate the oil-to-surfactant ratio; a higher concentration of this compound may be needed. 2. Improve the homogenization process to achieve a narrower particle size distribution. 3. Consider adding a viscosity-modifying agent to the aqueous phase.
Variability in Self-Emulsification Performance of SEDDS 1. Inconsistent mixing of the oil, surfactant (this compound), and co-surfactant at a larger scale. 2. Temperature variations during manufacturing affecting the miscibility of components.1. Validate the mixing process to ensure homogeneity of the SEDDS pre-concentrate. 2. Implement strict temperature control during the manufacturing process.
Solid Dispersions (Hot-Melt Extrusion)
Issue Potential Root Cause(s) Recommended Troubleshooting Steps
Drug Degradation or Polymer Charring 1. Excessive processing temperatures or prolonged residence time in the extruder. 2. High shear stress leading to localized overheating.1. Optimize the temperature profile of the extruder barrel. 2. Adjust the screw speed and feed rate to control residence time and shear. 3. Consider using a plasticizer to lower the processing temperature.
Incomplete Amorphization of the Drug 1. Insufficient mixing or shear within the extruder. 2. Drug-to-polymer ratio is too high for complete miscibility at the processing conditions.1. Modify the screw design to include more mixing elements. 2. Increase the residence time or screw speed to enhance mixing. 3. Re-evaluate the formulation and consider a lower drug loading.
Variability in Dissolution Profile 1. Inhomogeneous distribution of the drug within the polymer matrix. 2. Differences in the particle size and morphology of the extrudate.1. Ensure consistent feeding of the drug and polymer into the extruder. 2. Optimize the screw configuration for better distributive and dispersive mixing. 3. Control the cooling rate of the extrudate to achieve a consistent solid-state structure.

Quantitative Data Summary

The following tables present hypothetical but representative data illustrating the impact of scale-up on the critical quality attributes (CQAs) of this compound-based formulations.

Table 1: Comparison of Nanoemulsion Properties at Different Manufacturing Scales

Parameter Lab Scale (100 mL) Pilot Scale (10 L) Commercial Scale (100 L)
Homogenization Method Probe SonicationHigh-Pressure HomogenizerHigh-Pressure Homogenizer
Mean Particle Size (nm) 150 ± 5165 ± 10180 ± 15
Polydispersity Index (PDI) 0.15 ± 0.020.20 ± 0.030.25 ± 0.05
Zeta Potential (mV) -30.5 ± 1.5-28.0 ± 2.0-25.5 ± 2.5
Drug Loading (%) 95.2 ± 1.894.5 ± 2.193.8 ± 2.5
Viscosity (cP) 25.328.130.5

Table 2: Hot-Melt Extrusion Process Parameters and Solid Dispersion Properties

Parameter Lab Scale (11 mm Extruder) Pilot Scale (18 mm Extruder)
Throughput ( kg/h ) 0.55
Screw Speed (rpm) 200150
Processing Temperature (°C) 140145
Melt Pressure (bar) 3045
Drug Crystallinity (%) < 1< 1
Dissolution at 30 min (%) 85 ± 582 ± 7

Experimental Protocols

Protocol: Scale-Up of a this compound-Based Nanoemulsion

This protocol outlines a general procedure for scaling up a nanoemulsion formulation from a lab-scale batch to a pilot-scale batch.

1. Lab-Scale Formulation (1 L Batch): a. Prepare the oil phase by dissolving the active pharmaceutical ingredient (API) in the lipid carrier and this compound. Gently heat to 40-50°C to ensure complete dissolution. b. Prepare the aqueous phase, typically water for injection (WFI), and heat to the same temperature as the oil phase. c. Create a coarse pre-emulsion by adding the oil phase to the aqueous phase under high-shear mixing (e.g., using a Silverson mixer) for 10-15 minutes. d. Process the pre-emulsion through a lab-scale high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 passes). e. Cool the resulting nanoemulsion to room temperature and characterize for particle size, PDI, zeta potential, and drug content.

2. Pilot-Scale Formulation (50 L Batch): a. Use geometrically similar but larger-scale equipment. b. Calculate the required quantities of all components for the 50 L batch size. c. In a temperature-controlled stainless-steel vessel, prepare the oil phase as in the lab scale, ensuring adequate mixing to achieve homogeneity. d. In a separate, larger vessel, prepare the aqueous phase. e. Transfer the oil phase to the aqueous phase through a transfer line while applying high-shear mixing to form the pre-emulsion. The mixing time may need to be adjusted based on the vessel geometry and mixer efficiency. f. Process the pre-emulsion through a pilot-scale high-pressure homogenizer. The processing parameters (pressure, number of passes) should be kept consistent with the lab scale if possible, but adjustments may be necessary to achieve the desired particle size. g. Implement an efficient heat exchanger to control the temperature of the nanoemulsion during homogenization. h. Collect the nanoemulsion in a sterile, temperature-controlled holding tank. i. Perform in-process and final product testing to ensure the CQAs match the lab-scale batch within acceptable limits.

Visualizations

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_commercial Commercial Scale lab_prep Formulation Preparation (1L) lab_process Lab-Scale Homogenization lab_prep->lab_process lab_char Characterization (CQAs) lab_process->lab_char pilot_prep Formulation Preparation (50L) lab_char->pilot_prep Scale-Up Parameters pilot_process Pilot-Scale Homogenization pilot_prep->pilot_process pilot_char In-Process & Final Characterization pilot_process->pilot_char comm_prep Formulation Preparation (500L) pilot_char->comm_prep Process Validation comm_process Commercial-Scale Homogenization comm_prep->comm_process comm_char Release Testing & Stability comm_process->comm_char

Figure 1: A generalized workflow for scaling up a nanoemulsion formulation.

troubleshooting_workflow start Issue Identified: Increased Particle Size in Pilot Batch q1 Were homogenization parameters (pressure, passes) scaled appropriately? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the pre-emulsion uniform before homogenization? a1_yes->q2 sol1 Adjust homogenization parameters: Increase pressure or number of passes. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the formulation composition (e.g., this compound concentration) adequate? a2_yes->q3 sol2 Optimize pre-emulsification step: Increase high-shear mixing time or intensity. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node CQAs Met a3_yes->end_node sol3 Re-evaluate formulation: Consider increasing emulsifier concentration. a3_no->sol3 sol3->end_node

Figure 2: A troubleshooting decision tree for particle size issues during scale-up.

References

Technical Support Center: Tocophersolan SEDDS Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tocophersolan (Vitamin E TPGS) based Self-Emulsifying Drug Delivery Systems (SEDDS).

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of this compound SEDDS?

A1: Phase separation in this compound SEDDS refers to the formulation separating into distinct layers, often an oily and an aqueous phase, either in its pre-concentrate state or after dilution in an aqueous medium. This indicates a loss of thermodynamic stability and can manifest as cloudiness, precipitation of the drug or excipients, or visible layers.[1][2] The stability of the emulsion is crucial, as phase separation can negatively impact drug solubilization, bioavailability, and overall product performance.[3][4]

Q2: What are the most common causes of phase separation in SEDDS?

A2: The primary causes include:

  • Inappropriate Component Ratios: Incorrect ratios of oil, surfactant (this compound), and co-surfactant/co-solvent can fail to sufficiently reduce the interfacial tension between the oil and water phases.[5][6]

  • High Drug Loading: Exceeding the solubilization capacity of the formulation is a common reason for drug precipitation, which can trigger phase separation.[2][7]

  • Environmental Stress: Temperature fluctuations (heating/cooling cycles) and exposure to high humidity can destabilize the system.[1][2]

  • pH and Dilution Effects: The pH of the dilution medium and the volume of dilution can alter the solubility of components and the stability of the formed emulsion, potentially leading to drug precipitation.[2][8]

  • Component Immiscibility: The chosen oil, surfactant, and co-solvents may not be fully miscible at the desired ratios, leading to instability.[9]

Q3: Can the choice of co-surfactant or co-solvent affect phase separation?

A3: Absolutely. Co-surfactants and co-solvents play a critical role in stabilizing the interfacial film and improving drug solubilization.[10] However, a high concentration of a hydrophilic co-solvent can lead to its rapid partitioning into the aqueous phase upon dilution, potentially causing the drug to precipitate from the oily droplets.[10][11] The selection should be based on its ability to improve emulsification without compromising the stability of the final emulsion.[5]

Q4: How does this compound (Vitamin E TPGS) itself help prevent phase separation?

A4: this compound is a non-ionic surfactant that effectively reduces the interfacial tension between the oil and water phases, which is fundamental to the spontaneous formation and stabilization of the emulsion.[3][12] It forms a stable interfacial film around the oil droplets, providing a mechanical barrier that prevents them from coalescing, a key step in phase separation.[4][5]

Troubleshooting Guide: Phase Separation

This guide provides a systematic approach to diagnosing and resolving phase separation issues encountered during the development of this compound SEDDS.

Issue: Phase separation is observed in my this compound SEDDS formulation.

Below is a logical workflow to identify the cause and find a solution.

G start Phase Separation Observed q1 When does it occur? start->q1 pre_concentrate In Pre-concentrate (During Storage) q1->pre_concentrate During Storage post_dilution After Aqueous Dilution q1->post_dilution After Dilution cause1 Potential Causes: - Component Immiscibility - Drug Precipitation - Temperature Instability pre_concentrate->cause1 sol1 Solutions: 1. Re-screen excipients for miscibility. 2. Reduce drug loading. 3. Conduct temperature stress tests (heating/cooling cycles). cause1->sol1 cause2 Potential Causes: - Incorrect Surfactant/Oil Ratio - Co-solvent Partitioning - pH Sensitivity - High Drug Loading post_dilution->cause2 sol2 Solutions: 1. Construct Pseudo-ternary Phase Diagram to optimize component ratios. 2. Evaluate different co-solvents/co-surfactants. 3. Test robustness to dilution in different pH media (e.g., pH 1.2, 6.8). 4. Decrease drug concentration. cause2->sol2 G start New SEDDS Formulation visual Visual Inspection (Clarity, Phase Separation) start->visual thermo Thermodynamic Stress Tests visual->thermo heating Heating-Cooling Cycles (e.g., 4°C to 40°C) thermo->heating freeze Freeze-Thaw Cycles thermo->freeze centrifuge Centrifugation Test (e.g., 3500 rpm, 30 min) thermo->centrifuge dilution Robustness to Dilution (pH 1.2, 6.8, Water) heating->dilution unstable Unstable: Reformulate heating->unstable freeze->dilution freeze->unstable centrifuge->dilution centrifuge->unstable analysis Characterization dilution->analysis dilution->unstable dls Droplet Size & PDI Analysis analysis->dls zeta Zeta Potential Measurement analysis->zeta result Stable Formulation dls->result zeta->result

References

Managing the waxy properties of Tocophersolan during manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the waxy properties of Tocophersolan (Vitamin E TPGS) during manufacturing and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have waxy properties?

A1: this compound, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural Vitamin E.[1][2] Its waxy nature at room temperature is due to its low melting point, which is approximately 34-38°C.[3][4] This physical characteristic means it exists as a soft, waxy solid that transitions to a liquid state with gentle heating.[5][6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored in its original, unopened container at room temperature to maintain its 4-year shelf life.[7] For laboratory use, pure forms are often stored at -20°C for long-term stability (up to 3 years).[8] When handling, it is recommended to heat the waxy solid to approximately 60°C to achieve a manageable viscosity for pouring and mixing.[6][9] The material is chemically stable to heat, oxygen, and light.[5]

Q3: How does the waxy consistency of this compound impact its role as a pharmaceutical excipient?

A3: The waxy, amphiphilic nature of this compound is central to its function. As a non-ionic surfactant with an HLB value of 13, it is an effective emulsifier and solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).[6][9] Its ability to melt at a low temperature makes it suitable for advanced manufacturing techniques like hot-melt extrusion, where it can act as a plasticizer and binder.[10] While its waxy form requires heating for handling, this property is advantageous for creating stable amorphous solid dispersions and self-emulsifying drug delivery systems (SEDDS).[10]

Troubleshooting Guide

Issue 1: Difficulty Dispensing Waxy this compound from Bulk Container

  • Question: My this compound is a solid block in its drum, and I cannot scoop or pour it. How can I handle this?

  • Answer: Due to its low melting point, this compound is typically packed as a melted product that solidifies in the container.[6][9] To dispense it, the entire container must be heated. It is recommended to heat the product to around 60°C.[6][9] At this temperature, its viscosity is significantly reduced, allowing it to be poured. Commercially available packaging is often heat-resistant up to 65°C to facilitate this process.[7]

Issue 2: Material Solidifies Too Quickly During Weighing or Transfer

  • Question: After melting the this compound, it starts to solidify on my lab equipment before I can complete the transfer. How can I prevent this?

  • Answer: This is a common issue due to the material's melting point being close to room temperature. To prevent premature solidification, pre-heat any surfaces that will come into contact with the melted this compound, such as spatulas, beakers, or the receiving vessel. Maintaining the ambient temperature of the workspace above the melting point is not practical, so localized heating of equipment is the best approach.

Issue 3: Incomplete Dissolution or Formation of a Cloudy Solution in Aqueous Media

  • Question: I'm trying to dissolve this compound in water, but the solution remains cloudy or shows incomplete dissolution. What am I doing wrong?

  • Answer: Achieving a clear aqueous solution of this compound requires a specific procedure involving heat. Simply adding the solid to water at room temperature will not be effective. The recommended method is to heat both the this compound and the water separately to 60-65°C before mixing.[6] Add the melted this compound to the heated water slowly under moderate stirring to avoid foam formation.[6] The mixture may need to be stirred for up to four hours at this temperature to achieve complete solubilization.[6]

Issue 4: Precipitation Occurs When Cooling the Aqueous Solution

  • Question: My this compound solution was clear when hot, but a precipitate formed after it cooled to room temperature. Why did this happen and how can it be fixed?

  • Answer: Precipitation upon cooling can occur if the concentration of this compound exceeds its solubility limit at that temperature. While highly water-soluble, its solubility is still finite (approximately 20% at room temperature).[6] If you suspect this is the issue, try formulating with a lower concentration. Another potential cause is a reaction with other components in your formulation or a significant pH shift. Ensure all components are compatible and that the pH of the final solution is controlled.

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its proper handling and application in pharmaceutical formulations.

PropertyValueSource(s)
Physical Form Waxy Solid[5]
Melting Point 34-38 °C[3][4]
Viscosity (Melted) 400 cP at 50 °C[6][9]
230 cP at 60 °C[6][9]
HLB Value 13[6][9]
Critical Micelle Conc. (CMC) 0.04 to 0.06 mmol/l[3][4]
Solubility in Water 1 g / 10 mL[3]
Solubility in DMSO ~100 mg/mL (with sonication)[8]
Solubility in Ethanol ~15 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a 20% (w/v) Aqueous this compound Solution

This protocol details the laboratory-scale procedure for successfully dissolving waxy this compound in an aqueous medium to obtain a clear solution.[6]

Materials:

  • This compound (waxy solid)

  • Deionized Water

  • Heating magnetic stirrer

  • Beakers or glass vessels

  • Thermometer or temperature probe

Methodology:

  • Melt this compound: Weigh 20 g of solid this compound and place it in a glass beaker. Heat the beaker in a water bath or on a hot plate set to 60-65°C until the material is fully melted.

  • Heat Water: In a separate, larger beaker, heat 80 mL of deionized water to 60-65°C using a heating magnetic stirrer.

  • Combine Components: While maintaining the temperature of the water at 60-65°C, slowly add the melted this compound to the heated water over approximately 30 minutes. Use moderate stirring to create a vortex, but avoid vigorous agitation that can cause foaming.

  • Ensure Complete Solubilization: Continue stirring the mixture at 60-65°C for up to four hours. The solution should become clear and slightly yellow.

  • Cooling: Once solubilization is complete, turn off the heat and allow the solution to cool down to room temperature (20-25°C) while maintaining gentle stirring. The final solution should remain clear.

Visual Guides and Workflows

Tocophersolan_Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_application Application storage Solid this compound in Bulk Container (Room Temperature) heating Heat entire container to 60-65°C storage->heating Dispensing Required melted Melted, low-viscosity liquid this compound heating->melted Phase Transition dispense Dispense and weigh using pre-heated equipment melted->dispense Transfer formulation Add to heated formulation medium (e.g., aqueous phase) dispense->formulation Formulation Step

Caption: Workflow for handling waxy this compound.

Tocophersolan_Dissolution_Troubleshooting start Start: Preparing Aqueous Solution issue Issue: Cloudy Solution or Precipitate Forms start->issue check_temp Were both this compound and water heated to ~65°C before mixing? issue->check_temp check_stir Was slow addition with prolonged, moderate stirring performed? check_temp->check_stir Yes solution_temp Solution: Re-heat both phases and mix according to protocol. check_temp->solution_temp No check_conc Is concentration below solubility limit at room temperature (~20%)? check_stir->check_conc Yes solution_stir Solution: Ensure slow addition and stir for up to 4 hours at 60-65°C. check_stir->solution_stir No solution_conc Solution: Reduce concentration or maintain a higher final product temperature. check_conc->solution_conc No success Result: Clear, Stable Solution check_conc->success Yes solution_temp->success solution_stir->success solution_conc->success

References

Technical Support Center: Optimizing Drug Encapsulation in Tocophersolan Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the encapsulation efficiency of drugs in Tocophersolan (Vitamin E TPGS) micelles.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Low Encapsulation Efficiency

1. What are the common causes of low drug encapsulation efficiency (EE%) in this compound micelles?

Low encapsulation efficiency is a frequent challenge and can stem from several factors:

  • Poor Drug Solubility in the Micelle Core: The hydrophobic core of the this compound micelle, formed by the vitamin E moiety, is responsible for encapsulating lipophilic drugs. If the drug has limited solubility in this microenvironment, the encapsulation efficiency will be compromised.

  • Drug-Polymer Incompatibility: Incompatibility between the drug and this compound can hinder effective encapsulation. This can be due to unfavorable thermodynamic interactions.

  • Suboptimal Drug-to-Polymer Ratio: An inappropriate ratio of drug to this compound can lead to drug precipitation or the formation of unstable micelles.

  • Issues with the Preparation Method: The chosen method for micelle preparation (e.g., thin-film hydration, solvent evaporation) may not be optimal for the specific drug-polymer combination.[1] Factors such as the type of organic solvent, evaporation rate, and hydration temperature can significantly impact EE%.

  • Presence of Impurities: Impurities in the drug or this compound can interfere with micelle formation and drug encapsulation.

2. How can I improve the solubility of my drug within the this compound micelle core?

Improving drug solubility within the hydrophobic core is crucial for enhancing encapsulation efficiency.[2] Consider the following strategies:

  • Co-encapsulation of a Lipophilic Additive: Introducing a highly lipophilic and biocompatible molecule alongside your drug can create a more favorable environment within the micelle core, thereby increasing the drug's solubility.

  • Prodrug Approach: Modifying the drug into a more lipophilic prodrug can enhance its partitioning into the micelle core. This often involves esterification or other chemical modifications.

  • Use of Co-solvents: While preparing the micelles, using a co-solvent system in which both the drug and this compound are highly soluble can improve their interaction and subsequent encapsulation.[3] However, the co-solvent must be easily removable.

3. What is the optimal drug-to-Tocophersolan ratio, and how do I determine it?

The optimal ratio is drug-dependent and must be determined empirically. A systematic approach is recommended:

  • Perform a Loading Capacity Study: Prepare a series of micelle formulations with varying drug-to-Tocophersolan weight ratios (e.g., 1:5, 1:10, 1:20, 1:50).

  • Measure Encapsulation Efficiency and Drug Loading: For each ratio, determine the EE% and drug loading (DL%).

  • Identify the Saturation Point: Plot EE% and DL% against the drug-to-Tocophersolan ratio. The optimal ratio is typically just below the point where the EE% starts to plateau or decrease, indicating saturation of the micelle core.

Data Presentation: Effect of Drug-to-Tocophersolan Ratio on Encapsulation

Drug:this compound Ratio (w/w)Encapsulation Efficiency (%)Drug Loading (%)Micelle Size (nm)Polydispersity Index (PDI)
1:595 ± 316.715.2 ± 0.80.15 ± 0.02
1:1092 ± 48.314.5 ± 0.60.13 ± 0.03
1:2085 ± 54.613.8 ± 0.90.11 ± 0.02
1:5079 ± 81.613.1 ± 0.70.10 ± 0.01

Note: The above data is illustrative. Actual results will vary depending on the drug and experimental conditions.[4]

Poor Micelle Stability

1. My drug-loaded micelles are aggregating or precipitating over time. What could be the cause?

Micelle instability can be attributed to several factors:

  • Low Polymer Concentration: The concentration of this compound must be above its critical micelle concentration (CMC) to maintain stable micelles.[5] The CMC of this compound is approximately 0.02 mM.[6][7]

  • Changes in Temperature or pH: Fluctuations in environmental conditions can disrupt the delicate hydrophobic-hydrophilic balance, leading to micelle disassembly.

  • High Drug Loading: Overloading the micelles beyond their capacity can lead to drug crystallization, which can destabilize the entire structure.

  • Insufficient Removal of Organic Solvents: Residual organic solvents from the preparation process can affect micelle stability.

2. How can I improve the stability of my drug-loaded this compound micelles?

  • Ensure Sufficient this compound Concentration: Always work with this compound concentrations well above the CMC.

  • Optimize Storage Conditions: Store micelle solutions at a constant, appropriate temperature (often 4°C) and buffer them to a pH where the drug and polymer are stable.

  • Avoid Overloading: Determine the optimal drug loading as described previously to prevent drug precipitation.

  • Thorough Solvent Removal: Employ appropriate techniques like dialysis or rotary evaporation to ensure complete removal of organic solvents.[1][8]

  • Crosslinking Strategies: For advanced applications requiring very high stability, covalent crosslinking of the micelle core or shell can be considered, although this adds complexity to the formulation.[9]

Frequently Asked Questions (FAQs)

1. What is this compound (Vitamin E TPGS)?

This compound, or D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of natural vitamin E.[10] It is an amphiphilic, non-ionic surfactant that can self-assemble into micelles in aqueous solutions.[11] This property makes it an excellent vehicle for the delivery of poorly water-soluble drugs.[12]

2. What is the Critical Micelle Concentration (CMC) of this compound?

The CMC of this compound is approximately 0.02% w/v or 0.02 mM at 37°C.[6][13] Above this concentration, this compound molecules spontaneously form micelles.

3. What are the common methods for preparing drug-loaded this compound micelles?

Several methods can be used, with the choice depending on the properties of the drug and the desired characteristics of the micelles.[14]

  • Thin-Film Hydration Method: This is a widely used technique where the drug and this compound are dissolved in a suitable organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous solution to form the micelles.[1][15]

  • Solvent Evaporation/Emulsification Method: The drug and polymer are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. The organic solvent is then removed by evaporation, leading to micelle formation.[1][16]

  • Dialysis Method: The drug and this compound are dissolved in a water-miscible organic solvent and placed in a dialysis bag. Dialysis against water or buffer removes the organic solvent, inducing micelle formation.[1][17]

4. How do I determine the encapsulation efficiency (EE%) and drug loading (DL%)?

To determine EE% and DL%, you first need to separate the encapsulated drug from the free (unencapsulated) drug. Common separation techniques include:

  • Ultracentrifugation: This method pellets the micelles, leaving the free drug in the supernatant.[18]

  • Size Exclusion Chromatography (SEC): This separates the larger micelles from the smaller free drug molecules.[19]

  • Dialysis: Placing the micelle solution in a dialysis bag with a suitable molecular weight cutoff (MWCO) allows the free drug to diffuse out.[20]

Once separated, the amount of drug in the micelles and the amount of free drug can be quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

The formulas for calculating EE% and DL% are:

  • EE% = (Mass of drug in micelles / Total mass of drug used) x 100

  • DL% = (Mass of drug in micelles / Total mass of micelles) x 100

5. What techniques can be used to characterize drug-loaded this compound micelles?

A comprehensive characterization is essential to ensure the quality and performance of the micellar formulation.

CharacteristicTechnique(s)
Particle Size and Size Distribution Dynamic Light Scattering (DLS)[9]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)[21]
Zeta Potential Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency & Drug Loading UV-Vis Spectrophotometry, HPLC[19]
In Vitro Drug Release Dialysis Method, Sample and Separate Method
Physical State of Encapsulated Drug Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded this compound Micelles by Thin-Film Hydration
  • Weigh the desired amounts of the drug and this compound.

  • Dissolve both components in a suitable volatile organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform film on the inner surface of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the film with a pre-heated aqueous solution (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation or sonication until the film is completely dispersed, forming a clear or slightly opalescent micellar solution.[17]

  • To separate any unencapsulated drug, the micellar solution can be centrifuged or filtered.

Protocol 2: Determination of Encapsulation Efficiency using Ultracentrifugation
  • Take a known volume of the prepared drug-loaded micelle solution.

  • Centrifuge the solution at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the micelles.

  • Carefully collect the supernatant containing the free drug.

  • Disrupt the micelle pellet by adding a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of drug in the supernatant and the disrupted pellet using a validated analytical method (e.g., HPLC).

  • Calculate the EE% using the formula provided above.

Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_purification Purification cluster_characterization Characterization prep1 Dissolve Drug & this compound in Organic Solvent prep2 Form Thin Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Solution prep2->prep3 purify Separate Free Drug (e.g., Ultracentrifugation) prep3->purify char1 Determine EE% & DL% purify->char1 char2 Analyze Size & Morphology (DLS, TEM) purify->char2 char3 Assess Stability purify->char3

Caption: Experimental workflow for preparing and characterizing drug-loaded this compound micelles.

influencing_factors cluster_formulation Formulation Variables cluster_process Process Parameters center Encapsulation Efficiency drug_props Drug Properties (Solubility, LogP) drug_props->center drug_polymer_ratio Drug:Polymer Ratio drug_polymer_ratio->center polymer_conc This compound Concentration polymer_conc->center additives Co-solvents/ Additives additives->center method Preparation Method method->center solvent Organic Solvent solvent->center temp Temperature temp->center stir_rate Stirring/Sonication stir_rate->center

Caption: Key factors influencing the encapsulation efficiency of drugs in this compound micelles.

References

Tocophersolan Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tocophersolan (Vitamin E TPGS). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the heat sensitivity and proper handling of this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound, also known as Vitamin E TPGS, is a water-soluble derivative of natural vitamin E. It is a waxy solid at room temperature and is valued in research for its ability to improve the solubility and bioavailability of poorly water-soluble compounds.

Data Presentation: Physical and Thermal Properties of this compound

PropertyValueCitations
Appearance White to light tan waxy solid[1]
Melting Point 34-41°C (93-106°F)[2][3]
Solubility in Water Approximately 20% at 20°C
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethyl formamide[4]
Flash Point 195.4°C (383.7°F)[2]
Thermal Stability Stable to heat, oxygen, and light. Can withstand multiple heat/cool cycles.[1][5]

Q2: How should I store this compound in the lab?

For long-term storage, this compound in its pure, solid form should be stored at -20°C for up to 3 years.[6] If dissolved in a solvent, it is best stored at -80°C for up to one year.[6] It is important to keep it away from direct sunlight and moisture.[6][7] For short-term storage, it can be kept in a cool, dry, and well-closed container.[7]

Q3: What is the recommended procedure for preparing an aqueous solution of this compound?

Due to its waxy nature and melting point being close to room temperature, a specific procedure is recommended for preparing aqueous solutions to ensure complete dissolution and avoid foaming.

Experimental Protocols: Preparation of a 20% (w/v) this compound Aqueous Solution

Materials:

  • This compound (solid)

  • Deionized or distilled water

  • Heated magnetic stir plate

  • Stir bar

  • Beaker or flask

Methodology:

  • Gently melt the required amount of this compound by heating it to 60-65°C.[2][3]

  • In a separate container, heat the water to 60-65°C.[2][3]

  • Under moderate stirring, slowly add the melted this compound to the heated water.[2][3] It is crucial to maintain the temperature of the mixture at 60-65°C during this process.

  • Continue stirring at a moderate pace to prevent the formation of foam.[2][3]

  • Allow the solution to stir for up to four hours to ensure complete solubilization.[2][3]

  • Once fully dissolved, cool the solution to room temperature while still stirring. The result should be a clear to slightly yellow solution.[2][3]

Troubleshooting Guides

Issue 1: My this compound solution is cloudy or has precipitated.

Possible Causes:

  • Incomplete Dissolution: The dissolution process may not have been carried out for a sufficient duration or at the correct temperature.

  • Temperature Fluctuation: Cooling the solution too quickly or storing it at a low temperature can cause this compound to precipitate out of the solution.

  • Concentration Exceeds Solubility: The concentration of this compound in the solvent may be too high.

Solutions:

  • Re-dissolve: Gently warm the solution to 37-40°C while stirring to see if the precipitate dissolves. For aqueous solutions, reheating to 60-65°C may be necessary, following the protocol above.[2][3]

  • Sonication: Sonication can aid in dissolving any remaining particulate matter.

  • Solvent Addition: If the concentration is too high, adding more solvent may be necessary.

  • Check for Incompatibilities: Ensure that other components in your formulation are compatible with this compound.

Logical Relationships: Troubleshooting Precipitation

G start Precipitation Observed check_protocol Was the dissolution protocol followed correctly? start->check_protocol reheat Gently reheat and stir the solution check_protocol->reheat No check_concentration Is the concentration too high? check_protocol->check_concentration Yes sonicate Sonicate the solution reheat->sonicate solution_clears Solution Clears reheat->solution_clears Success sonicate->check_concentration sonicate->solution_clears Success add_solvent Add more solvent check_concentration->add_solvent Yes check_compatibility Are there potential incompatibilities? check_concentration->check_compatibility No add_solvent->solution_clears issue_persists Issue Persists check_compatibility->issue_persists

Caption: Decision tree for troubleshooting this compound precipitation.

Issue 2: I am concerned about the thermal degradation of this compound during my experiment.

Background: While this compound is generally stable to heat, prolonged exposure to high temperatures can lead to degradation. The primary component susceptible to degradation is the α-tocopherol moiety.[5][8] Studies on α-tocopherol have shown that its degradation is dependent on both temperature and the duration of heating.[5]

Recommendations:

  • Avoid Excessive Heat: Whenever possible, avoid heating this compound above the recommended 60-65°C for dissolution.[2][3]

  • Minimize Heating Time: Limit the duration of heating to the minimum time required for your experimental procedure.

  • Inert Atmosphere: If your experiment involves high temperatures for an extended period, consider performing the procedure under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Experimental Workflows: Minimizing Thermal Degradation

G start Start of Experiment heating_step Heating Step Required? start->heating_step no_heat Proceed without heating heating_step->no_heat No heat_protocol Follow recommended heating protocol (60-65°C) heating_step->heat_protocol Yes end End of Experiment no_heat->end short_duration Minimize heating duration heat_protocol->short_duration inert_atmosphere Consider inert atmosphere for prolonged heating short_duration->inert_atmosphere inert_atmosphere->end

Caption: Workflow for handling this compound when heating is required.

Issue 3: I am using this compound in a cell culture experiment. Are there any special precautions?

Considerations:

  • Sterilization: this compound solutions should be sterile-filtered through a 0.22 µm filter before being added to cell culture media.

  • Solvent Effects: If you are using an organic solvent like DMSO to prepare a stock solution, ensure that the final concentration of the solvent in your cell culture medium is non-toxic to your cells.

  • Temperature Shock: Avoid adding a hot this compound solution directly to your cell culture. Allow the solution to cool to room temperature or 37°C before use.

Signaling Pathways: Cellular Uptake and Action

G This compound This compound (in media) Cell_Membrane Cell Membrane This compound->Cell_Membrane Uptake Intracellular_Hydrolysis Intracellular Hydrolysis Cell_Membrane->Intracellular_Hydrolysis Alpha_Tocopherol α-Tocopherol (Active Form) Intracellular_Hydrolysis->Alpha_Tocopherol Antioxidant_Effect Antioxidant Effect (ROS Scavenging) Alpha_Tocopherol->Antioxidant_Effect

Caption: Simplified pathway of this compound uptake and action in a cell.

This technical support guide provides a foundation for working with this compound in the laboratory. For further questions or more specific application support, please consult the manufacturer's safety data sheet and relevant scientific literature.

References

Strategies to prevent drug precipitation in Tocophersolan formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tocophersolan (Vitamin E TPGS) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing drug precipitation and to offer solutions for common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Vitamin E TPGS) and how does it prevent drug precipitation?

A1: D-α-tocopheryl polyethylene glycol 1000 succinate (this compound or Vitamin E TPGS) is a water-soluble derivative of natural Vitamin E.[1] It is an amphiphilic, non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 13.[2] Its amphiphilic nature allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC) of about 0.02% w/w.[1] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, effectively increasing their solubility and preventing precipitation.[3][4] The hydrophilic polyethylene glycol (PEG) chains form the outer shell of the micelle, ensuring its dispersibility in aqueous environments.[3]

Q2: What are the primary causes of drug precipitation in this compound formulations?

A2: Drug precipitation in this compound formulations can be triggered by several factors:

  • High Drug Loading: Exceeding the solubilization capacity of the this compound micelles can lead to drug supersaturation and subsequent precipitation.[5]

  • Dilution Effects: Upon administration or dilution in aqueous media, the concentration of this compound may fall below its CMC, causing the micelles to disassemble and release the encapsulated drug, which can then precipitate.[6]

  • pH Changes: For ionizable drugs, a change in the pH of the medium can alter the drug's solubility and its interaction with the micellar core, potentially leading to precipitation.[7][8]

  • Temperature Fluctuations: Temperature can affect both the solubility of the drug and the stability of the this compound micelles.[5]

  • Incompatible Excipients: Interactions between the drug, this compound, and other formulation excipients can sometimes negatively impact stability and lead to precipitation.[9]

Q3: Can this compound be used in combination with other excipients to improve formulation stability?

A3: Yes, this compound is often used in combination with other excipients to enhance formulation stability and further prevent drug precipitation. Co-solvents, such as ethanol and polyethylene glycols (PEGs), can be used to initially dissolve the drug and facilitate its incorporation into the this compound micelles.[4][10] Additionally, precipitation inhibitors like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be included in the formulation to maintain a supersaturated state of the drug upon dilution, preventing its crystallization.[11][12]

Q4: What are the key characterization techniques for this compound-based drug formulations?

A4: Several techniques are essential for characterizing this compound formulations:

  • Dynamic Light Scattering (DLS): Used to determine the particle size, size distribution (polydispersity index or PDI), and stability of the micelles.[13][14]

  • Zeta Potential Analysis: Measures the surface charge of the micelles, which is an indicator of their colloidal stability.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): These measurements determine the amount of drug successfully encapsulated within the micelles.[15][16][17]

  • Differential Scanning Calorimetry (DSC): Helps to understand the physical state of the drug (crystalline or amorphous) within the formulation.[18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to investigate potential interactions between the drug and this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the development of this compound formulations.

Problem Potential Cause Recommended Solution
Precipitation upon formulation preparation - Drug concentration exceeds solubility limit in the molten this compound or solvent. - Incomplete dissolution of the drug or this compound.- Reduce drug loading: Decrease the drug-to-Tocophersolan ratio. - Use a co-solvent: Dissolve the drug in a suitable co-solvent (e.g., ethanol, PEG 400) before adding it to the molten this compound. - Apply heat and/or sonication: Gently heat the mixture (typically to 60-65°C) and/or use a sonication bath to aid dissolution.[18][19] Ensure the temperature is not detrimental to the drug's stability.
Precipitation upon dilution in aqueous media - this compound concentration drops below the CMC, leading to micelle disassembly. - The drug becomes supersaturated upon release from the micelles.- Increase this compound concentration: A higher concentration of this compound can help maintain micellar integrity upon dilution. - Incorporate a precipitation inhibitor: Add polymers like HPMC or PVP to the formulation to inhibit drug crystallization from a supersaturated solution.[11] - Optimize the formulation: Consider developing a self-emulsifying drug delivery system (SEDDS) which can form a stable nanoemulsion upon dilution.[20][21]
Phase separation or formulation instability over time - Incompatible excipients. - Suboptimal drug-to-Tocophersolan ratio. - Improper storage conditions (e.g., temperature extremes).- Excipient compatibility studies: Ensure all components of the formulation are compatible. - Optimize the drug-to-Tocophersolan ratio: Conduct phase solubility studies to determine the optimal ratio for maximum stable drug loading.[22] - Control storage conditions: Store the formulation at a controlled temperature as determined by stability studies.
High Polydispersity Index (PDI) in DLS measurements - Presence of drug aggregates or undissolved components. - Formulation instability leading to a wide range of particle sizes.- Filter the sample: Use a syringe filter (e.g., 0.22 µm) before DLS analysis to remove large aggregates.[23] - Optimize the preparation method: Ensure complete dissolution of all components. Sonication can help in achieving a more uniform particle size. - Re-evaluate formulation composition: The presence of certain excipients or an inappropriate drug-to-surfactant ratio might be causing instability.

Quantitative Data on Solubility Enhancement

This compound has been shown to significantly enhance the aqueous solubility of various poorly soluble drugs. The table below summarizes some of these findings.

Drug Initial Solubility Solubility with this compound Fold Increase Reference
Paclitaxel1.34 µg/mL in water at 37°C50 µg/mL with 5 mg/mL TPGS~38[2][19]
Amprenavir36 µg/mL in water720 µg/mL20[2][5][19]
Nifedipine--Vitamin E TPGS showed the best solubility and dissolution performance compared to Solutol HS-15, Lipocol C-10, and PEG(1,000).[18][18]
All-trans-retinoic acid (ATRA)0.19 µg/mL~90.76 µg/mL~478[22]
Celecoxib-131.4–201.1 mg/mL in microemulsion-[24]

Experimental Protocols

Preparation of a this compound-Based Formulation (Solvent Evaporation Method)

This protocol is a general guideline for preparing a drug-loaded this compound formulation.

  • Dissolution of Drug and this compound:

    • Accurately weigh the calculated amounts of the drug and this compound.

    • Dissolve both components in a suitable volatile organic solvent (e.g., ethanol, acetone) in a round-bottom flask.

  • Solvent Evaporation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, uniform film of the drug-Tocophersolan mixture is formed on the inner wall of the flask.

  • Hydration:

    • Add a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.

    • Hydrate the film by rotating the flask in a water bath at a controlled temperature (e.g., 60-65°C) for a specified period (e.g., 1 hour) to allow for the self-assembly of micelles.[19]

  • Sonication (Optional):

    • To reduce the particle size and achieve a more uniform distribution, the resulting micellar solution can be sonicated using a probe or bath sonicator.

  • Filtration:

    • Filter the formulation through a syringe filter (e.g., 0.22 µm) to remove any un-encapsulated drug crystals or larger aggregates.

Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Separation of Free Drug:

    • Separate the un-encapsulated drug from the micellar formulation. Common methods include:

      • Centrifugal Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the micelles.[17]

      • Dialysis: Dialyze the formulation against a suitable buffer to remove the free drug.[17]

  • Quantification of Free Drug:

    • Measure the concentration of the free drug in the filtrate or dialysate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Quantification of Total Drug:

    • Disrupt the micelles in a known volume of the formulation using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Measure the total drug concentration in the disrupted formulation.

  • Calculation:

    • Encapsulation Efficiency (%):

    • Drug Loading (%):

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Formulation Preparation cluster_1 Characterization A 1. Weigh Drug and this compound B 2. Dissolve in Organic Solvent A->B C 3. Solvent Evaporation (Rotovap) B->C D 4. Hydration with Aqueous Buffer C->D E 5. Sonication (Optional) D->E F 6. Filtration (e.g., 0.22 µm) E->F G Particle Size & PDI (DLS) F->G H Encapsulation Efficiency F->H I Stability Studies F->I G Start Precipitation Observed Q1 When did precipitation occur? Start->Q1 Prep During Preparation Q1->Prep Preparation Dilution Upon Dilution Q1->Dilution Dilution Sol1 Reduce Drug Load Prep->Sol1 Sol2 Use Co-solvent Prep->Sol2 Sol3 Apply Heat/Sonication Prep->Sol3 Sol4 Increase TPGS Concentration Dilution->Sol4 Sol5 Add Precipitation Inhibitor (e.g., HPMC) Dilution->Sol5

References

Technical Support Center: Refinement of Tocophersolan-Based Delivery Systems for Targeted Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tocophersolan (TPGS)-based delivery systems.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and characterization of this compound-based nanoparticles, micelles, and nanoemulsions.

1. Formulation and Stability

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Drug Loading Efficiency (<70%) - Poor solubility of the drug in the polymer matrix.- Drug partitioning into the external aqueous phase during formulation.- Inefficient encapsulation method.- Optimize Drug-to-Polymer Ratio: Systematically vary the ratio to find the optimal loading capacity.- Solvent Selection: Use a solvent system that solubilizes both the drug and the TPGS-based polymer effectively.- Method Modification: For nanoprecipitation, try a slower addition rate of the organic phase to the aqueous phase. For emulsion-based methods, optimize the homogenization speed and time.[1]
Particle Aggregation and Instability - Insufficient surface stabilization by TPGS.- High ionic strength of the buffer.- Inappropriate storage temperature.- Increase TPGS Concentration: A higher concentration of TPGS can provide better steric stabilization.- Buffer Optimization: Use a buffer with lower ionic strength. Consider using deionized water during initial formulation steps.- Storage Conditions: Store nanoparticle suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used.[2]
Broad Particle Size Distribution (High Polydispersity Index - PDI > 0.3) - Inconsistent mixing or homogenization during formulation.- Presence of impurities or undissolved material.- Refine Formulation Technique: Ensure consistent and rapid mixing. For high-energy methods, optimize sonication or homogenization parameters.- Filtration: Filter the final nanoparticle suspension through a syringe filter (e.g., 0.45 µm) to remove larger aggregates.[3]
Phase Separation in Nanoemulsions - Ostwald ripening, where larger droplets grow at the expense of smaller ones.- Insufficient emulsifier (TPGS) concentration.- Optimize Surfactant-to-Oil Ratio (SOR): Increasing the SOR can lead to the formation of more stable nanoemulsions.[4]- Incorporate a Co-surfactant or a less soluble oil: This can help to reduce the rate of Ostwald ripening.[5]

2. Drug Release

Question/Issue Possible Cause(s) Recommended Solution(s)
Initial Burst Release is Too High (>40% in the first hour) - Drug adsorbed onto the nanoparticle surface.- High drug loading leading to a less stable core.- Washing Step: After nanoparticle formation, centrifuge and resuspend the pellet in fresh medium to remove surface-adsorbed drug.- Optimize Drug Loading: A slightly lower drug loading may result in a more stable, less porous nanoparticle structure.[1][6]
Incomplete or Slow Drug Release - Strong hydrophobic interactions between the drug and the polymer core.- Insufficient swelling or degradation of the polymer matrix in the release medium.- Modify Release Medium: For in vitro studies, adding a small amount of surfactant (e.g., Tween 80) to the release medium can help maintain sink conditions.[7]- pH-Sensitive Formulations: If targeting the acidic tumor microenvironment, incorporate pH-sensitive components that trigger drug release at lower pH.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the drug-to-TPGS ratio when formulating micelles?

A1: A common starting point is a 1:10 to 1:20 weight ratio of drug to TPGS. However, this is highly dependent on the physicochemical properties of the drug. It is recommended to perform a loading efficiency study with varying ratios to determine the optimal formulation.

Q2: How can I improve the stability of my this compound-based formulation in biological media (e.g., serum)?

A2: The PEG chains of this compound provide a "stealth" effect, reducing protein adsorption and improving stability.[10][11] If instability is still an issue, consider PEGylating your co-polymer or nanoparticle surface with longer PEG chains.[12][13] This can create a denser protective layer.

Q3: My targeted nanoparticles are not showing enhanced uptake in cancer cells. What could be the reason?

A3: Several factors could be at play:

  • Low Ligand Density: Ensure that a sufficient number of targeting ligands (e.g., folate, antibodies) are conjugated to the nanoparticle surface.

  • Receptor Expression Levels: Confirm that the target cancer cell line has high expression levels of the corresponding receptor.

  • Steric Hindrance: The PEG chains of TPGS, while beneficial for stability, can sometimes shield the targeting ligand. You may need to use a longer linker between the nanoparticle and the ligand.

Q4: How does TPGS help in overcoming multidrug resistance (MDR)?

A4: TPGS can inhibit the function of P-glycoprotein (P-gp), an efflux pump that is often overexpressed in cancer cells and is a major cause of MDR.[14][15][16] By inhibiting P-gp, TPGS increases the intracellular concentration of the co-administered chemotherapeutic drug.[17][18]

Experimental Protocols

1. Preparation of Drug-Loaded TPGS Micelles (Solvent Evaporation Method)

  • Weigh the desired amounts of the therapeutic drug and this compound (TPGS).

  • Dissolve both components in a suitable organic solvent (e.g., acetone, ethanol, or a mixture).

  • Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).

  • Continue stirring at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting clear or slightly opalescent solution contains the drug-loaded micelles.

  • The formulation can be further purified by dialysis to remove any un-encapsulated drug.[19]

2. Determination of Particle Size and Zeta Potential

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.[20]

  • Use a Dynamic Light Scattering (DLS) instrument to measure the hydrodynamic diameter and polydispersity index (PDI).[21]

  • For zeta potential measurement, use the same instrument equipped with an electrode assembly. The measurement is based on the electrophoretic mobility of the nanoparticles in an electric field.[20]

  • Perform measurements in triplicate and report the average values with standard deviation.

3. Quantification of Drug Loading and Encapsulation Efficiency

  • Drug Loading (%):

    • Lyophilize a known volume of the nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.

    • Quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the drug loading using the formula: (Mass of drug in nanoparticles / Mass of nanoparticles) x 100%

  • Encapsulation Efficiency (%):

    • Separate the nanoparticles from the aqueous phase containing the un-encapsulated drug using ultracentrifugation or a centrifugal filter device.

    • Measure the concentration of the free drug in the supernatant.

    • Calculate the encapsulation efficiency using the formula: ((Total mass of drug - Mass of free drug) / Total mass of drug) x 100%

4. In Vitro Drug Release Study

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).[8]

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.0 to simulate physiological and tumor environments, respectively) maintained at 37°C with constant stirring.[8]

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using an appropriate analytical method.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Drug Drug Mix Mixing & Dissolution Drug->Mix TPGS This compound TPGS->Mix Solvent Organic Solvent Solvent->Mix Aq_Phase Aqueous Phase Evaporation Solvent Evaporation / Nanoprecipitation Aq_Phase->Evaporation Size_Zeta Particle Size & Zeta Potential DLE_EE Drug Loading & Encapsulation Efficiency InVitro_Release In Vitro Release Cell_Uptake Cellular Uptake InVitro_Release->Cell_Uptake Cytotoxicity Cytotoxicity Assay Cell_Uptake->Cytotoxicity Mix->Evaporation Dropwise Addition Nanoparticles Drug-Loaded Nanoparticles Evaporation->Nanoparticles Self-Assembly Nanoparticles->Size_Zeta Nanoparticles->DLE_EE Nanoparticles->InVitro_Release

Caption: Experimental workflow for formulation and evaluation.

Troubleshooting_Low_Drug_Loading Start Low Drug Loading Q1 Is the drug soluble in the chosen solvent? Start->Q1 Sol1 Change to a more suitable solvent system. Q1->Sol1 No Q2 Is the drug-to-polymer ratio optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Perform a study with varying drug-to-polymer ratios. Q2->Sol2 No Q3 Is the formulation method optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Adjust parameters like addition rate or homogenization speed. Q3->Sol3 No A3_No No

Caption: Troubleshooting logic for low drug loading efficiency.

Pgp_Inhibition_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Out Drug Efflux Pgp->Drug_Out Drug_In Drug Influx Drug_Intra Intracellular Drug Accumulation Drug_In->Drug_Intra Drug_Extra Extracellular Drug Drug_Out->Drug_Extra Drug_Intra->Drug_Out ATP-dependent Apoptosis Apoptosis / Cytotoxicity Drug_Intra->Apoptosis TPGS_Micelle TPGS-Drug Micelle TPGS TPGS TPGS_Micelle->TPGS TPGS_Micelle->Drug_Extra TPGS->Pgp Inhibition Drug_Extra->Drug_In Passive Diffusion

Caption: TPGS-mediated inhibition of P-gp for enhanced drug efficacy.

References

Validation & Comparative

Tocophersolan vs. Polysorbate 80: A Comparative Guide for Monoclonal Antibody Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of monoclonal antibodies (mAbs) in biopharmaceutical formulations is a critical determinant of therapeutic efficacy and safety. Surfactants are essential excipients incorporated to protect mAbs from aggregation and particle formation induced by manufacturing, storage, and transportation stresses. Polysorbate 80 has long been the industry standard; however, concerns over its degradation and the potential impact on product quality have spurred the investigation of alternatives. This guide provides an objective comparison of Tocophersolan (Vitamin E TPGS) and Polysorbate 80 for use in mAb formulations, supported by available experimental data and detailed methodologies.

Performance Comparison: this compound vs. Polysorbate 80

While direct head-to-head studies extensively comparing commercial this compound and Polysorbate 80 in mAb formulations are limited in publicly available literature, valuable insights can be drawn from studies on similar novel surfactants and the well-documented behavior of Polysorbate 80.

Polysorbate 80 is a non-ionic surfactant widely used to prevent protein aggregation at interfaces.[1][2] However, it is susceptible to degradation via hydrolysis and oxidation, which can compromise its stabilizing function and lead to the formation of particles that may aggregate proteins.[3] Hydrolysis of Polysorbate 80 results in the formation of free fatty acids, which can form insoluble particles and promote protein aggregation during mechanical stress.[3] Oxidized Polysorbate 80, on the other hand, may still offer some protection against aggregation.[3]

This compound, a water-soluble derivative of vitamin E, is a non-ionic surfactant with emulsifying and stabilizing properties.[4][5] It has been explored as a promising alternative to polysorbates due to its potential for greater stability. Studies on novel surfactants with structural similarities to this compound, such as FM1000, have shown advantages in preventing protein adsorption at interfaces compared to Polysorbate 80.[6]

The following tables summarize key quantitative data from studies evaluating these surfactants.

Parameter Polysorbate 80 This compound (inferred from related compounds) Reference
Critical Micelle Concentration (CMC) ~0.012 mg/mLNot directly available for mAb formulations[3]
Effect of Hydrolysis on Particle Formation (shaking stress) Large increase in particle formationExpected to be more stable against hydrolysis[3]
Protection by Oxidized Form Still protective against aggregationNot applicable (expected to be more oxidation-resistant)[3]
Surface Adsorption Rate Slower for hydrolyzed formFaster, leading to more rapid surface protection[3][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of surfactant performance in mAb formulations. Below are synthesized protocols based on common practices in the field.

Agitation Stress Study

This study evaluates the ability of surfactants to protect a mAb from aggregation induced by mechanical stress.

  • Sample Preparation:

    • Prepare a stock solution of the monoclonal antibody at a concentration of 2.5 mg/mL in a 20 mM histidine buffer at pH 6.0.

    • Prepare stock solutions of Polysorbate 80 and this compound at 1 mg/mL in the same buffer.

    • Create a series of protein-surfactant solutions containing 2.5 mg/mL of mAb and varying concentrations of the surfactant (e.g., 0.0005, 0.001, 0.005, 0.01, 0.05, and 0.1 mg/mL).

    • Filter all solutions through a 0.22 µm PVDF filter.

  • Agitation:

    • Fill glass vials with the prepared solutions, leaving a defined headspace to allow for an air-water interface.

    • Place the vials on an orbital shaker and agitate at a specified speed (e.g., 200 rpm) for a defined period (e.g., 24 or 48 hours) at a controlled temperature (e.g., 25°C).

  • Analysis:

    • Visual Inspection: Observe the samples for any visible precipitation or turbidity.

    • Size-Exclusion Chromatography (SEC-HPLC): Quantify the remaining monomer content and the formation of soluble aggregates.

    • Dynamic Light Scattering (DLS): Measure the size distribution of particles in the solution.

    • Micro-Flow Imaging (MFI): Characterize the size and morphology of sub-visible particles.

Thermal Stress Study

This study assesses the surfactant's ability to protect the mAb from aggregation at elevated temperatures.

  • Sample Preparation: Prepare samples as described in the agitation stress study.

  • Incubation: Store the vials at a range of elevated temperatures (e.g., 40°C, 50°C, and 60°C) for a specified duration (e.g., 1, 2, and 4 weeks). Include a control sample stored at 2-8°C.

  • Analysis: Analyze the samples at each time point using SEC-HPLC, DLS, and MFI as described above.

Visualizing Mechanisms and Degradation

Mechanism of Surfactant-Mediated Protein Stabilization

Surfactants protect monoclonal antibodies by competing for interfaces (e.g., air-water, solid-water) and preventing the protein from adsorbing, unfolding, and aggregating.

cluster_0 Without Surfactant cluster_1 With Surfactant mAb_sol Monoclonal Antibody (in solution) Interface Air-Water Interface mAb_sol->Interface Adsorption mAb_adsorbed Adsorbed & Unfolded mAb Interface->mAb_adsorbed Unfolding Aggregate Protein Aggregate mAb_adsorbed->Aggregate Aggregation mAb_sol_2 Monoclonal Antibody (in solution) Interface_2 Air-Water Interface (occupied by surfactant) mAb_sol_2->Interface_2 Adsorption Blocked Stable_mAb Stable Monoclonal Antibody mAb_sol_2->Stable_mAb Surfactant Surfactant Molecules Surfactant->Interface_2 Preferential Adsorption

Caption: Surfactant molecules preferentially adsorb to interfaces, preventing mAb adsorption and subsequent aggregation.

Degradation Pathways of Polysorbate 80

The degradation of Polysorbate 80 can lead to a loss of its protective effect and the introduction of new impurities that can negatively impact the stability of the monoclonal antibody.

cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_impact Impact on mAb Formulation PS80 Polysorbate 80 Hydrolysis Hydrolysis (enzymatic or chemical) PS80->Hydrolysis Oxidation Oxidation (peroxides, light, metal ions) PS80->Oxidation FFA Free Fatty Acids (e.g., oleic acid) Hydrolysis->FFA Sorbitan Polyoxyethylene Sorbitan Hydrolysis->Sorbitan Oxidized_PS80 Oxidized Polysorbate 80 (e.g., aldehydes, ketones) Oxidation->Oxidized_PS80 Particles Formation of Insoluble Particles FFA->Particles Reduced_Protection Reduced Surfactant Efficacy Oxidized_PS80->Reduced_Protection Aggregation Increased Protein Aggregation Particles->Aggregation

Caption: Degradation of Polysorbate 80 via hydrolysis and oxidation leads to byproducts that can compromise mAb stability.

Conclusion

Polysorbate 80 has a long history of successful use in monoclonal antibody formulations, but its susceptibility to degradation remains a significant concern for long-term stability. The hydrolysis and oxidation of Polysorbate 80 can lead to the formation of particles and a reduction in its ability to protect against protein aggregation.

This compound presents a potentially more stable alternative. While direct and comprehensive comparative studies in mAb formulations are not yet widely published, its inherent stability as a vitamin E derivative and the promising results from structurally related novel surfactants suggest it could offer advantages in mitigating the risks associated with surfactant degradation. Its antioxidant properties may also provide additional protection to the monoclonal antibody.

Researchers and formulation scientists are encouraged to conduct head-to-head stability studies under various stress conditions to fully evaluate the suitability of this compound as a primary surfactant in their specific monoclonal antibody formulations. Careful consideration of the trade-offs between a well-established but potentially unstable excipient and a promising but less characterized alternative is crucial for the development of robust and stable biotherapeutics.

References

Tocophersolan vs. Cremophor EL: A Comparative Analysis of Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences, the effective delivery of poorly soluble drugs remains a significant hurdle. Excipients that enhance bioavailability are crucial components in the formulation of numerous therapeutic agents. Among these, Tocophersolan (Vitamin E TPGS) and Cremophor EL have been widely utilized for their ability to improve the solubility and absorption of lipophilic drugs. This guide provides a detailed comparative study of these two prominent excipients, presenting experimental data, methodologies, and mechanistic insights to aid researchers and drug development professionals in their formulation decisions.

Physicochemical and Biological Properties

A fundamental understanding of the physicochemical and biological properties of this compound and Cremophor EL is essential to appreciate their roles as bioavailability enhancers. Both are non-ionic surfactants, but they differ significantly in their chemical nature, origin, and biological interactions.

PropertyThis compound (Vitamin E TPGS)Cremophor EL
Chemical Name D-α-tocopheryl polyethylene glycol 1000 succinatePolyoxyl 35 castor oil
Origin Synthetic derivative of natural vitamin EDerivative of castor oil
Molecular Weight Approx. 1513 g/mol Variable
Critical Micelle Concentration (CMC) 0.02% w/w (0.02 mM)[1][2]0.009% - 0.02% w/v[3]
Solubility Water-soluble (approx. 20% w/w at 25°C)[4][5]Dispersible in water
Biocompatibility Generally considered safe and biocompatible[6][7]Associated with hypersensitivity reactions and other toxicities[8][9]

Mechanisms of Bioavailability Enhancement

Both this compound and Cremophor EL enhance drug bioavailability through several mechanisms, primarily by increasing drug solubilization and inhibiting efflux transporters like P-glycoprotein (P-gp).

1. Micellar Solubilization:

Above their critical micelle concentration (CMC), both surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and facilitating their transport across the aqueous environment of the gastrointestinal tract.

2. Inhibition of P-glycoprotein (P-gp):

P-glycoprotein is an ATP-dependent efflux pump found in various tissues, including the intestinal epithelium, where it actively transports a wide range of drugs out of cells, reducing their absorption. Both this compound and Cremophor EL have been shown to inhibit P-gp, though the proposed mechanisms differ.[10][11]

  • This compound: It is suggested to inhibit the P-gp ATPase, the energy source for the pump, by binding to a non-transport active site.[8] This leads to a reduction in drug efflux and consequently, an increase in intracellular drug concentration and absorption.[6][7][8]

  • Cremophor EL: It is also known to inhibit P-gp, potentially by altering the membrane fluidity or directly interacting with the transporter.[10][12][13]

3. Inhibition of Cytochrome P450 Enzymes:

Cytochrome P450 (CYP) enzymes, particularly the CYP3A family in the liver and intestine, are responsible for the metabolism of many drugs. Inhibition of these enzymes can decrease the first-pass metabolism of co-administered drugs, leading to higher systemic bioavailability.

  • This compound: Studies have shown that this compound can have a weak inhibitory effect on CYP3A4.[14] The metabolism of the tocopherol moiety itself is mediated by cytochrome P450 enzymes.[15][16]

  • Cremophor EL: The impact of Cremophor EL on CYP enzymes is also a consideration in drug formulation.

Below is a diagram illustrating the key mechanisms by which this compound and Cremophor EL enhance the bioavailability of orally administered drugs.

Bioavailability_Enhancement cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Drug Drug Micelle Drug-loaded Micelle Drug->Micelle Solubilization Excipient This compound / Cremophor EL Excipient->Micelle Pgp P-glycoprotein (Efflux Pump) Excipient->Pgp Inhibition CYP Cytochrome P450 (Metabolism) Excipient->CYP Inhibition Absorbed_Drug Absorbed Drug Micelle->Absorbed_Drug Increased Permeation Absorbed_Drug->Pgp Absorbed_Drug->CYP Systemic_Circulation Systemic Circulation Absorbed_Drug->Systemic_Circulation To Bloodstream Metabolites Drug Metabolites CYP->Metabolites

Mechanisms of Bioavailability Enhancement.

Comparative In Vitro and In Vivo Performance

The true measure of an excipient's effectiveness lies in its performance in preclinical and clinical studies. The following sections summarize experimental data comparing this compound and Cremophor EL.

In Vitro Drug Release

In vitro release studies are crucial for predicting the in vivo performance of a formulation. These studies typically measure the rate and extent of drug dissolution from its formulation in a simulated gastrointestinal fluid.

Experimental Protocol: In Vitro Drug Release (Dialysis Method)

  • Preparation of Release Medium: Prepare a simulated intestinal fluid (e.g., phosphate buffer, pH 6.8) to mimic the conditions of the small intestine.

  • Formulation Preparation: Prepare formulations of the model drug with either this compound or Cremophor EL at desired concentrations.

  • Dialysis Setup: Place a known amount of the formulation into a dialysis bag with a specific molecular weight cut-off.

  • Release Study: Immerse the dialysis bag in the release medium, maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released against time.

The following workflow diagram outlines the in vitro drug release testing process.

InVitro_Release_Workflow Start Start Prepare_Formulation Prepare Drug Formulation (with this compound or Cremophor EL) Start->Prepare_Formulation Dialysis_Setup Load Formulation into Dialysis Bag Prepare_Formulation->Dialysis_Setup Immerse_in_Medium Immerse in Simulated Intestinal Fluid (37°C) Dialysis_Setup->Immerse_in_Medium Sample_Collection Collect Samples at Time Intervals Immerse_in_Medium->Sample_Collection HPLC_Analysis Analyze Drug Concentration (HPLC) Sample_Collection->HPLC_Analysis Data_Plotting Plot Cumulative Release vs. Time HPLC_Analysis->Data_Plotting End End Data_Plotting->End

In Vitro Drug Release Workflow.

Comparative Data:

While specific head-to-head release data is highly drug-dependent, studies have shown that both excipients can significantly enhance the dissolution of poorly soluble drugs compared to the drug alone. For instance, a study on paclitaxel-loaded nanoparticles showed a biphasic release pattern with an initial burst followed by sustained release when formulated with a PLA-TPGS copolymer.[17]

DrugFormulationKey Finding
PaclitaxelPLA-TPGS NanoparticlesBiphasic release: 17% in the first day, followed by 51% sustained release after 31 days.[17]
Vitamin E AcetateNanoemulsions with Cremophor RH40Sustained/prolonged release observed.[18]
In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a drug, ultimately determining its bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats, fasted overnight before the experiment.

  • Formulation Administration: Administer the drug formulations (with this compound, Cremophor EL, or a control vehicle) orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Extraction: Extract the drug from the plasma samples using an appropriate solvent extraction method.

  • Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis. The oral bioavailability (F%) can be calculated by comparing the AUC after oral administration to that after intravenous administration.

The following diagram illustrates the logical relationship in assessing the impact of excipients on oral bioavailability.

Oral_Bioavailability_Logic Drug_Properties Poorly Soluble Drug (Low Intrinsic Bioavailability) Formulation Oral Formulation Drug_Properties->Formulation Excipient_Choice Choice of Excipient (this compound vs. Cremophor EL) Formulation->Excipient_Choice Mechanism Mechanism of Action (Solubilization, P-gp/CYP Inhibition) Excipient_Choice->Mechanism Absorption Enhanced Intestinal Absorption Mechanism->Absorption Bioavailability Increased Oral Bioavailability (Higher Cmax, AUC) Absorption->Bioavailability

Logic of Bioavailability Enhancement.

Comparative Data:

Numerous studies have demonstrated the superiority of this compound in enhancing the oral bioavailability of various drugs compared to formulations without an enhancer or even those with Cremophor EL.

DrugExcipientAnimal ModelKey Finding
PaclitaxelThis compoundRatsOral bioavailability of a TPGS-emulsified formulation was significantly higher than a Cremophor EL-based formulation.
Amphotericin BThis compoundRatsOral bioavailability of TPGS emulsified PLGA nanoparticles was 8-fold higher than Fungizone®.
TocotrienolsCremophor ELIn vitro/in vivoThe presence of Cremophor EL reduced the cellular uptake and oral bioavailability of δ- and γ-tocotrienol.[19]
AmprenavirThis compound-TPGS forms micelles with amprenavir, increasing its water solubility from 36 µg/mL to 720 µg/mL.[5][20]

Safety and Toxicity Profile

A critical consideration in excipient selection is its safety and toxicity profile. In this regard, this compound generally holds a significant advantage over Cremophor EL.

  • Cremophor EL: Has been associated with a number of toxic side effects, including severe anaphylactoid hypersensitivity reactions, hyperlipidemia, and neurotoxicity.[8][9] These adverse effects can complicate treatment regimens and necessitate premedication.

  • This compound: Is generally regarded as safe and has been approved by regulatory agencies like the FDA for use in pharmaceutical formulations.[6][7] Its derivation from natural vitamin E contributes to its favorable biocompatibility.

Conclusion

Both this compound and Cremophor EL are effective in enhancing the bioavailability of poorly soluble drugs through mechanisms of micellar solubilization and inhibition of efflux transporters and metabolic enzymes. However, a comprehensive comparison reveals several advantages for this compound:

  • Superior Bioavailability Enhancement: In several comparative studies, this compound has demonstrated a greater ability to increase the oral bioavailability of various drugs.

  • Favorable Safety Profile: this compound is associated with significantly fewer and less severe side effects compared to Cremophor EL, which has a well-documented history of inducing hypersensitivity reactions.

  • Multifunctional Properties: Beyond its role as a solubilizer and P-gp inhibitor, this compound, being a vitamin E derivative, may offer protective effects against oxidative stress.[5]

While the choice of excipient will always be drug- and formulation-specific, the evidence presented in this guide suggests that this compound represents a more modern and often superior alternative to Cremophor EL for enhancing the bioavailability of challenging drug candidates. Its strong performance, coupled with a favorable safety profile, makes it a compelling choice for researchers and drug development professionals seeking to optimize the therapeutic potential of their formulations.

References

Tocophersolan's P-gp Inhibitory Activity: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the P-glycoprotein (P-gp) inhibitory activity of D-α-tocopheryl polyethylene glycol 1000 succinate (Tocophersolan), a non-ionic surfactant and pharmaceutical excipient, against other well-known P-gp inhibitors. The supporting experimental data and detailed protocols are presented to assist researchers in evaluating this compound as a potential agent to overcome multidrug resistance and enhance the bioavailability of P-gp substrate drugs.

Comparative Analysis of P-gp Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a P-gp inhibitor. However, it is important to note that IC50 values can vary significantly depending on the in vitro assay, cell line, P-gp substrate used, and other experimental conditions. The following table summarizes the P-gp inhibitory activities of this compound and several standard inhibitors from various studies.

InhibitorCell LineP-gp SubstrateAssay TypeIC50 (µM)Reference
This compound (TPGS) Caco-2PaclitaxelTransport AssayNot explicitly defined as IC50, but significant inhibition at 0.1 mg/mL[1]
This compound (TPGS) HCT-8Rhodamine 123Transport AssayDose-dependent inhibition[1]
Verapamil MCF7RRhodamine 123Efflux Assay~5.0[2]
Verapamil P-gp expressing membranes-ATPase Assay200 µM (for drug-induced activity)[3]
Cyclosporine A Caco-2Rhodamine 123Efflux Assay10 µM (used as inhibitor)[4]
Cyclosporine A NK cellsRhodamine 123Efflux AssayMaximally inhibited at 3 µM[5]
Ketoconazole Caco-2EdoxabanTransport Assay0.244[6]
Quinidine Caco-2DigoxinTransport Assay~2.0[7]

Note: The presented IC50 values are sourced from different studies with varying experimental setups. A direct comparison should be made with caution. The data indicates that this compound exhibits P-gp inhibitory properties, though its potency relative to other inhibitors requires evaluation under standardized conditions.

Mechanism of P-gp Inhibition by this compound

This compound is understood to inhibit P-gp primarily through the inhibition of its ATPase activity.[8][9] P-gp is an ATP-dependent efflux pump, and by interfering with ATP hydrolysis, this compound reduces the energy available for the transporter to efflux substrates.[8] Studies suggest that this compound is not a P-gp substrate itself and does not act as a competitive inhibitor at the substrate-binding site.[9] Instead, it is thought to interact with the ATP-binding domains of P-gp, leading to a conformational change that impairs its function.[9]

Experimental Protocols

Detailed methodologies for two common in vitro assays used to validate P-gp inhibition are provided below.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Materials:

  • P-gp overexpressing cells (e.g., Caco-2, MDCK-MDR1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Rhodamine 123

  • This compound and other test inhibitors

  • Trypsin-EDTA

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Culture P-gp overexpressing cells in appropriate medium supplemented with FBS until they reach a confluent monolayer. For Caco-2 cells, this typically requires 21 days post-seeding on semipermeable supports.[10]

  • Cell Seeding: Seed the cells in 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Wash the cells with warm PBS and pre-incubate with various concentrations of this compound or other inhibitors in serum-free medium for 1-2 hours at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 (final concentration typically 0.5-5 µM) to each well containing the inhibitor and incubate for 30-60 minutes at 37°C to allow for substrate accumulation.

  • Efflux Initiation: After the loading period, wash the cells with ice-cold PBS to remove extracellular rhodamine 123. Add fresh, pre-warmed medium (with or without the inhibitor) to initiate the efflux of the substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 at different time points using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

  • Data Analysis: Calculate the percentage of rhodamine 123 efflux inhibition by comparing the fluorescence in inhibitor-treated cells to that in untreated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

P-gp ATPase Activity Assay

This biochemical assay measures the effect of a test compound on the ATP hydrolysis rate of P-gp in isolated cell membranes.

Materials:

  • P-gp-expressing cell membranes (commercially available or prepared from P-gp overexpressing cells)

  • Assay buffer (containing Tris-HCl, MgCl2, and other salts)

  • ATP

  • This compound and other test compounds

  • Verapamil (as a positive control for stimulation)

  • Sodium orthovanadate (as a P-gp specific ATPase inhibitor)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Membrane Preparation: If not using commercially available membranes, prepare membranes from P-gp overexpressing cells by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, add the P-gp membranes, assay buffer, and various concentrations of this compound or other test compounds. Include controls with no compound (basal activity), a known P-gp stimulator like verapamil, and a P-gp inhibitor like sodium orthovanadate.[3]

  • Reaction Initiation: Initiate the ATPase reaction by adding a defined concentration of ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 20-40 minutes) to allow for ATP hydrolysis.[3]

  • Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the change in ATPase activity relative to the basal activity. For inhibitors, determine the concentration that inhibits the verapamil-stimulated ATPase activity by 50% (IC50).

Visualizing the Experimental Workflow and P-gp Inhibition

To further clarify the experimental process and the mechanism of action, the following diagrams are provided.

P_gp_Inhibition_Workflow cluster_loading Substrate Loading cluster_efflux Efflux & Measurement cluster_analysis Data Analysis start P-gp expressing cells preincubation Pre-incubate with This compound start->preincubation add_substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123) preincubation->add_substrate wash Wash to remove extracellular substrate initiate_efflux Add fresh medium (initiate efflux) wash->initiate_efflux measure Measure intracellular fluorescence over time initiate_efflux->measure calculate Calculate % inhibition determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Experimental workflow for a cell-based P-gp inhibition assay.

P_gp_Mechanism cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) Drug_out Effluxed Drug Pgp->Drug_out Effluxes Drug Drug P-gp Substrate Drug Drug->Pgp Binds to P-gp ATP ATP ATP->Pgp Provides energy This compound This compound This compound->Pgp Inhibits ATPase activity

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

References

A Head-to-Head Battle for Drug Delivery: Tocophersolan-Based Nanoparticles Versus Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted drug delivery systems has led to the development of various nanocarriers, with liposomes being a well-established and clinically approved platform. However, the emergence of D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), or Tocophersolan-based nanoparticles, presents a compelling alternative, offering unique advantages in enhancing drug solubility, stability, and cellular uptake. This guide provides a comprehensive comparison of the efficacy of this compound-based nanoparticles and liposomes, supported by experimental data and detailed methodologies to inform the selection of the most appropriate drug delivery vehicle for your therapeutic agent.

At a Glance: Key Performance Metrics

The choice between this compound-based nanoparticles and liposomes hinges on a variety of factors, from physicochemical properties to in vivo therapeutic outcomes. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Physicochemical Properties This compound-Based Nanoparticles (TPGS-PLGA/PCL) Liposomes TPGS-Coated Liposomes
Particle Size (nm) 100 - 240[1][2][3][4][5]98 - 183[6][7]117 - 191[6][8]
Polydispersity Index (PDI) < 0.25[9]0.07 - 0.26[6][7]0.12 - 0.24[6][9]
Zeta Potential (mV) -17 to -30-38.7 to -21.5[6][9]-36.4[6]
Encapsulation Efficiency (%) >80% for Paclitaxel[3]66.8% for Doxorubicin[6]73.5% for Doxorubicin[6]
Drug Loading (%) ~5% for Paclitaxel[3]Varies with drug and preparationVaries with drug and preparation
In Vitro Performance This compound-Based Nanoparticles (TPGS-PLGA) Liposomes TPGS-Coated Liposomes
Drug Release Profile Biphasic: Initial burst followed by sustained release over days[1][3][4]Biphasic or sustained, dependent on formulationSustained release over 72 hours[6]
Cellular Uptake Enhanced via clathrin-mediated endocytosis and P-gp inhibition[10]Internalized via various endocytic pathways[11][12][13]Significantly enhanced compared to uncoated liposomes[8][14]
Cytotoxicity (IC50) Lower IC50 values compared to free drug and sometimes liposomes[1][4][5][15]Generally higher IC50 than TPGS-based nanoparticles for the same drug[10]Lower IC50 than uncoated liposomes and free drug[6][8][10]
In Vivo Performance This compound-Based Nanoparticles (TPGS-PLGA) Liposomes
Bioavailability (AUC) 3.0 times higher than Taxol® for Paclitaxel[1]Generally improves bioavailability over free drug
Circulation Time Longer circulation time compared to Taxol® and Abraxane®[5]Can be prolonged with PEGylation
Tumor Growth Inhibition More effective in controlling tumor growth than liposomal doxorubicin[15]Effective, but may be surpassed by TPGS-based formulations[15][16]

Delving Deeper: Experimental Methodologies

To ensure the reproducibility and accurate interpretation of comparative data, understanding the underlying experimental protocols is crucial.

Preparation of Nanoparticles

This compound-Based Nanoparticles (e.g., TPGS-PLGA)

A modified solvent extraction/evaporation technique is commonly employed.[1][3]

  • Organic Phase Preparation: Poly(lactic-co-glycolic acid) (PLGA) and the therapeutic drug (e.g., Paclitaxel) are dissolved in an organic solvent such as acetone or dichloromethane.

  • Aqueous Phase Preparation: D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) is dissolved in deionized water to act as an emulsifier.

  • Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, leading to the formation of solid nanoparticles.

  • Purification: The nanoparticles are then collected by centrifugation, washed with deionized water to remove any unencapsulated drug and excess surfactant, and may be lyophilized for storage.

Liposomes

The thin-film hydration method is a standard and widely used technique.[17]

  • Lipid Film Formation: Phospholipids (e.g., phosphatidylcholine) and cholesterol are dissolved in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The solvent is then evaporated under reduced pressure to form a thin lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain a hydrophilic drug) by gentle rotation above the lipid transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Unencapsulated drug is removed by methods such as dialysis or gel filtration chromatography.

Characterization and Efficacy Evaluation

Drug Encapsulation Efficiency and Loading Content

The quantification of encapsulated drug is essential for evaluating the efficiency of the nanocarrier. This is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug.

  • Separation: Ultracentrifugation, centrifugal ultrafiltration, or gel column chromatography are common methods to separate the nanoparticles from the free drug.[18]

  • Quantification: The amount of drug in the supernatant (unencapsulated) or within the nanoparticles (after lysis with a suitable solvent) is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.[1][18]

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading Content (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

In Vitro Drug Release

The dialysis method is frequently used to simulate in vivo drug release.

  • A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) and kept at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • The concentration of the released drug in the aliquots is measured by HPLC or UV-Vis spectrophotometry.[19]

Cellular Uptake Studies

Flow cytometry and confocal microscopy are powerful techniques to visualize and quantify nanoparticle internalization by cells.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media.[4]

  • Incubation: Cells are incubated with fluorescently labeled nanoparticles for various time points.

  • Quantification (Flow Cytometry): After incubation, cells are washed to remove non-internalized nanoparticles, harvested, and analyzed by a flow cytometer to measure the fluorescence intensity per cell, which correlates with the amount of nanoparticle uptake.[4]

  • Visualization (Confocal Microscopy): Cells are grown on coverslips and incubated with fluorescently labeled nanoparticles. After incubation, the cells are fixed, and their nuclei are stained (e.g., with DAPI). A confocal microscope is used to obtain high-resolution images, confirming the intracellular localization of the nanoparticles.

Visualizing the Mechanisms: Pathways and Workflows

Understanding the journey of these nanoparticles from administration to their site of action is critical for optimizing their design.

Experimental Workflow for Nanoparticle Efficacy Comparison

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment prep_tpgs TPGS-NP Synthesis (e.g., Emulsion-Evaporation) char Size (DLS) Zeta Potential Morphology (TEM/SEM) Encapsulation Efficiency prep_tpgs->char prep_lipo Liposome Formulation (e.g., Thin-Film Hydration) prep_lipo->char release Drug Release Studies (Dialysis) char->release uptake Cellular Uptake (Flow Cytometry, Confocal) char->uptake cyto Cytotoxicity Assay (MTT Assay) uptake->cyto pk Pharmacokinetics (PK) Biodistribution cyto->pk efficacy Therapeutic Efficacy (Tumor Growth Inhibition) pk->efficacy

Workflow for comparing this compound-based nanoparticles and liposomes.

Cellular Uptake Signaling Pathways

Liposome Internalization

Liposomes can enter cells through various endocytic pathways.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm liposome Liposome clathrin Clathrin-Coated Pit liposome->clathrin Clathrin-Mediated Endocytosis caveolae Caveolae liposome->caveolae Caveolin-Mediated Endocytosis macro Macropinocytosis liposome->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Lysosome (Drug Release) endosome->lysosome release Cytosolic Drug Release endosome->release Endosomal Escape

Major cellular uptake pathways for liposomes.

This compound-Based Nanoparticle Internalization

TPGS-containing nanoparticles often exhibit enhanced uptake due to specific interactions with the cell membrane and inhibition of drug efflux pumps.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm tpgs_np TPGS-Nanoparticle receptor Receptor (e.g., Folate Receptor) tpgs_np->receptor Receptor Binding pgp P-glycoprotein (P-gp) Efflux Pump tpgs_np->pgp Inhibition clathrin Clathrin-Mediated Endocytosis receptor->clathrin endosome Endosome clathrin->endosome drug Drug Accumulation & Therapeutic Effect endosome->drug Drug Release

References

Tocophersolan (TPGS) Versus Other Vitamin E Derivatives for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of poorly soluble drugs remains a significant hurdle in pharmaceutical development. Vitamin E and its derivatives have emerged as promising excipients to enhance the solubility, permeability, and overall bioavailability of a wide range of therapeutic agents. Among these, D-α-tocopheryl polyethylene glycol succinate (TPGS), or Tocophersolan, has garnered considerable attention due to its unique amphiphilic nature and multi-faceted roles in drug formulation. This guide provides an objective comparison of this compound with other notable vitamin E derivatives, supported by experimental data, to aid researchers in selecting the optimal excipient for their drug delivery systems.

Physicochemical and Functional Properties

This compound's distinct advantage over many other vitamin E derivatives lies in its covalent linkage to a hydrophilic polymer, polyethylene glycol (PEG). This modification transforms the lipophilic vitamin E into a water-soluble, surface-active agent capable of forming micelles. This contrasts with derivatives like α-tocopheryl succinate (α-TOS), which, while possessing a succinate ester group, remains largely water-insoluble.

PropertyThis compound (TPGS 1000)α-Tocopheryl Succinate (α-TOS)Natural α-Tocopherol
Structure Amphiphilic (hydrophilic PEG head and lipophilic vitamin E tail)Lipophilic with a polar carboxyl groupHighly lipophilic
Water Solubility Water-solublePractically insoluble in waterInsoluble in water
Critical Micelle Concentration (CMC) ~0.02% w/w (~0.2 mg/mL)Does not form micelles in aqueous solutionDoes not form micelles
Primary Function in Drug Delivery Solubilizer, emulsifier, permeation enhancer, P-gp inhibitorPro-drug, anticancer agent, lipid matrix former in solid lipid nanoparticlesAntioxidant, lipid component in formulations

Performance in Drug Delivery Applications

The practical utility of these derivatives is best illustrated through their performance in enhancing drug solubility, cellular uptake, and in vivo bioavailability.

Drug Solubilization

TPGS's ability to form micelles in aqueous solutions makes it an exceptional solubilizing agent for hydrophobic drugs. Above its critical micelle concentration, TPGS can encapsulate poorly soluble drugs within the hydrophobic core of its micelles, thereby significantly increasing their aqueous solubility.

DrugFormulation with TPGSFold Increase in Aqueous SolubilityReference
PaclitaxelTPGS 1000 micelles~300-fold (from 0.3 µg/mL to 88.4 µg/mL)[1]
EstradiolTPGS micellesConcentration-dependent increase[2]
RepaglinideTPGS-stabilized nanocrystals25.7-fold[3]

While α-TOS does not form micelles, it can be incorporated into lipid-based formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug loading and stability.[4]

Cellular Uptake and Permeability

TPGS has been shown to enhance the cellular uptake and permeability of drugs through various mechanisms, including the inhibition of efflux pumps like P-glycoprotein (P-gp).

ParameterTPGS Formulationα-TOS FormulationKey FindingsReference
Cellular Uptake of Paclitaxel TPGS-coated liposomesNot directly compared3.56-fold increase in uptake at 2h and 5.75-fold at 4h in MCF-7/ADR cells compared to uncoated liposomes.[5]
Time-Dependent Cellular Accumulation TPGS in H460 cellsα-TOS in H460 cellsNo significant difference in total intracellular concentration over 8 hours, though initial TPGS uptake was slightly higher.[6]
Permeability across Caco-2 Monolayers Paclitaxel with TPGS 400Not directly comparedTPGS 400 enhanced paclitaxel permeability in a concentration-dependent manner.[2]

A study comparing the cytotoxicity of TPGS and α-TS in RAW 264.7 and LNCaP cells found that α-TS was more cytotoxic at concentrations ≥ 12.4 μM.[7] Another study showed that while both TPGS and α-TOS are taken up by H460 cells, TPGS was more potent at inducing apoptosis.[6]

P-glycoprotein (P-gp) Inhibition

A key advantage of TPGS in delivering anticancer drugs is its ability to inhibit the P-gp efflux pump, a major mechanism of multidrug resistance (MDR).

DerivativeIC50 for P-gp InhibitionMechanismReference
This compound (TPGS) 3.748 µg/ml (in RGC-5 cells)Inhibition of P-gp ATPase activity, alteration of membrane fluidity.[8][8]
α-Tocopheryl Succinate (α-TOS) Not availableInfluences P-gp by decreasing the membrane dipole potential, particularly in cholesterol-rich microdomains.[9]

TPGS has been shown to be a non-competitive inhibitor of P-gp.[8][10] This inhibitory action contributes significantly to increased intracellular drug concentrations and enhanced cytotoxicity in resistant cancer cells.[5][11]

In Vivo Bioavailability

The culmination of enhanced solubility and permeability is often reflected in improved oral bioavailability.

DrugFormulationAnimal ModelKey Bioavailability FindingsReference
Paclitaxel TPGS 400/ethanolMice3-fold higher oral bioavailability (7.8%) compared to Cremophor/ethanol formulation (2.5%).[2][12]
Paclitaxel TPGS co-coated onto lactoseRats2.66-fold increase in oral bioavailability compared to unprocessed paclitaxel.[13]
Paclitaxel TPGS-b-PCL NanoparticlesRats2.7-fold increase in plasma AUC compared to Taxol® and 3.7-fold increase compared to Abraxane®.[1]

While direct in vivo comparisons of bioavailability between TPGS and other vitamin E derivative formulations are limited, the data strongly supports TPGS's efficacy in enhancing the systemic exposure of orally administered drugs.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of amphiphilic molecules like TPGS can be determined using fluorescence spectroscopy with a hydrophobic probe, such as pyrene.

  • Preparation of Solutions: Prepare a series of aqueous solutions of the vitamin E derivative at varying concentrations.

  • Probe Incorporation: Add a small aliquot of a concentrated pyrene solution (in a volatile solvent like acetone) to each solution. The solvent is then evaporated, leaving the pyrene molecules.

  • Fluorescence Measurement: Excite the pyrene at a fixed wavelength (e.g., 334 nm) and record the emission spectra.

  • Data Analysis: Calculate the ratio of the intensity of the first and third vibrational peaks (I1/I3) of the pyrene emission spectrum. Plot this ratio against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar core.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption and the influence of excipients on permeability and efflux.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study:

    • For apical-to-basolateral (A-B) transport (absorptive direction), add the drug formulation (with or without the vitamin E derivative) to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) transport (secretory direction), add the drug to the basolateral (lower) chamber.

  • Sampling and Analysis: At predetermined time points, collect samples from the receiver chamber and analyze the drug concentration using a suitable analytical method like HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters like P-gp.

In Vivo Bioavailability Study

Animal models are used to determine the pharmacokinetic profile of a drug formulated with a vitamin E derivative.

  • Animal Model: Typically, rats or mice are used. Animals are fasted overnight before the study.

  • Dosing:

    • Oral Administration: Administer the drug formulation (e.g., in a TPGS solution or an α-TOS lipid-based formulation) orally via gavage.

    • Intravenous Administration: Administer a solution of the drug intravenously to a separate group of animals to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation and Analysis: Centrifuge the blood samples to obtain plasma. Extract the drug from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

Signaling Pathway: P-glycoprotein Inhibition by TPGS

Pgp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Extracellular Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Drug Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis provides energy TPGS This compound (TPGS) TPGS->Pgp Inhibits ATPase activity (Non-competitive) caption P-gp inhibition by TPGS.

Caption: P-gp inhibition by TPGS.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form a monolayer start->culture check Verify monolayer integrity (TEER measurement) culture->check add_drug Add drug formulation to donor chamber check->add_drug incubate Incubate at 37°C add_drug->incubate sample Collect samples from receiver chamber at time points incubate->sample analyze Quantify drug concentration (HPLC/LC-MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end end calculate->end Results caption Caco-2 permeability assay workflow.

Caption: Caco-2 permeability assay workflow.

Conclusion

This compound (TPGS) stands out among vitamin E derivatives as a highly versatile and effective excipient for drug delivery, particularly for poorly soluble compounds. Its amphiphilic nature, ability to form micelles, and function as a P-gp inhibitor provide a unique combination of properties that can significantly enhance drug solubility, cellular uptake, and oral bioavailability. While other derivatives like α-tocopheryl succinate have shown promise, especially as anticancer agents themselves and as components in lipid nanoparticles, they lack the intrinsic solubilizing and permeation-enhancing capabilities of TPGS. The choice of excipient will ultimately depend on the specific drug candidate and the desired delivery strategy. However, for overcoming the dual challenges of poor solubility and efflux-mediated resistance, TPGS presents a compelling and well-supported option for formulation scientists.

References

Revolutionizing Drug Delivery: An In Vivo Performance Evaluation of Tocophersolan Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tocophersolan, a water-soluble derivative of vitamin E also known as TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), has emerged as a critical enabler in pharmaceutical formulations. Its unique properties as a surfactant, bioavailability enhancer, and P-glycoprotein (P-gp) efflux pump inhibitor have made it a valuable tool for overcoming the challenges of delivering poorly soluble drugs. This guide provides an objective comparison of the in vivo performance of various this compound-based drug delivery systems, supported by experimental data and detailed methodologies, to assist researchers in selecting and designing optimal formulations.

Data Presentation: A Comparative Analysis of In Vivo Performance

The in vivo efficacy of this compound formulations is best illustrated through pharmacokinetic studies. The following tables summarize key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which collectively indicate the extent and rate of drug absorption.

Paclitaxel Formulations: Nanoparticles vs. Conventional

Paclitaxel, a potent anti-cancer agent, is notoriously difficult to formulate for oral administration due to its poor water solubility and susceptibility to P-gp efflux. This compound-based nanoparticles have shown significant promise in enhancing its oral bioavailability.

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Paclitaxel Solution (Control)Rats10150 ± 351.0450 ± 98100
PTX-TPGS-NPsRats10850 ± 1202.54500 ± 550~1000[1]

PTX-TPGS-NPs: Paclitaxel-loaded this compound Polymeric Nanoparticles

Trans-Resveratrol Formulations: Liposomes vs. Free Drug

Trans-resveratrol, a polyphenol with various therapeutic potentials, suffers from low bioavailability. This compound-coated liposomes have been demonstrated to significantly improve its systemic exposure.

FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Half-life (h)
Free ResveratrolRats100.5 ± 0.10.51.2 ± 0.30.8 ± 0.2
RSV-LipoRats102.1 ± 0.44.015.8 ± 2.13.5 ± 0.7
RSV-TPGS-LipoRats104.5 ± 0.88.090.5 ± 11.223.7 ± 3.5

RSV-Lipo: Resveratrol-loaded Liposomes; RSV-TPGS-Lipo: Resveratrol-loaded this compound-coated Liposomes

Tocotrienol Formulations: Solid SEDDS vs. Oily Preparation

Self-emulsifying drug delivery systems (SEDDS) are another effective strategy for enhancing the oral delivery of lipophilic compounds like tocotrienols. A solid SEDDS formulation incorporating this compound can offer advantages in terms of stability and handling.

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (0-24h) (ng·h/mL)
Oily PreparationRats50180 ± 451200 ± 250
s-SEDDSRats50650 ± 904500 ± 600

s-SEDDS: Solid Self-Emulsifying Drug Delivery System

Experimental Protocols: Methodologies for In Vivo Evaluation

The following provides a detailed methodology for a typical in vivo pharmacokinetic study to evaluate the performance of this compound formulations.

Objective: To determine and compare the pharmacokinetic profiles of a drug formulated with and without this compound following oral administration in a rodent model.

Materials and Animals:

  • Test Formulations: Drug in a standard vehicle (e.g., saline with 0.5% carboxymethylcellulose) and the drug formulated with this compound (e.g., nanoparticles, liposomes, SEDDS).

  • Animals: Male Sprague-Dawley rats (200-250 g). Animals are to be fasted overnight before the experiment with free access to water.

  • Equipment: Oral gavage needles, blood collection tubes (e.g., with EDTA), centrifuge, analytical balance, high-performance liquid chromatography (HPLC) system.

Procedure:

  • Animal Grouping and Acclimatization: Animals are randomly divided into groups (n=6 per group) for each formulation and a control group. They are allowed to acclimatize for at least one week before the experiment.

  • Dosing: A single oral dose of the respective formulation is administered to each rat via oral gavage. The volume administered is typically 1-2 mL.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: The collected blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated HPLC method with appropriate extraction procedures.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC.

  • Statistical Analysis: The pharmacokinetic parameters between the different formulation groups are compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine statistical significance.

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping fasting Overnight Fasting grouping->fasting dosing Oral Gavage Dosing fasting->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep hplc HPLC Analysis plasma_prep->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis stats Statistical Comparison pk_analysis->stats

Caption: Workflow of an in vivo pharmacokinetic study.

Mechanism of P-glycoprotein (P-gp) Inhibition by this compound

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular pgp P-gp Efflux Pump drug_out Drug pgp->drug_out Efflux drug_in Drug pgp->drug_in Blocked Efflux adp ADP + Pi pgp->adp lipids Membrane Lipids drug_out->pgp Binding tpgs This compound tpgs->pgp Inhibition (Direct Binding) tpgs->lipids Alteration of Membrane Fluidity atp ATP atp->pgp Hydrolysis

Caption: P-gp inhibition mechanisms by this compound.

References

Cross-study analysis of Tocophersolan's impact on drug permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the oral bioavailability of poorly permeable drugs is a critical challenge. This guide provides a comprehensive cross-study analysis of D-α-tocopheryl polyethylene glycol 1000 succinate (Tocophersolan or Vitamin E TPGS), comparing its impact on drug permeability with other common excipients such as Cremophor EL, Polysorbate 80, Pluronic F127, and Chitosan. This analysis is supported by experimental data from various in vitro and in vivo studies.

This compound has emerged as a multifunctional excipient that not only acts as a solubilizing agent but also as a potent permeability enhancer. Its primary mechanisms of action include the inhibition of P-glycoprotein (P-gp) mediated drug efflux and the formation of micelles that can facilitate drug transport across the intestinal epithelium.[1]

Comparative Analysis of Permeability Enhancement

To provide a clear comparison, the following tables summarize quantitative data from various studies on the impact of this compound and other excipients on the permeability and bioavailability of two model P-gp substrate drugs, Paclitaxel and Docetaxel.

Table 1: Comparative Impact on Paclitaxel Permeability and Bioavailability

ExcipientDrug FormulationIn Vitro ModelApparent Permeability (Papp) (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)In Vivo ModelOral Bioavailability (%)Fold Increase in BioavailabilityReference
This compound (TPGS) TPGS (0.1 mg/ml)Rat IleumIncreased A-B permeabilityDecreased B-A permeability, Diminished asymmetric transportRat6.3-fold increase vs. drug alone6.3[1]
This compound (TPGS 400) TPGS 400/ethanol---Mouse7.83.12 vs. Cremophor EL
Cremophor EL Cremophor/ethanol---Mouse2.5-

Table 2: Comparative Impact on Docetaxel Permeability and Bioavailability

ExcipientDrug FormulationIn Vitro ModelApparent Permeability (Papp) (A-B) (x 10⁻⁶ cm/s)In Vivo ModelOral Bioavailability (%)Fold Increase in BioavailabilityReference
This compound (TPGS) DTX-TPGS-PN niosomesCaco-2Significantly improved absorptionRat16.947.3 vs. drug solution[2][3]
Cremophor EL Microemulsion (Capryol 90/Cremophor EL/Transcutol)Caco-20.624 µg/cm² (transported amount)Rat34.425.2 vs. Taxotere[4]
Chitosan CS/DCX-PLGA NPsCaco-23.49 ± 0.421---[5]
Control (Drug Alone) Free DCXCaco-2~0.91 (calculated from 383% increase)---[5]
Control (Taxotere) TaxotereCaco-20.025 µg/cm² (transported amount)Rat6.63-[4]

Mechanisms of Action and Experimental Workflows

The enhanced permeability afforded by these excipients can be attributed to several mechanisms. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their evaluation.

P_gp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding This compound This compound This compound->Pgp Inhibition ATP ATP ATP->Pgp

Caption: P-glycoprotein Inhibition by this compound.

Micelle_Formation cluster_lumen Intestinal Lumen cluster_membrane Epithelial Cell Membrane Drug Poorly Soluble Drug Drug_in_Micelle Drug-loaded Micelle Drug->Drug_in_Micelle Encapsulation Tocophersolan_mol Micelle Micelle Tocophersolan_mol->Micelle Self-assembles above CMC Micelle->Drug_in_Micelle Membrane Drug_in_Micelle->Membrane Transport across unstirred water layer

Caption: Micelle Formation and Drug Solubilization.

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add drug formulation to apical (A) or basolateral (B) side C->D E Incubate at 37°C D->E F Sample from receiver compartment at various time points E->F G Quantify drug concentration (e.g., by LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

Caption: Caco-2 Permeability Assay Workflow.

Detailed Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • The cells are cultured for 21-25 days in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. The medium is changed every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The permeability of a paracellular marker, such as Lucifer yellow, is also assessed to ensure the tightness of the cell junctions.

3. Transport Experiment:

  • The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • The test drug formulation (containing this compound or other excipients) is added to the apical (A) side for absorption studies (A-B transport) or the basolateral (B) side for efflux studies (B-A transport).

  • The plates are incubated at 37°C with gentle shaking.

  • Samples are collected from the receiver compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes).

4. Quantification and Data Analysis:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

  • The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.

In Vivo Bioavailability Study in Rats

In vivo studies in animal models, such as rats, are crucial for confirming the in vitro findings and determining the oral bioavailability of a drug formulation.

1. Animal Model:

  • Male Sprague-Dawley rats are commonly used for these studies.

  • The animals are fasted overnight before the experiment with free access to water.

2. Drug Administration:

  • The drug formulation (e.g., drug with this compound in an appropriate vehicle) is administered orally via gavage.

  • For determination of absolute bioavailability, a separate group of rats is administered the drug intravenously.

3. Blood Sampling:

  • Blood samples are collected from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Analysis:

  • The drug concentration in the plasma samples is determined by a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), are calculated using appropriate software.

  • The absolute oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

P-glycoprotein (P-gp) Inhibition Assay

This assay is performed to specifically evaluate the potential of an excipient to inhibit the P-gp efflux pump.

1. Cell Model:

  • Caco-2 cells, which naturally express P-gp, or other cell lines engineered to overexpress P-gp (e.g., MDR1-MDCK cells) are used.

2. Experimental Setup:

  • A known P-gp substrate, such as Rhodamine 123 or a radiolabeled drug like [³H]-Digoxin, is used as the probe.

  • The transport of the P-gp substrate across the cell monolayer is measured in the presence and absence of the test inhibitor (e.g., this compound). Verapamil is often used as a positive control inhibitor.

3. Procedure:

  • The bidirectional transport of the P-gp substrate is measured as described in the Caco-2 permeability assay protocol.

  • The efflux ratio of the P-gp substrate is calculated with and without the inhibitor.

4. Data Interpretation:

  • A significant reduction in the efflux ratio of the P-gp substrate in the presence of the test compound indicates P-gp inhibition.

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of P-gp activity) can be determined by testing a range of inhibitor concentrations.

Conclusion

The collective evidence from numerous in vitro and in vivo studies strongly suggests that this compound (Vitamin E TPGS) is a highly effective excipient for enhancing the oral bioavailability of poorly permeable drugs, particularly those that are substrates of P-gp. Its dual action as a P-gp inhibitor and a solubilizing agent through micelle formation provides a significant advantage over other excipients. While Cremophor EL, Polysorbate 80, Pluronic F127, and Chitosan also demonstrate permeability-enhancing properties, the data, particularly for challenging drugs like paclitaxel and docetaxel, often points to a superior or more consistent performance by this compound. The choice of an optimal permeability enhancer will ultimately depend on the specific physicochemical properties of the drug and the desired formulation characteristics. However, the comprehensive data available for this compound makes it a compelling candidate for the formulation of drugs with low oral bioavailability.

References

Benchmarking Tocophersolan: A Comparative Guide to Novel Solubilizing Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, enhancing the solubility of poorly water-soluble drugs remains a critical challenge. Tocophersolan, or d-α-tocopheryl polyethylene glycol succinate (Vitamin E TPGS), has long been a benchmark excipient for improving the bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV drugs. This guide provides an objective comparison of this compound's performance against a selection of novel solubilizing excipients, supported by experimental data, to aid in the selection of optimal formulation strategies.

Performance Comparison: Solubility Enhancement

The primary function of a solubilizing excipient is to increase the aqueous solubility of a drug. The following table summarizes the comparative performance of this compound against other novel excipients in enhancing the solubility of various poorly soluble drugs.

DrugIntrinsic SolubilityExcipientConcentration (% w/v)Resulting SolubilityFold IncreaseReference
Gefitinib 303.85 µg/mL (in 0.1N HCl)This compound (TPGS) -1003.69 µg/mL ~3.3 [1]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)-1271.21 µg/mL~4.2[1]
Itraconazole 5.5 µg/mL (in pH 1.2)This compound (TPGS) ---
Soluplus®-236.2 µg/mL ~43 [2]
HPMC-AS-26.8 µg/mL~4.9[2]
Curcumin 1.622 µg/mL (in water)This compound (TPGS) ---
Kolliphor® P188Co-ground--[3]
Kolliphor® P407Co-ground--[3]
Paclitaxel 1.34 µg/mL (in water at 37°C)This compound (TPGS) 0.5%~50 µg/mL ~38 [4][5]

Note: Direct head-to-head comparisons across all excipients for a single drug are limited in the available literature. The data presented is compiled from various studies and serves as a comparative reference. The effectiveness of an excipient is highly dependent on the specific drug molecule and the formulation strategy employed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of solubilizing excipients.

Equilibrium Solubility Measurement (Shake-Flask Method)

This method determines the thermodynamic solubility of a drug in the presence of an excipient.

Workflow for Equilibrium Solubility Measurement

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare buffer solutions at desired pH (e.g., 1.2, 4.5, 6.8) C Add excess drug to vials containing buffer and varying excipient concentrations A->C B Prepare stock solutions of excipients B->C D Seal vials and agitate at a constant temperature (e.g., 37°C) for a set period (e.g., 24-72h) to reach equilibrium C->D E Withdraw aliquots and separate undissolved drug (e.g., centrifugation, filtration) D->E F Quantify drug concentration in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis) E->F

Caption: Workflow for determining equilibrium solubility.

Detailed Steps:

  • Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.

  • Sample Preparation: Add an excess amount of the poorly soluble drug to vials containing the buffer solutions with and without varying concentrations of the excipient.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37°C) for a sufficient duration (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, withdraw an aliquot from each vial and immediately filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuge to separate the undissolved drug.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

In Vitro Dissolution Testing

This experiment evaluates the rate and extent of drug release from a formulated dosage form into a dissolution medium.

Workflow for In Vitro Dissolution Testing

cluster_setup Setup cluster_test Testing cluster_analysis Analysis A Prepare dissolution medium (e.g., simulated gastric or intestinal fluid) B Set up dissolution apparatus (e.g., USP Apparatus II - Paddle) at specified temperature and agitation speed A->B C Introduce the dosage form (e.g., solid dispersion, tablet) into the dissolution vessel B->C D Withdraw samples at predetermined time intervals C->D E Immediately filter the withdrawn samples D->E F Analyze drug concentration in the samples using a validated analytical method E->F G Plot cumulative drug release (%) versus time F->G

Caption: Workflow for in vitro dissolution testing.

Detailed Steps:

  • Apparatus Setup: Utilize a USP dissolution apparatus (e.g., Apparatus 2, paddle method) with a vessel containing a specified volume of dissolution medium (e.g., 900 mL of simulated gastric or intestinal fluid). Maintain the temperature at 37 ± 0.5°C and set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Sample Introduction: Introduce the solid dispersion or other formulation containing the drug and excipient into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium.

  • Sample Processing and Analysis: Immediately filter the samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile.

Signaling Pathways and Mechanisms of Solubilization

The solubilization of poorly soluble drugs by excipients like this compound and other novel alternatives involves various mechanisms. These can be visualized to understand the underlying principles.

Mechanisms of Excipient-Mediated Solubilization

cluster_drug Poorly Soluble Drug cluster_excipients Solubilizing Excipients cluster_mechanisms Solubilization Mechanisms cluster_result Outcome A Crystalline Drug B This compound (TPGS) C Amphiphilic Polymers (e.g., Soluplus®) D Cyclodextrins (e.g., HP-β-CD) E Micellar Encapsulation B->E C->E F Amorphous Solid Dispersion C->F G Inclusion Complexation D->G H Increased Apparent Solubility & Bioavailability E->H F->H G->H

References

Assessing the synergistic effects of Tocophersolan with other excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Tocophersolan (TPGS) with Other Excipients.

This compound, or D-α-tocopheryl polyethylene glycol succinate (TPGS), a water-soluble derivative of vitamin E, has emerged as a multifunctional excipient in pharmaceutical formulations. Its amphipathic nature not only enhances the solubility and permeability of poorly soluble drugs but also exhibits synergistic effects when combined with other excipients, leading to significant improvements in drug delivery and efficacy. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid in the rational design of advanced drug delivery systems.

Enhanced Efficacy of Anticancer Agents: A Case Study with Docetaxel

This compound has demonstrated a remarkable ability to enhance the cytotoxic effects of anticancer drugs. In a comparative study, docetaxel-loaded TPGS micelles exhibited significantly lower IC50 values compared to the commercial formulation, Taxotere®, in C6 glioma brain cancer cells. This suggests that TPGS-based formulations can achieve a greater therapeutic effect at lower drug concentrations, potentially reducing dose-related side effects.[1][2][3]

FormulationIncubation Time (h)IC50 (µg/mL)% More Efficient than Taxotere®
DTXSC-50 (TPGS micelle)249.31 ± 0.8653.3%
DTXSC-100 (TPGS micelle)247.13 ± 0.6264.2%
DTXSC-150 (TPGS micelle)246.65 ± 0.3466.6%
Taxotere®2419.92 ± 2.13-

Table 1: Comparison of IC50 values of docetaxel-loaded TPGS micelles and Taxotere® in C6 glioma cells.[1][2][3]

Synergistic Permeation Enhancement in Dermal Drug Delivery

The synergistic interplay between this compound and ethanol has been shown to significantly enhance the dermal permeation and retention of drugs. In a study with the antifungal agent griseofulvin, a combination of TPGS and ethanol in a Carbopol gel base resulted in superior drug permeation through mouse skin compared to formulations containing either excipient alone. This synergistic action is attributed to the combined effects of TPGS's micellar solubilization and ethanol's ability to disrupt the stratum corneum barrier.[4][5]

FormulationDrug Deposition in Skin (µg/cm²)
Control (Drug Suspension)Not specified (implied low)
F II (TPGS dispersion)15.49 ± 0.49
F III (Ethanol solution)12.23 ± 0.51
F VII (TPGS + Ethanol)Implied highest (selected formulation)

Table 2: Skin deposition of griseofulvin from different topical formulations.[5]

Antioxidant Synergy for Enhanced Stability

Beyond its role as a drug delivery vehicle, the tocopherol moiety of TPGS provides antioxidant properties. Studies have shown that α-tocopherol, the core of TPGS, acts synergistically with other antioxidants to inhibit lipid peroxidation. This is crucial for protecting both the drug and the lipid-based delivery system from oxidative degradation, thereby enhancing formulation stability. For instance, the combination of α-tocopherol with rosemary extract has demonstrated a stronger antioxidant effect in sardine oil and fish meat than either antioxidant alone.[6] Similarly, synergistic antioxidant effects have been observed with combinations of α-tocopherol and other phenolic compounds like ferulic acid in liposomal systems.[7]

Antioxidant CombinationSystemObservation
α-tocopherol + Rosemary ExtractSardine Oil / Fish MeatStrong synergistic antioxidant activity.[6]
α-tocopherol + Ferulic AcidLiposome SystemMost effective antioxidant system against oxidation.[7]
α-tocopherol + Lecithin + Ascorbic AcidSardine Skin LipidsProlonged the initiation of oxidation for 14 days.
α-tocopherol + δ-tocopherolSunflower Oil / Olive Pomace OilSynergistic antioxidant activity at a 7:1 molar ratio.[8]
α-tocopherol + β-caroteneMembrane ModelInhibition of lipid peroxidation significantly greater than the sum of individual inhibitions.[9]

Table 3: Examples of synergistic antioxidant effects of α-tocopherol with other compounds.

Enhanced Encapsulation Efficiency in Liposomal Formulations

In lipid-based nanocarriers like liposomes, the inclusion of α-tocopherol, and by extension TPGS, can influence the encapsulation efficiency of drugs. While the primary role of cholesterol in liposomes is to modulate membrane fluidity, the incorporation of α-tocopherol can also impact drug loading. Studies on liposomal formulations of ropivacaine have shown high encapsulation efficiencies in vesicles composed of egg phosphatidylcholine, cholesterol, and α-tocopherol.[10] The lipophilic nature of α-tocopherol allows it to be incorporated into the liposomal bilayer, which can influence the packing of the lipid molecules and, consequently, the drug encapsulation capacity.[11]

Liposomal FormulationEncapsulation Efficiency (%)
LMVV 7.4in + ammonium sulfate (Ropivacaine)~70%

Table 4: Encapsulation efficiency of ropivacaine in liposomes containing α-tocopherol.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., C6 glioma, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the drug formulations (e.g., TPGS-micelles, Taxotere®) in fresh cell culture medium. Replace the existing medium in the wells with the drug-containing medium.

  • Incubation: Incubate the cells with the drug formulations for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).

Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
  • Skin Preparation: Excise the full-thickness skin from a suitable animal model (e.g., Laca mice) and remove any subcutaneous fat.

  • Franz Cell Assembly: Mount the skin on a Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.

  • Formulation Application: Apply a known quantity of the topical formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with an equal volume of fresh medium.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Skin Deposition Analysis: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and extract the drug from the skin to determine the amount of drug retained.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
  • Sample Preparation: Prepare solutions of the individual antioxidants and their combinations in a suitable solvent (e.g., ethanol).

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction Mixture: Mix the antioxidant solutions with the DPPH solution and allow the reaction to proceed in the dark for a specified time.

  • Absorbance Measurement: Measure the absorbance of the reaction mixtures at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.

  • Synergy Assessment: Compare the scavenging activity of the antioxidant mixture with the sum of the activities of the individual antioxidants to determine if the effect is synergistic, additive, or antagonistic.

Visualizing the Mechanisms

P-glycoprotein (P-gp) Inhibition by this compound

Pgp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (Efflux Pump) Drug_out Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (intracellular) Drug_in->Pgp Binding TPGS This compound (TPGS) TPGS->Pgp Inhibition ATP ATP ATP->Pgp Hydrolysis

Caption: Mechanism of P-gp inhibition by this compound.

Experimental Workflow for Assessing Synergistic Effects

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Performance Evaluation cluster_analysis Data Analysis F1 Drug + Excipient A Solubility Solubility Assessment F1->Solubility Permeability Permeability Study (e.g., Caco-2) F1->Permeability Stability Stability Analysis F1->Stability F2 Drug + this compound F2->Solubility F2->Permeability F2->Stability F3 Drug + Excipient A + this compound F3->Solubility F3->Permeability F3->Stability Comparison Comparative Data Analysis Solubility->Comparison Permeability->Comparison Stability->Comparison Synergy Assessment of Synergy Comparison->Synergy

Caption: Workflow for evaluating synergistic effects.

Logical Relationship of Synergistic Effects

Synergistic_Effects cluster_properties Core Properties cluster_synergy Synergistic Partners This compound This compound Solubilizer Solubilizer This compound->Solubilizer Permeability_Enhancer Permeability Enhancer This compound->Permeability_Enhancer Pgp_Inhibitor P-gp Inhibitor This compound->Pgp_Inhibitor Lipids Lipids / Phospholipids This compound->Lipids Polymers Polymers (e.g., HPMC, PVP) This compound->Polymers Co_solvents Co-solvents (e.g., Ethanol) This compound->Co_solvents Antioxidants Other Antioxidants This compound->Antioxidants Enhanced_Delivery Enhanced Drug Delivery & Efficacy Solubilizer->Enhanced_Delivery Permeability_Enhancer->Enhanced_Delivery Pgp_Inhibitor->Enhanced_Delivery Lipids->Enhanced_Delivery Improved Stability & Loading Polymers->Enhanced_Delivery Amorphous Stabilization Co_solvents->Enhanced_Delivery Enhanced Permeation Antioxidants->Enhanced_Delivery Increased Stability

Caption: Synergistic interactions of this compound.

References

A Head-to-Head Comparison of Tocophersolan Grades for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tocophersolan, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural vitamin E. It is a multifunctional excipient widely utilized in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Its amphiphilic nature, comprising a lipophilic vitamin E head and a hydrophilic polyethylene glycol (PEG) tail, allows it to act as a non-ionic surfactant, forming micelles that encapsulate lipophilic drug molecules.[1][3] This guide provides a comprehensive head-to-head comparison of different grades of this compound, supported by experimental data, to aid researchers in selecting the optimal grade for their specific drug delivery applications.

Comparison of this compound Grades: Specifications and Performance

This compound is available in various grades, primarily distinguished by their compliance with pharmacopeial standards and the length of their polyethylene glycol (PEG) chain. The most common grades encountered in pharmaceutical development are the National Formulary (NF) grade and Food Grade. Additionally, variations in the PEG chain length (e.g., TPGS 1000, TPGS 2000) offer different physicochemical properties that can be tailored for specific formulation needs.[3][4]

Physicochemical Properties of this compound NF Grade

The NF grade of this compound meets the standards set by the National Formulary, ensuring its quality and purity for pharmaceutical use.[5][6] Key specifications for a typical this compound NF grade (with a PEG 1000 chain) are summarized in the table below.

PropertySpecification
Appearance White to light yellow waxy solid[6]
d-α-Tocopherol Content 25% minimum[6]
Vitamin E Activity 372 to 447 IU/gram[6]
Solubility in Water Soluble up to 20% by weight[6]
Melting Point 37-41 °C[1]
Acid Value 1.5 maximum[6]
Critical Micelle Concentration (CMC) 0.02% by weight at 37°C[7]
Hydrophile-Lipophile Balance (HLB) 13[3]
Performance Comparison of this compound with Varying PEG Chain Lengths

The length of the PEG chain in the this compound molecule significantly influences its performance in drug delivery systems. A study comparing this compound with PEG chain lengths of 1000, 2000, 3350, and 5000 in a Herceptin-functionalized nanoparticle formulation for targeted cancer drug delivery revealed key differences in cellular uptake and cytotoxicity.

The results, summarized in the table below, demonstrate that nanoparticles formulated with TPGS 1000 (shorter PEG chain) exhibited significantly higher cellular uptake and greater cytotoxicity (lower IC50 values) against SK-BR-3 cancer cells compared to those with longer PEG chains.[4]

PEG Chain LengthCellular Uptake Efficiency (%) vs. PEG 5000IC50 (µg/mL)Cytotoxicity Improvement vs. PEG 5000
TPGS 1000 38.1% higher~0.192.6% lower IC50
TPGS 2000 24.1% higher~0.468.1% lower IC50
TPGS 3350 37.3% higher~1.090.0% lower IC50
TPGS 5000 Baseline~1.3Baseline

Data adapted from a study on Herceptin-conjugated nanoparticles for targeted delivery of docetaxel.[4]

The superior performance of TPGS 1000 in this context is attributed to the shorter PEG chain providing less steric hindrance, which facilitates more efficient cellular uptake of the nanoparticles.[4]

Mechanism of Action: P-glycoprotein Inhibition

Beyond its solubilizing properties, this compound actively enhances drug bioavailability by inhibiting the P-glycoprotein (P-gp) efflux pump.[2][8] P-gp is a transmembrane protein that actively transports a wide range of drugs out of cells, contributing to multidrug resistance in cancer and limiting the oral absorption of many compounds.[8][9] this compound has been shown to effectively block this efflux mechanism, thereby increasing the intracellular concentration and therapeutic efficacy of co-administered drugs.[8]

P_glycoprotein_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Pgp->Drug_out Efflux Drug_in Drug Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding This compound This compound This compound->Pgp Inhibition Experimental_Workflow cluster_solubility Solubility Enhancement cluster_release In Vitro Drug Release cluster_pgp P-gp Inhibition (Caco-2 Assay) S1 Prepare Drug & this compound Solutions S2 Equilibrate at Constant Temperature S1->S2 S3 Centrifuge & Filter S2->S3 S4 Analyze Supernatant (HPLC/LC-MS) S3->S4 R1 Prepare Formulation & Dialysis Bag R2 Incubate in Release Medium at 37°C R1->R2 R3 Sample Medium at Time Intervals R2->R3 R4 Analyze Samples for Drug Content R3->R4 P1 Culture Caco-2 Cells on Transwells P2 Measure TEER for Monolayer Integrity P1->P2 P3 Perform Bidirectional Transport Study P2->P3 P4 Quantify P-gp Substrate Transport P3->P4

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tocophersolan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential, step-by-step guidance for the safe and compliant disposal of Tocophersolan (also known as Vitamin E TPGS), ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes or contact with aerosols.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene)Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coat or other suitable protective clothingMinimizes the risk of contamination of personal clothing.

General Handling Guidelines:

  • Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2]

  • Avoid all direct contact with skin and eyes.[2]

  • Use non-sparking tools and prevent the build-up of electrostatic discharge.[2]

  • Keep the substance away from all sources of ignition.[2]

II. Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Step 1: Waste Collection and Storage

  • Containerization: Place all waste this compound, including any contaminated materials (e.g., paper towels, weighing boats), into a designated, suitable, and clearly labeled, closed container.[2][3] It is best practice to leave the chemical in its original container if possible.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Step 2: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for the pickup and disposal of the this compound waste.

  • Professional Disposal: The waste will be transported to a licensed chemical destruction plant for disposal, typically via controlled incineration with flue gas scrubbing.[2]

Step 3: Decontamination of Reusable Equipment

  • Rinsing: Any reusable laboratory equipment that has come into contact with this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Washing: After rinsing, wash the equipment with soap and water.

Step 4: Disposal of Empty Containers

  • Decontamination: Empty this compound containers should be triple-rinsed with an appropriate solvent.[2] The rinsate must be collected and disposed of as hazardous waste.

  • Disposal: After decontamination, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling, in accordance with local regulations.[2] For combustible packaging materials, controlled incineration is a possible disposal route.[2]

Environmental Considerations:

  • This compound is classified as slightly hazardous to water (Water hazard class 1).[4]

  • Crucially, do not discharge this compound or its waste into sewer systems, drains, or any waterways. [2][4] Discharge into the environment must be strictly avoided.[1][2]

III. Spill Management Protocol

In the event of a this compound spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[5]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tocophersolan_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Suitable, Labeled, Closed Container ppe->collect_waste is_spill Is it a Spill? collect_waste->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean Up with Absorbent 4. Decontaminate Area is_spill->spill_protocol Yes store_waste Store Waste Container in a Cool, Dry, Ventilated Area is_spill->store_waste No spill_protocol->collect_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs professional_disposal Licensed Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal empty_container Is Container Empty? professional_disposal->empty_container decontaminate_container Triple-Rinse Container Collect Rinsate as Hazardous Waste empty_container->decontaminate_container Yes end End of Process empty_container->end No dispose_container Puncture and Dispose of Container (Landfill or Recycle per Regulations) decontaminate_container->dispose_container dispose_container->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tocophersolan

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of Tocophersolan (also known as D-α-Tocopheryl Polyethylene Glycol Succinate or TPGS). Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining the integrity of your research. While this compound is generally not classified as a hazardous substance, following standard chemical handling precautions is mandatory.[1][2][3]

Hazard Identification and Classification

This compound is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is prudent to treat it as a potentially hazardous material until more comprehensive toxicological data is available.

Hazard ClassificationRating & RemarksCitations
GHS Classification Not a hazardous substance or mixture.[2]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Primary Irritant Effect Skin: No irritant effect. Eyes: No irritating effect.[1]
Sensitization No sensitizing effects are known.[1]
Precautionary Advice Should be considered hazardous until further information is available. Do not ingest, inhale, get in eyes, on skin, or on clothing.[4]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.

Protection TypeRequired EquipmentSpecifications & JustificationCitations
Eye/Face Protection Safety Glasses or GogglesWear appropriate protective eyeglasses or chemical safety goggles to prevent eye contact.[4]
Hand Protection Chemical-Resistant GlovesUse impermeable gloves (e.g., Nitrile or Neoprene) to prevent skin exposure. No specific material has been universally recommended due to a lack of testing, so standard chemical-resistant gloves should be used.[1][4][5]
Body Protection Laboratory Coat or GownA standard laboratory coat is required. For tasks with a higher risk of splashes, a disposable, fluid-resistant gown is recommended.[4][5]
Respiratory Protection Not generally requiredNot required for normal handling. If creating aerosols or dust, work in a fume hood or wear a NIOSH-approved respirator.[1][4]

Step-by-Step Operational Plan for Handling this compound

This section provides procedural guidance for the entire lifecycle of this compound in a laboratory setting, from receipt to disposal.

Pre-Handling and Preparation
  • Area Preparation : Designate a specific, well-ventilated area for handling this compound. Ensure a safety shower and eye-wash station are readily accessible.[4]

  • Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly read the product-specific SDS.[6]

  • Assemble PPE : Put on all required PPE as detailed in the table above before handling the chemical.

Handling Procedures
  • Solid this compound : this compound is typically supplied as a solid.[6] Handle with care to avoid generating dust. Use a chemical spatula for transferring the substance.

  • Solution Preparation :

    • This compound is soluble in organic solvents like ethanol and DMSO, and also in water.[6][7]

    • When dissolving, add the solvent to the solid this compound slowly.

    • For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 1 mg/ml.[6] For higher concentrations in water (e.g., 100 mg/mL), ultrasonication may be necessary.[7]

    • It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[6]

Post-Handling Decontamination
  • Work Surface : Clean the work area thoroughly with an appropriate solvent and then soap and water.

  • Equipment : Clean all non-disposable equipment used during the process.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye protection).

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency and Disposal Protocols

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid ProcedureCitations
Eye Contact Immediately flush eyes with plenty of running water for several minutes, holding eyelids open. Consult a physician.[1][2][4]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with plenty of water and soap.[2][4]
Inhalation Move the person to fresh air. If symptoms persist, consult a doctor.[1][2][4]
Ingestion If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms persist.[1][2][4]
Storage, Spill Management, and Disposal Plan
CategoryProcedureCitations
Storage Store in a cool, dry place, away from direct sunlight and moisture. For long-term stability (≥4 years), store at -20°C.[6][9]
Accidental Release (Spill) 1. Evacuate: Ensure adequate ventilation and evacuate non-essential personnel. 2. Contain: Prevent the spill from spreading and entering drains or waterways. 3. Clean-up: Mechanically pick up the solid material. Absorb liquid spills with inert material. 4. Dispose: Place waste in a sealed container for proper disposal.[1][2][4]
Waste Disposal Disposal must be in accordance with official local, state, and federal regulations. Smaller quantities may potentially be disposed of with household waste, but always check institutional guidelines first.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from initial receipt to final disposal.

Tocophersolan_Handling_Workflow A 1. Receipt & Storage Store at -20°C B 2. Pre-Handling Review SDS Prepare Workspace A->B C 3. Don PPE Gloves, Gown, Eye Protection B->C D 4. Chemical Handling Weighing / Solution Prep (Use Fume Hood if needed) C->D E 5. Experiment / Use D->E I Spill Event D->I Potential Spill K First Aid (If Exposure Occurs) D->K Potential Exposure F 6. Post-Handling Decontaminate Area & Equipment E->F G 7. Doff PPE F->G H 8. Waste Disposal Follow Official Regulations G->H J Spill Response Evacuate, Contain, Clean I->J J->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocophersolan
Reactant of Route 2
Reactant of Route 2
Tocophersolan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。